molecular formula C4H7NO4 B12060627 L-Aspartic acid-13C4,15N,d3

L-Aspartic acid-13C4,15N,d3

货号: B12060627
分子量: 141.085 g/mol
InChI 键: CKLJMWTZIZZHCS-ULNHBARWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-(15N)azanyl-2,3,3-trideuterio(1,2,3,4-13C4)butanedioic acid is a highly specialized, multi-isotope labeled analog of L-aspartic acid, designed for advanced mass spectrometry-based research. This reagent is synthetized with a specific labeling pattern that includes uniform carbon-13 (13C4) incorporation throughout the succinic acid backbone, deuterium (2,3,3-trideuterio) substitution, and a nitrogen-15 (15N) labeled azanyl (amino) group. This intricate design provides a powerful tool for tracing metabolic fluxes with high specificity and minimal background interference. The primary research value of this compound lies in its application in stable isotope tracing studies to elucidate complex biochemical pathways. It serves as a critical tracer for investigating the tricarboxylic acid (TCA) cycle, amino acid metabolism, and neurotransmitter synthesis and recycling in the central nervous system. As a labeled form of L-aspartate, it is particularly valuable for studying aspartate's role in nitrogen metabolism, the malate-aspartate shuttle, and its function as a key excitatory neurotransmitter. The combined isotopic labeling enhances the detection sensitivity and accuracy of metabolic models, enabling researchers to distinguish the fate of the labeled compound from endogenous pools and to perform detailed kinetic analyses. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

属性

分子式

C4H7NO4

分子量

141.085 g/mol

IUPAC 名称

(2S)-2-(15N)azanyl-2,3,3-trideuterio(1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1

InChI 键

CKLJMWTZIZZHCS-ULNHBARWSA-N

手性 SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)O)[15NH2]

规范 SMILES

C(C(C(=O)O)N)C(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of L-Aspartic acid-¹³C₄,¹⁵N,d₃, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, relevant experimental protocols, and its role in key metabolic pathways.

Core Chemical and Physical Properties

L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a non-essential amino acid where all four carbon atoms are replaced with the stable isotope ¹³C, the nitrogen atom is replaced with ¹⁵N, and three hydrogen atoms are substituted with deuterium (d). This isotopic labeling allows for the precise tracking and quantification of aspartic acid and its metabolic products in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-Aspartic acid-¹³C₄,¹⁵N,d₃ and its related isotopologues.

Table 1: General Chemical Properties of L-Aspartic acid-¹³C₄,¹⁵N,d₃

PropertyValueSource(s)
Molecular Formula ¹³C₄D₃H₄¹⁵NO₄[1]
Molecular Weight 141.09 g/mol [1][2]
CAS Number 1217475-13-2 (Labeled)[2]
Unlabeled CAS Number 56-84-8[2]
Appearance White to off-white solid[3]
Melting Point >300 °C (decomposes)[3]
Storage Temperature Room temperature, away from light and moisture[2][4]

Table 2: Isotopic Purity Specifications

IsotopeAtom % PuritySource(s)
¹³C 99%[1]
¹⁵N 98%[1]
D (Deuterium) 98%[1]

Table 3: Identification and Database Information

IdentifierValueSource(s)
MDL Number MFCD09842735[1]
PubChem Substance ID 329760779[1]
InChI Key CKLJMWTZIZZHCS-ULNHBARWSA-N[1]
SMILES String [2H]--INVALID-LINK--(--INVALID-LINK--=O)--INVALID-LINK--([15NH2])--INVALID-LINK--=O[1]

Role in Metabolic Pathways

L-Aspartic acid is a central metabolite in several key biochemical pathways. Its labeled form, L-Aspartic acid-¹³C₄,¹⁵N,d₃, is an invaluable tracer for studying the flux and regulation of these pathways.

Urea Cycle

Aspartate plays a crucial role in the urea cycle, providing one of the two nitrogen atoms that are ultimately excreted as urea. The cycle primarily occurs in the liver and is essential for the detoxification of ammonia.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol NH3 NH₃ CPS1 Carbamoyl Phosphate Synthetase I NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase CP->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate L-Aspartate (¹³C₄,¹⁵N,d₃) Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Urea Cycle Pathway
Gluconeogenesis and the Malate-Aspartate Shuttle

Aspartate is a key intermediate in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The malate-aspartate shuttle is essential for transporting reducing equivalents from the mitochondria to the cytosol for gluconeogenesis.[3]

Gluconeogenesis_Aspartate cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate_mito Pyruvate PC Pyruvate Carboxylase Pyruvate_mito->PC OAA_mito Oxaloacetate PC->OAA_mito GOT2 Aspartate Aminotransferase 2 OAA_mito->GOT2 Aspartate_mito Aspartate GOT2->Aspartate_mito Aspartate_cyto L-Aspartate (¹³C₄,¹⁵N,d₃) Aspartate_mito->Aspartate_cyto Malate-Aspartate Shuttle GOT1 Aspartate Aminotransferase 1 Aspartate_cyto->GOT1 OAA_cyto Oxaloacetate GOT1->OAA_cyto PEPCK PEP Carboxykinase OAA_cyto->PEPCK PEP Phosphoenolpyruvate PEPCK->PEP Glucose Glucose PEP->Glucose ...multiple steps

Role of Aspartate in Gluconeogenesis

Experimental Protocols

L-Aspartic acid-¹³C₄,¹⁵N,d₃ is primarily used as a tracer in metabolic studies and as an internal standard for quantification. Below are detailed methodologies for its application in common experimental settings.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses stable isotope-labeled amino acids to metabolically label proteins.[5][6] While typically performed with arginine and lysine, the principles can be adapted for studies focusing on aspartate metabolism.

Methodology:

  • Media Preparation: Prepare a custom cell culture medium that is deficient in L-aspartic acid. Supplement this "heavy" medium with L-Aspartic acid-¹³C₄,¹⁵N,d₃. A parallel "light" medium should be prepared with unlabeled L-aspartic acid.

  • Cell Culture and Labeling: Culture two separate populations of cells, one in the "heavy" medium and one in the "light" medium. Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled or unlabeled aspartic acid into the proteome.

  • Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "heavy" and "light" cell lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "heavy" and "light" isotopic pairs in the mass spectra.

SILAC_Workflow Light_Culture Cell Culture (Light Aspartate) Control Control Light_Culture->Control Heavy_Culture Cell Culture (Heavy L-Aspartic acid-¹³C₄,¹⁵N,d₃) Treatment Experimental Treatment Heavy_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Control->Cell_Lysis Mix_Lysates Combine Equal Protein Amounts Cell_Lysis->Mix_Lysates Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

SILAC Experimental Workflow
NMR-Based Metabolomics

NMR spectroscopy is a non-destructive analytical technique that can be used to identify and quantify metabolites in biological samples.[7] The use of ¹³C and ¹⁵N labeled compounds enhances the resolution and specificity of NMR experiments.

Methodology:

  • Sample Preparation:

    • Cell or Tissue Extracts: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

    • Biofluids (e.g., plasma, urine): Typically require minimal preparation, such as centrifugation to remove particulates and addition of a buffer containing a deuterium lock solvent (e.g., D₂O).

  • NMR Sample Preparation:

    • Lyophilize the metabolite extract and reconstitute in a deuterated NMR buffer (e.g., phosphate buffer in D₂O).

    • Add an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to obtain a general metabolic profile.

    • For more detailed analysis and to leverage the isotopic labeling, acquire two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC. These experiments correlate the protons with their directly attached ¹³C or ¹⁵N nuclei, respectively, providing highly resolved spectra.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases.

    • Quantify the labeled and unlabeled metabolites by integrating the corresponding peak areas.

LC-MS/MS-Based Metabolomics

LC-MS/MS is a highly sensitive and selective technique for the quantification of metabolites. L-Aspartic acid-¹³C₄,¹⁵N,d₃ is an ideal internal standard for the accurate quantification of unlabeled L-aspartic acid.

Methodology:

  • Sample Preparation:

    • Extract metabolites from biological samples as described for NMR-based metabolomics.

    • Spike the samples with a known concentration of L-Aspartic acid-¹³C₄,¹⁵N,d₃ to serve as an internal standard.

  • Chromatographic Separation:

    • Separate the metabolites using liquid chromatography. A common approach for amino acids is hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a suitable ion-pairing agent.

  • Mass Spectrometry Analysis:

    • Analyze the eluting metabolites using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.

    • Define specific precursor-to-product ion transitions for both unlabeled L-aspartic acid and the labeled internal standard (L-Aspartic acid-¹³C₄,¹⁵N,d₃).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of unlabeled L-aspartic acid and a fixed concentration of the internal standard.

    • Quantify the amount of L-aspartic acid in the biological samples by calculating the ratio of the peak area of the endogenous compound to the peak area of the internal standard and comparing this ratio to the calibration curve.

Conclusion

L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, combined with its utility in advanced analytical techniques, enable precise and quantitative studies of metabolic pathways, protein dynamics, and drug metabolism. This guide provides the foundational knowledge required for the effective application of this isotopically labeled compound in a research setting.

References

A Technical Guide to L-Aspartic acid-13C4,15N,d3: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Aspartic acid-13C4,15N,d3, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, drug development, and cellular metabolism. This document details its physicochemical properties, core applications, and a comprehensive experimental protocol for its use in metabolic flux analysis.

Core Compound Specifications

This compound is a non-essential amino acid where all four carbon atoms are replaced with the heavy isotope ¹³C, the nitrogen atom is replaced with ¹⁵N, and three hydrogen atoms are substituted with deuterium (d3). This extensive labeling makes it a powerful tracer for metabolic studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related isotopologue, L-Aspartic acid-13C4,15N.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1217475-13-2[1]
Molecular Formula ¹³C₄D₃H₄¹⁵NO₄
Molecular Weight 141.09 g/mol [1]
Chemical Purity ≥98%[1]
Isotopic Purity (¹³C) 97-99%
Isotopic Purity (¹⁵N) 97-99%
Isotopic Purity (D) 97-99%
Form Solid
Storage Room temperature, away from light and moisture[1]

Table 2: Physicochemical Properties of L-Aspartic acid-13C4,15N

PropertyValueReference
CAS Number 202468-27-7[2][3]
Molecular Formula ¹³C₄H₇¹⁵NO₄
Molecular Weight 138.07 g/mol [2][3]
Chemical Purity ≥98%[2][3]
Isotopic Purity (¹³C) ≥99%[3]
Isotopic Purity (¹⁵N) ≥99%[3]
Form Solid
Storage Room temperature, away from light and moisture[2][3]

Metabolic Significance of L-Aspartic Acid

L-Aspartic acid is a cornerstone of cellular metabolism, playing pivotal roles in numerous biosynthetic and energy-producing pathways. Its strategic position makes its isotopically labeled forms invaluable for tracing metabolic fluxes.

Key Metabolic Pathways
  • Citric Acid (TCA) Cycle: Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via transamination. This links amino acid metabolism directly to cellular respiration and energy production.

  • Amino Acid Synthesis: Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.

  • Nucleotide Synthesis: The nitrogen atom of aspartate is incorporated into purine and pyrimidine rings, the building blocks of DNA and RNA.

  • Urea Cycle: In the liver, aspartate donates a nitrogen atom for the detoxification of ammonia and the production of urea.

Below are diagrams illustrating the central metabolic roles of L-Aspartic acid.

Metabolic Hub Aspartic Acid Asp L-Aspartic Acid OAA Oxaloacetate Asp->OAA Transamination Amino_Acids Other Amino Acids (Asn, Met, Thr, Lys) Asp->Amino_Acids Precursor Nucleotides Nucleotides (Purines, Pyrimidines) Asp->Nucleotides Nitrogen Donor Urea_Cycle Urea Cycle Asp->Urea_Cycle Nitrogen Donor TCA TCA Cycle OAA->TCA Enters

L-Aspartic acid as a central metabolic hub.

Aspartic Acid in TCA Cycle cluster_TCA TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Asp L-Aspartic Acid Asp->OAA Aspartate Aminotransferase Glutamate Glutamate Glutamate->aKG Glutamate Dehydrogenase/ Transaminases

Interconversion of L-Aspartic acid and Oxaloacetate in the TCA Cycle.

Core Application: Metabolic Flux Analysis (MFA)

The primary application for this compound is as a tracer in Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate into a cell culture or organism, researchers can track the incorporation of the heavy isotopes into various metabolites. The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to computationally model and resolve the intracellular metabolic fluxes.[4][5][6]

The use of a tracer labeled with ¹³C, ¹⁵N, and D provides a wealth of information, allowing for the simultaneous tracking of carbon and nitrogen backbones, as well as hydrogen atoms, through interconnected metabolic pathways.[7][8]

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines the typical workflow for an MFA experiment.

MFA Workflow Design 1. Experimental Design - Select labeled substrate (e.g., this compound) - Define metabolic network Culture 2. Cell Culture - Grow cells in media with labeled substrate to isotopic steady state Design->Culture Quench 3. Quenching & Harvesting - Rapidly halt metabolism - Collect cells Culture->Quench Extract 4. Metabolite Extraction - Extract intracellular metabolites Quench->Extract Analyze 5. MS or NMR Analysis - Measure mass isotopomer distributions Extract->Analyze Model 6. Computational Modeling - Estimate metabolic fluxes Analyze->Model

A typical workflow for a Metabolic Flux Analysis (MFA) experiment.

Detailed Experimental Protocol: 13C/15N Metabolic Flux Analysis in Mammalian Cells

This protocol provides a detailed methodology for conducting an MFA experiment in cultured mammalian cells using a labeled amino acid such as this compound.

Materials and Reagents
  • Mammalian cell line of interest

  • Appropriate cell culture medium and serum

  • Custom medium lacking unlabeled L-Aspartic acid

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

  • LC-MS/MS or GC-MS system

Experimental Procedure

Step 1: Cell Culture and Labeling

  • Culture cells under standard conditions to the desired confluency.

  • Prepare the labeling medium by supplementing the custom medium (lacking unlabeled aspartic acid) with this compound to the desired final concentration.

  • Remove the standard medium and wash the cells once with pre-warmed PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state. This typically requires several cell doubling times.

Step 2: Quenching and Harvesting

  • Rapidly aspirate the labeling medium.

  • Immediately wash the cells with a large volume of ice-cold PBS to remove any remaining extracellular labeled substrate.

  • Aspirate the PBS and add the ice-cold quenching solution to the culture plate to instantly halt metabolic activity.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

Step 3: Metabolite Extraction

  • Centrifuge the cell suspension at a low speed to pellet the cells.

  • Discard the supernatant and add the cold extraction solvent to the cell pellet.

  • Vortex vigorously to resuspend the pellet and lyse the cells.

  • Incubate on ice to allow for complete extraction.

  • Centrifuge at high speed to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.

Step 4: Sample Analysis by LC-MS/MS

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Acquire data in a manner that allows for the determination of the mass isotopomer distributions of key metabolites.

Step 5: Data Analysis and Flux Calculation

  • Process the raw MS data to obtain the mass isotopomer distributions for metabolites of interest.

  • Correct for the natural abundance of stable isotopes.

  • Use specialized MFA software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model.

  • The software will then calculate the best-fit metabolic flux values.

Conclusion

This compound is a highly valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its multi-isotope labeling enables sophisticated metabolic flux analysis experiments, providing quantitative insights into the metabolic rewiring that occurs in various physiological and pathological states. The detailed protocol provided in this guide serves as a robust starting point for the successful implementation of MFA in your research endeavors.

References

Synthesis of L-Aspartic Acid-¹³C₄,¹⁵N,d₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the stable isotope-labeled amino acid, L-Aspartic acid-¹³C₄,¹⁵N,d₃. This isotopologue is a powerful tool in metabolic research, particularly in studies involving metabolic flux analysis, proteomics, and as an internal standard for quantitative mass spectrometry. This document outlines the enzymatic synthesis approach, details the necessary starting materials, provides a step-by-step experimental protocol, and includes methods for purification and analysis.

Overview of the Synthesis Strategy

The most efficient and stereospecific method for the synthesis of L-Aspartic acid is through an enzymatic reaction. This approach utilizes the enzyme L-aspartate ammonia-lyase (aspartase) to catalyze the addition of ammonia to the double bond of fumaric acid, yielding L-Aspartic acid. To produce the desired multi-labeled product, isotopically enriched starting materials are required:

  • ¹³C₄-Fumaric acid: All four carbon atoms are the ¹³C isotope.

  • ¹⁵N-Ammonia: The nitrogen atom is the ¹⁵N isotope.

  • Deuterated solvent (D₂O): To introduce deuterium atoms at the C2 and C3 positions of the aspartic acid backbone through enzymatic exchange.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
L-Aspartic acid-¹³C₄,¹⁵N,d₃¹³C₄H₄D₃¹⁵NO₄141.09>98 atom % ¹³C, >98 atom % ¹⁵N, >98 atom % D[1]
Fumaric acid-¹³C₄¹³C₄H₄O₄120.04>99 atom % ¹³C[2]
Ammonia-¹⁵N¹⁵NH₃18.02>98 atom % ¹⁵N[3]
Deuterium OxideD₂O20.03>99.8 atom % D

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from the established method for the enzymatic synthesis of ¹⁵N-L-aspartic acid and has been modified for the production of the multi-labeled isotopologue.

Materials and Reagents
  • ¹³C₄-Fumaric acid

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Recombinant L-aspartate ammonia-lyase (Aspartase) from E. coli

  • Magnesium chloride (MgCl₂)

  • Sodium hydroxide (NaOH)

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl)

Equipment
  • Magnetic stirrer with heating plate

  • pH meter

  • Reaction vessel (glass)

  • Centrifuge

  • Filtration apparatus

  • Freeze-dryer (lyophilizer)

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Reaction Setup: In a reaction vessel, dissolve 18 mmol of ¹³C₄-Fumaric acid, 18 mmol of ¹⁵N-ammonium chloride, and 11.4 mmol of MgCl₂ in 20 mL of D₂O with stirring at 25°C.

  • pH Adjustment: Adjust the pH of the solution to 8.5 with 1N NaOH (prepared in D₂O).

  • Enzyme Addition: Add 205 units of recombinant aspartase to the reaction mixture. One unit of aspartase is defined as the amount of enzyme that produces 1 µmol of fumarate from L-aspartate per minute at 30°C.

  • Reaction Incubation: Maintain the reaction mixture at 30-37°C with continuous stirring. The progress of the reaction can be monitored by the decrease in fumarate concentration using UV spectrophotometry at 240 nm.

  • Reaction Termination: Once the concentration of L-Aspartic acid becomes constant (indicating the reaction has reached equilibrium), terminate the reaction by heating the mixture to 85°C for 15 minutes. This step also serves to denature the enzyme.

  • Enzyme Removal: After cooling the reaction mixture, remove the denatured protein by centrifugation or filtration.

Purification of L-Aspartic Acid-¹³C₄,¹⁵N,d₃
  • Crystallization: Adjust the pH of the supernatant to the isoelectric point of aspartic acid (pH 2.8) using HCl. This will cause the L-Aspartic acid to precipitate out of the solution.

  • Incubation: To induce complete crystallization, incubate the mixture at 4°C for at least 2 hours.

  • Isolation: Collect the L-Aspartic acid crystals by filtration or centrifugation.

  • Washing: Wash the crystals with cold D₂O to remove any remaining impurities.

  • Drying: Dry the purified L-Aspartic acid-¹³C₄,¹⁵N,d₃ crystals under vacuum or by lyophilization.

Analysis and Characterization

The identity, purity, and isotopic enrichment of the final product should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR will confirm the structure and the positions of the isotopic labels.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming the incorporation of all isotopic labels.

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Enzymatic Reaction cluster_purification Purification 13C4_Fumaric_Acid ¹³C₄-Fumaric Acid Reaction_Vessel Reaction Mixture (pH 8.5, 37°C) 13C4_Fumaric_Acid->Reaction_Vessel 15N_Ammonia ¹⁵N-Ammonia 15N_Ammonia->Reaction_Vessel D2O D₂O D2O->Reaction_Vessel Denaturation Heat Denaturation (85°C) Reaction_Vessel->Denaturation Reaction Completion Aspartase Aspartase Enzyme Aspartase->Reaction_Vessel Centrifugation Centrifugation Denaturation->Centrifugation Precipitation Isoelectric Precipitation (pH 2.8) Centrifugation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product L-Aspartic Acid- ¹³C₄,¹⁵N,d₃ Drying->Final_Product

Caption: Workflow for the enzymatic synthesis of L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Metabolic Pathways of L-Aspartic Acid

L-Aspartic acid is a key metabolite involved in several crucial biochemical pathways. The following diagram provides a simplified overview of its central role in metabolism.

Metabolic_Pathways cluster_tca TCA Cycle cluster_urea Urea Cycle cluster_synthesis Biosynthesis Aspartic_Acid L-Aspartic Acid Oxaloacetate Oxaloacetate Aspartic_Acid->Oxaloacetate Transamination Argininosuccinate Argininosuccinate Aspartic_Acid->Argininosuccinate Amino_Acids Other Amino Acids (Asn, Met, Lys, Thr) Aspartic_Acid->Amino_Acids Purines Purines Aspartic_Acid->Purines Pyrimidines Pyrimidines Aspartic_Acid->Pyrimidines Oxaloacetate->Aspartic_Acid Transamination Fumarate Fumarate Fumarate->Aspartic_Acid Aspartase Argininosuccinate->Fumarate

References

An In-depth Technical Guide to L-Aspartic acid-13C4,15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Aspartic acid-13C4,15N,d3, a stable isotope-labeled amino acid. This compound is a powerful tool in advanced research, enabling precise and quantitative analysis in proteomics, metabolomics, and drug development. Its utility stems from the incorporation of heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (³H or D), which allows it to be distinguished from its naturally occurring counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Properties and Specifications

This compound is a non-essential amino acid in which all four carbon atoms are replaced with the ¹³C isotope, the nitrogen atom is replaced with the ¹⁵N isotope, and three non-labile hydrogen atoms have been replaced with deuterium. This extensive labeling creates a significant mass shift, making it an ideal internal standard and tracer in various experimental workflows.

Quantitative Data Summary

The key quantitative data for this compound and its common analogs are summarized below. This allows for easy comparison and selection of the appropriate standard for different analytical applications.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityMass Shift vs. Unlabeled
This compound ¹³C₄³H₄H₄¹⁵NO₄141.09Typically >97% for each isotope+8 Da
L-Aspartic acid-¹³C₄,¹⁵N¹³C₄H₇¹⁵NO₄138.07[1]Typically >98% for ¹³C and ¹⁵N+5 Da
L-Aspartic acid (Unlabeled)C₄H₇NO₄133.103[2]Natural Abundance0 Da

Key Applications in Research and Development

Stable isotope-labeled amino acids are indispensable in modern biological and chemical research.[] this compound is particularly valuable in the following areas:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a premier technique for the accurate quantification of proteins.[4] In a typical SILAC experiment, one cell population is grown in a "light" medium, while another is grown in a "heavy" medium containing a labeled amino acid like this compound. Upon mixing the cell lysates, the relative abundance of proteins can be precisely determined by the ratio of light to heavy peptide signals in a mass spectrometer.[4][5]

  • Metabolic Flux Analysis (MFA): The ¹³C and ¹⁵N labels serve as tracers to delineate metabolic pathways. By tracking the incorporation of these heavy isotopes into various metabolites over time, researchers can quantify the rates (fluxes) of metabolic reactions, providing deep insights into cellular physiology and disease states.[6][7]

  • Biomolecular NMR Spectroscopy: The incorporation of ¹³C, ¹⁵N, and deuterium is critical for advanced NMR studies aimed at determining the three-dimensional structure and dynamics of proteins and other macromolecules.[8] Deuterium labeling, in particular, simplifies complex proton NMR spectra, reducing signal overlap and allowing for the study of larger proteins.[9][10]

  • Internal Standards for Mass Spectrometry: Due to its identical chemical properties but distinct mass, this compound is an ideal internal standard for the accurate quantification of unlabeled L-Aspartic acid in complex biological samples via LC-MS or GC-MS.[11]

Experimental Protocols

Protocol: Quantitative Proteomics using SILAC

This protocol outlines a typical workflow for a comparative proteomics experiment using this compound.

Objective: To quantify differences in protein expression between a control and a treated cell population.

Materials:

  • Cell line auxotrophic for aspartic acid.

  • SILAC-grade DMEM/RPMI medium, deficient in L-Aspartic acid.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" L-Aspartic acid (unlabeled).

  • "Heavy" this compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • Trypsin (sequencing grade).

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells for at least five to six cell divisions to ensure full incorporation of the labeled amino acid.

    • "Light" Population (Control): Culture in SILAC medium supplemented with "light" L-Aspartic acid and dFBS.

    • "Heavy" Population (Treated): Culture in SILAC medium supplemented with "heavy" this compound and dFBS.

    • Apply the experimental treatment (e.g., drug administration) to the "heavy" population during the final 24 hours.

  • Sample Preparation:

    • Harvest and wash both cell populations separately with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration for each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein mixture using trypsin. This will cleave proteins into smaller peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

    • The instrument will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" versus "light" peptide pairs.

    • The ratio for each peptide pair corresponds to the relative abundance of its parent protein in the treated versus the control sample.

Visualizations

Logical Relationships in Isotopic Labeling

The following diagram illustrates the relationship between the unlabeled L-Aspartic acid and its isotopically labeled variants used in mass spectrometry-based research.

Unlabeled L-Aspartic Acid (Natural Abundance) MW: 133.10 Intermediate L-Aspartic acid-13C4,15N (Partially Labeled) MW: 138.07 Unlabeled->Intermediate + 4 ¹³C + 1 ¹⁵N Heavy This compound (Fully Labeled) MW: 141.09 Intermediate->Heavy + 3 D

Isotopic variants of L-Aspartic acid.
Experimental Workflow: SILAC Proteomics

The diagram below outlines the major steps in the SILAC experimental workflow, from cell labeling to data analysis.

cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Analysis Light Control Cells + 'Light' Aspartic Acid Mix Harvest, Lyse & Combine 1:1 Light->Mix Heavy Treated Cells + 'Heavy' Aspartic Acid Heavy->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Protein ID & Quantification LCMS->Data

References

An In-depth Technical Guide to Isotopic Labeling with L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ as a stable isotope tracer. This powerful tool enables precise tracking of metabolic pathways, offering critical insights for basic research and pharmaceutical development.

Core Principles of Stable Isotope Labeling

Stable Isotope Labeling is a technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing naturally abundant, lighter isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H or Deuterium), researchers can track compounds through complex biochemical reactions.[1][2] These labeled molecules are chemically identical to their unlabeled forms but are distinguishable by analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their increased mass.[1][3]

L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a multi-labeled tracer where:

  • All four carbon atoms are replaced with ¹³C.

  • The nitrogen atom is replaced with ¹⁵N.

  • Three hydrogen atoms on the carbon backbone (specifically at the C2 and C3 positions) are replaced with deuterium (d₃).[4][5]

This comprehensive labeling creates a significant mass shift, making it an unambiguous tracer for monitoring the journey of aspartate's carbon backbone, its amino group, and associated hydrogen atoms through various metabolic pathways.

Key Applications in Research and Drug Development

The use of heavy-labeled aspartic acid is integral to several advanced research areas, providing quantitative insights into cellular metabolism.

  • Metabolic Flux Analysis (MFA): MFA is a primary application used to quantify the rates (fluxes) of metabolic reactions.[6][7] By introducing L-Aspartic acid-¹³C₄,¹⁵N,d₃, scientists can trace how its atoms are incorporated into downstream metabolites, such as those in the Tricarboxylic Acid (TCA) cycle. This allows for the precise measurement of pathway activity, which is crucial for understanding disease states like cancer or the metabolic effects of a drug candidate.[8][9]

  • Anaplerosis and Cataplerosis Studies: Aspartate is a key anaplerotic substrate, meaning it can replenish intermediates of the TCA cycle, particularly oxaloacetate.[1][10] Tracing labeled aspartate allows researchers to quantify its contribution to maintaining TCA cycle integrity, a process vital for the proliferation of many cancer cells and a potential target for therapeutics.[10][11]

  • Pharmacodynamic and ADME Studies: In drug development, understanding a compound's effect on cellular metabolism is critical. Stable isotope tracers can elucidate a drug's mechanism of action by revealing how it alters metabolic fluxes.[12][13] They are also used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track drug metabolism and clearance.[13]

  • Biomarker Discovery: Metabolic reprogramming is a hallmark of many diseases. By comparing the metabolic profiles of healthy versus diseased cells using tracers like labeled aspartic acid, novel biomarkers can be identified for diagnostic purposes or for assessing therapeutic response.[9]

Experimental Workflow and Protocols

A typical stable isotope tracing experiment involves several key stages, from cell culture preparation to data analysis. The following workflow and protocol provide a representative methodology for a cell-based metabolic flux experiment using L-Aspartic acid-¹³C₄,¹⁵N,d₃.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis Media Prepare Isotope-Free and Labeled Media Cells Culture Cells to Logarithmic Growth Phase Media->Cells Wash Wash Cells to Remove Old Media Cells->Wash Label Incubate with L-Aspartic acid-¹³C₄,¹⁵N,d₃ Media Wash->Label Harvest Harvest Cells at Specific Time Points Label->Harvest Quench Quench Metabolism (e.g., Cold Methanol) Harvest->Quench Extract Extract Polar Metabolites Quench->Extract MS Analyze by LC-MS/MS or GC-MS Extract->MS Data Process Data & Calculate Fluxes MS->Data

Caption: General experimental workflow for stable isotope tracing.
Detailed Experimental Protocol

This protocol outlines a general procedure for metabolic flux analysis in adherent cell culture.

  • Media Preparation:

    • Prepare a base medium that is deficient in L-Aspartic acid.

    • Create two versions of the complete medium:

      • "Light" Medium: Supplement the base medium with unlabeled L-Aspartic acid to a standard physiological concentration.

      • "Heavy" Medium: Supplement the base medium with L-Aspartic acid-¹³C₄,¹⁵N,d₃ to the same final concentration.

    • Both media should be supplemented with dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids from standard serum.[2]

  • Cell Culture and Labeling:

    • Culture cells in standard "light" medium until they reach approximately 70-80% confluency.

    • Aspirate the "light" medium, and gently wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled aspartate.

    • Aspirate the PBS and add the pre-warmed "heavy" medium to the cells.

    • Incubate the cells for a predetermined duration. The time required to reach isotopic steady state can range from minutes to hours depending on the pathway of interest.[2]

  • Metabolite Extraction:

    • To harvest, quickly aspirate the "heavy" medium.

    • Immediately wash the cell monolayer with ice-cold normal saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate to quench all enzymatic activity and lyse the cells.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites. Labeled metabolites will appear at a higher m/z than their unlabeled counterparts.

    • The resulting data will show the distribution of different isotopologues (molecules that differ only in their isotopic composition) for each metabolite.[14]

Aspartate's Role in Central Carbon Metabolism

L-Aspartic acid is a critical node in cellular metabolism, directly connecting amino acid metabolism with the TCA cycle. It is synthesized from and can be converted back to the TCA cycle intermediate oxaloacetate via transamination. This makes it a powerful tracer for probing the cycle's activity.

G Asp_labeled L-Aspartic acid (¹³C₄,¹⁵N,d₃) OAA Oxaloacetate (OAA) Asp_labeled->OAA AST Citrate Citrate OAA->Citrate aKG α-Ketoglutarate (α-KG) Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate GDH/AST Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Malate->OAA AcetylCoA Acetyl-CoA AcetylCoA->Citrate Pyruvate Pyruvate Pyruvate->AcetylCoA TCALabel TCA Cycle

Caption: Aspartate's anaplerotic entry into the TCA cycle.

In the diagram above, labeled aspartate enters the TCA cycle by being converted to labeled oxaloacetate, a reaction catalyzed by aspartate aminotransferase (AST).[11] The ¹³C atoms from aspartate are then incorporated into all subsequent TCA cycle intermediates. By measuring the degree of ¹³C enrichment in metabolites like malate, fumarate, and citrate, the rate of this anaplerotic flux can be determined.[10]

Data Presentation and Interpretation

The primary output from the mass spectrometer is a series of mass isotopologue distributions (MIDs) for each measured metabolite. The MID shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has 'n' heavy isotopes.

Quantitative Data Summary

The table below summarizes the expected mass shifts for key metabolites when cells are labeled with L-Aspartic acid-¹³C₄,¹⁵N. This data allows researchers to trace the path of the labeled atoms.

MetaboliteUnlabeled Mass (M+0)Labeled IsotopologueExpected Mass ShiftMetabolic Inference
L-Aspartic acid 133.04M+5+5 DaSuccessful tracer uptake.
Oxaloacetate 132.02M+4+4 DaDirect conversion from Aspartate (via AST).
Malate 134.04M+4+4 DaIndicates flux through OAA -> Malate.
Fumarate 116.02M+4+4 DaIndicates flux through Malate -> Fumarate.
Citrate 192.03M+4+4 DaCondensation of M+4 OAA with unlabeled Acetyl-CoA.
α-Ketoglutarate 146.03M+4+4 DaIndicates one full turn of the TCA cycle.
L-Glutamate 147.05M+5+5 DaTransamination of M+4 α-KG with ¹⁵N donor.

Note: The d₃ label is often used for specialized NMR studies or as an orthogonal tracer, but for simplicity, this table focuses on the ¹³C and ¹⁵N labels which are most commonly traced in standard MFA.

Logical Interpretation of Isotopologue Data

The pattern of labeling provides rich information. For example, after one turn of the TCA cycle, the four labeled carbons from oxaloacetate are distributed throughout the cycle's intermediates. Analyzing the specific positions of the ¹³C atoms (positional isotopomer analysis) can provide even deeper insights into competing metabolic pathways.[14]

G Input Mass Spec Data (Isotopologue Distributions) Correction Correct for Natural ¹³C Abundance Input->Correction MID_Malate Malate M+4 Abundance Correction->MID_Malate MID_Citrate Citrate M+4 Abundance Correction->MID_Citrate MID_Glutamate Glutamate M+5 Abundance Correction->MID_Glutamate Flux1 Aspartate -> OAA Flux (Anaplerosis) MID_Malate->Flux1 Flux2 TCA Cycle Forward Flux MID_Citrate->Flux2 Flux3 α-KG <-> Glutamate Flux MID_Glutamate->Flux3

Caption: Logical flow from raw mass spectrometry data to flux insights.

Conclusion

Isotopic labeling with L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a sophisticated and powerful technique for dissecting complex metabolic networks. It provides quantitative, dynamic data that is invaluable for academic research into cellular physiology and for the pharmaceutical industry in the areas of drug discovery, mechanism of action studies, and biomarker identification. By carefully designing experiments and rigorously analyzing the resulting isotopologue data, researchers can gain unprecedented insights into the workings of the cell.

References

L-Aspartic Acid-13C4,15N,d3: A Technical Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools in modern biological and medical research, enabling precise tracking of metabolic pathways, protein dynamics, and molecular interactions without the use of radioactive materials.[1][2] These compounds are chemically identical to their natural counterparts but contain heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) at specific positions.[1][] This subtle mass difference allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][4]

L-Aspartic acid is a non-essential amino acid central to numerous physiological processes. It is a fundamental building block for protein synthesis, a key excitatory neurotransmitter in the central nervous system, and a critical intermediate in energy metabolism through the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.[5][6] It also serves as a precursor for the synthesis of other amino acids and vital biomolecules like purines and pyrimidines.[6]

This guide focuses on the multi-labeled stable isotope L-Aspartic acid-¹³C₄,¹⁵N,d₃ . By incorporating four ¹³C atoms, one ¹⁵N atom, and three deuterium (d) atoms, this tracer provides a robust and multi-faceted tool for dissecting complex metabolic networks. The combination of labels allows researchers to simultaneously track the fate of the carbon skeleton, the amino group, and specific hydrogen atoms, offering unparalleled insight into cellular metabolism in both healthy and diseased states.

Core Properties of L-Aspartic Acid-¹³C₄,¹⁵N,d₃

The physical and chemical properties of this isotopic tracer are critical for its application as an internal standard and metabolic probe. Its high isotopic and chemical purity ensure accurate and reproducible results in quantitative studies.

PropertyValueReference
Synonyms (S)-2-Aminobutanedioic acid[7]
Molecular Formula HOO¹³C¹³CD₂¹³CD(¹⁵NH₂)¹³COOH[7]
Molecular Weight ~141.09 g/mol [7]
CAS Number (Labeled) 1217475-13-2[7]
Chemical Purity ≥98%[7]
Isotopic Enrichment ¹³C: 97-99%; ¹⁵N: 97-99%; D: 97-99%[7][8]
Form White to Off-White Solid[9]
Storage Temperature Room temperature, away from light and moisture[7]
Primary Applications Metabolism, Metabolomics, Proteomics, Biomolecular NMR, Clinical MS[7][10]

Key Applications in Metabolic Research

The unique multi-isotope labeling of L-Aspartic acid-¹³C₄,¹⁵N,d₃ makes it a versatile tool for a wide range of research applications.

  • Metabolic Flux Analysis (MFA): This tracer is ideal for mapping the flow of metabolites through central carbon metabolism. Researchers can track the ¹³C₄-labeled carbon backbone as it enters the TCA cycle via transamination to oxaloacetate, revealing the activity of oxidative metabolism and anaplerotic pathways.[11] The concurrent ¹⁵N label allows for the study of transamination reactions and nitrogen balance within the cell.[]

  • Proteomics and Protein Dynamics: In proteomics, stable isotope-labeled amino acids are used for accurate protein quantification.[1][2] L-Aspartic acid-¹³C₄,¹⁵N,d₃ can be used as an internal standard in isotope-dilution mass spectrometry to precisely measure the absolute concentration of aspartic acid and to study the rates of protein synthesis and degradation.[8]

  • Neurotransmitter Studies: As an excitatory neurotransmitter, L-aspartic acid plays a crucial role in synaptic transmission.[5] The labeled variant can be used to trace its uptake, release, and metabolism in neuronal cells, providing insights into neurological function and disease.

  • Disease-Specific Metabolism: Many diseases, particularly cancer, exhibit altered metabolic pathways. For instance, studies in hepatocellular carcinoma have shown that aspartate metabolism is significantly reprogrammed.[11] Using tracers like L-Aspartic acid-¹³C₄,¹⁵N,d₃ allows researchers to identify these metabolic vulnerabilities, which can be exploited for targeted therapies.[2][11]

Experimental Protocols and Methodologies

A typical stable isotope tracing experiment involves introducing the labeled substrate to a biological system, followed by extraction and analysis of labeled downstream metabolites.

General Protocol for Isotope Tracing in Cell Culture
  • Cell Seeding and Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Labeling Medium Preparation: Prepare cell culture medium containing L-Aspartic acid-¹³C₄,¹⁵N,d₃ at a known concentration. The standard medium's unlabeled L-Aspartic acid should be replaced with the labeled version.

  • Isotope Labeling: Remove the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium. Incubate the cells for a time course determined by the specific metabolic pathway being studied (ranging from minutes to hours).

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for analyzing stable isotope tracing experiments.[4]

    • Method: The extracted metabolites are separated by liquid chromatography and then ionized and detected by a mass spectrometer. The instrument can distinguish between the mass of the unlabeled (light) metabolites and their isotopically labeled (heavy) counterparts.

    • Data: The resulting data provides the mass isotopomer distribution (MID) for each metabolite, showing the fraction of molecules that contain zero, one, two, or more heavy isotopes. This information is used to deduce the metabolic pathways and calculate fluxes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides valuable positional information about the isotopes.[4]

    • Method: ¹³C-NMR can resolve the specific location of ¹³C atoms within a metabolite's structure.

    • Data: This provides detailed insight into which biochemical reactions have occurred, complementing the data from mass spectrometry.

Data Presentation: Tracking the Isotopes

The multi-labeled nature of L-Aspartic acid-¹³C₄,¹⁵N,d₃ allows for comprehensive tracking. The table below illustrates the expected mass shifts in key downstream metabolites.

MetaboliteMetabolic ConversionExpected Labeling PatternMass Shift (from Unlabeled)
Oxaloacetate Aspartate Transamination¹³C₄M+4
Malate TCA Cycle (Reduction)¹³C₄M+4
Fumarate TCA Cycle (Dehydration)¹³C₄M+4
Succinate TCA Cycle (Decarboxylation)¹³C₃M+3
α-Ketoglutarate Transamination with Glutamate¹⁵NM+1
Glutamate Transamination from Aspartate¹⁵NM+1
Asparagine Asparagine Synthetase¹³C₄, ¹⁵NM+5

Note: The Deuterium (d₃) labels provide an additional layer of tracking, particularly useful for studying redox reactions and specific enzymatic mechanisms, but are often more complex to analyze via standard LC-MS.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and metabolic processes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture labeling_medium 2. Prepare Labeling Medium (with L-Aspartic acid-¹³C₄,¹⁵N,d₃) isotope_labeling 3. Isotope Labeling labeling_medium->isotope_labeling Introduce Tracer quenching 4. Quench Metabolism isotope_labeling->quenching extraction 5. Metabolite Extraction quenching->extraction lcms 6. LC-MS/MS Analysis extraction->lcms data_processing 7. Data Processing (Isotopomer Distribution) lcms->data_processing flux_analysis 8. Metabolic Flux Analysis data_processing->flux_analysis

Caption: A typical experimental workflow for stable isotope tracing studies.

Caption: Metabolic fate of L-Aspartic acid-¹³C₄,¹⁵N in central metabolism.

logical_relationship cluster_techniques Analytical Techniques cluster_apps Research Applications Tracer L-Aspartic acid ¹³C₄,¹⁵N,d₃ MS Mass Spectrometry Tracer->MS NMR NMR Spectroscopy Tracer->NMR MFA Metabolic Flux Analysis MS->MFA Proteomics Proteomics MS->Proteomics Disease Disease Metabolism (e.g., Cancer) MS->Disease NMR->MFA Neuro Neurotransmitter Dynamics NMR->Neuro

Caption: Relationship between the tracer, techniques, and applications.

References

An In-depth Technical Guide to Stable Isotopes in Amino Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Stable Isotope Labeled Amino Acids

Stable isotope-labeled amino acids (SILAAs) are powerful tools in modern biological and medical research, enabling precise tracking and quantification of proteins and metabolic fluxes.[1][] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of applications, including human studies.[] By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N, ²H), SILAAs become distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering their chemical properties.[1][] This allows researchers to trace the fate of amino acids in complex biological systems, providing invaluable insights into protein dynamics, metabolic pathways, and the mechanisms of disease.

This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of stable isotope labeling with amino acids, with a focus on techniques relevant to drug development and biomedical research.

Core Principles of Stable Isotope Labeling

The fundamental principle behind stable isotope labeling is the introduction of a mass shift in molecules of interest. This mass difference allows for the differentiation and quantification of labeled versus unlabeled species. The choice of isotope depends on the specific application.

  • Carbon-13 (¹³C): With a natural abundance of approximately 1.1%, ¹³C is a versatile isotope for tracing carbon backbones in metabolic pathways.[] Each incorporation of a ¹³C atom results in a +1 Da mass shift, allowing for detailed metabolic flux analysis.[]

  • Nitrogen-15 (¹⁵N): With a natural abundance of about 0.37%, ¹⁵N is ideal for studying protein synthesis, degradation, and turnover.[] It provides a clear mass shift for peptides and proteins.

  • Deuterium (²H): This heavy isotope of hydrogen is often used in metabolic studies and for probing protein structure and dynamics.

  • Oxygen-18 (¹⁸O): Used in specific applications to study processes like protein turnover and enzymatic reactions.

Key Experimental Techniques

Two of the most prominent techniques utilizing stable isotope-labeled amino acids are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for quantifying metabolic pathway activities.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for accurate relative and absolute quantification of proteins.[1][3] The core principle involves growing two or more cell populations in media that are identical except for the isotopic form of an essential amino acid, typically arginine and lysine.

Experimental Protocol: A Step-by-Step Guide to SILAC

  • Cell Culture and Labeling:

    • Two cell populations are cultured. One is grown in "light" medium containing the natural amino acids (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C₆-Arginine).

    • Cells are cultured for at least five to six doublings to ensure complete incorporation (>99%) of the labeled amino acids into the proteome.

  • Experimental Treatment:

    • Once fully labeled, the cell populations can be subjected to different experimental conditions. For example, one population can be treated with a drug candidate while the other serves as a control.

  • Sample Preparation:

    • The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.

    • The combined cell lysate is then processed for proteomic analysis. This typically involves protein extraction, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.

  • Mass Spectrometry Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.

  • Data Analysis:

    • Specialized software, such as MaxQuant, is used to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

    • This ratio directly reflects the relative abundance of the protein in the two cell populations.

Quantitative Data in SILAC

The mass shift introduced by the stable isotope label is a critical parameter in SILAC experiments. The following table summarizes the mass shifts for commonly used labeled amino acids.

Labeled Amino AcidIsotopic CompositionMass Shift (Da)
L-Arginine¹³C₆+6.0201
L-Arginine¹³C₆, ¹⁵N₄+10.0083
L-Lysine¹³C₆+6.0201
L-Lysine²H₄+4.0251
L-Lysine¹³C₆, ¹⁵N₂+8.0142

Data compiled from various sources.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][4][5] It provides a detailed snapshot of cellular metabolism under specific conditions, making it invaluable for understanding metabolic reprogramming in diseases like cancer and for metabolic engineering applications.[1][4]

Experimental Protocol: A Step-by-Step Guide to ¹³C-MFA

  • Experimental Design:

    • Select the appropriate ¹³C-labeled tracer based on the metabolic pathways of interest. Common tracers include [U-¹³C]-glucose and [U-¹³C]-glutamine.[4]

    • Determine the optimal labeling duration to achieve a metabolic and isotopic steady state.

  • Cell Culture and Labeling:

    • Culture cells in a chemically defined medium where a primary carbon source is replaced with its ¹³C-labeled counterpart.[5]

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is a critical step and is often achieved by using cold solvents like methanol or liquid nitrogen.[1][6]

    • Extract intracellular metabolites using a suitable solvent system, such as a methanol-water mixture.[6]

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][7]

    • NMR spectroscopy can also be used to provide positional labeling information.[5]

  • Computational Flux Estimation:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the model to the measured mass isotopomer distributions.[1]

Quantitative Data in ¹³C-MFA

The output of a ¹³C-MFA experiment is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. The data is often presented as relative or absolute flux values for key reactions in central carbon metabolism.

Metabolic ReactionRelative Flux (Control)Relative Flux (Treated)
Glycolysis (Glucose -> Pyruvate)10085
Pentose Phosphate Pathway1525
TCA Cycle (Acetyl-CoA -> CO₂)6050
Anaplerosis (Pyruvate -> OAA)2030

This table presents illustrative data and does not represent a specific experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stable Isotope Labeling

NMR spectroscopy is a powerful complementary technique to mass spectrometry for studying stable isotope-labeled proteins. It provides detailed information about protein structure, dynamics, and interactions at atomic resolution.[8][9]

Experimental Protocol: Protein Structure Determination by NMR

  • Protein Expression and Labeling:

    • Express the protein of interest in a bacterial or eukaryotic expression system.

    • Uniformly label the protein with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and/or ¹³C-glucose as the sole carbon source.[8]

  • Sample Preparation:

    • Purify the labeled protein to >95% purity.

    • Prepare the NMR sample in a suitable buffer, typically at a protein concentration of 0.1-1 mM. The sample should be stable for the duration of the NMR experiments.[8]

  • NMR Data Collection:

    • Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the chemical shifts of the backbone and sidechain atoms.

    • Collect Nuclear Overhauser Effect (NOE) spectra (e.g., ¹⁵N-edited NOESY-HSQC) to obtain distance restraints between protons.

  • Data Processing and Analysis:

    • Process the raw NMR data using software like NMRPipe.

    • Use software such as CCPNmr Analysis or SPARKY for spectral analysis and resonance assignment.

    • The assigned chemical shifts and NOE-derived distance restraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

  • Structure Calculation and Validation:

    • Calculate an ensemble of 3D protein structures that are consistent with the experimental restraints.[1]

    • Validate the quality of the calculated structures using various statistical and stereochemical checks.[1]

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways studied using stable isotope labeling.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Light Medium (e.g., 12C6-Arg) Control Control Cells Light->Control Heavy Heavy Medium (e.g., 13C6-Arg) Treated Treated Cells Heavy->Treated Mix Mix Cell Populations (1:1) Control->Mix Treated->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Peptide Identification & Quantification LCMS->Quant Result Relative Protein Abundance Quant->Result

Caption: Experimental workflow for quantitative proteomics using SILAC.

MFA_Workflow cluster_experiment Experimental Phase cluster_measurement Analytical Measurement cluster_computation Computational Phase cluster_output Output Tracer 13C-Labeled Tracer Selection Culture Cell Culture with 13C Substrate Tracer->Culture Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Analysis GC-MS or LC-MS Analysis Extract->Analysis MID Mass Isotopomer Distribution (MID) Analysis->MID FluxEst Flux Estimation MID->FluxEst Model Stoichiometric Model Model->FluxEst Stats Statistical Analysis FluxEst->Stats FluxMap Quantitative Flux Map Stats->FluxMap

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR_P EGFR (Phosphorylated) EGFR->EGFR_P Autophosphorylation Grb2 Grb2 EGFR_P->Grb2 Shc Shc EGFR_P->Shc PI3K PI3K EGFR_P->PI3K SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK

Caption: Simplified EGFR signaling pathway, with key phosphorylation events studied by SILAC.

mTOR_Signaling cluster_upstream Upstream Signals cluster_core Core mTOR Complexes cluster_downstream Downstream Effectors cluster_outputs Cellular Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Activation Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ULK1 ULK1 mTORC1->ULK1 ProteinSynth Protein Synthesis S6K1->ProteinSynth FourEBP1->ProteinSynth Autophagy Autophagy Inhibition ULK1->Autophagy

Caption: The mTOR signaling pathway, a central regulator of cell metabolism and growth.

Applications in Drug Development

Stable isotope-labeled amino acids are invaluable in various stages of drug development:

  • Target Identification and Validation: SILAC-based proteomics can identify proteins that are differentially expressed or post-translationally modified upon drug treatment, helping to identify and validate drug targets.

  • Mechanism of Action Studies: By tracing the metabolic fate of ¹³C-labeled substrates, researchers can elucidate how a drug candidate alters cellular metabolism, providing insights into its mechanism of action.

  • Biomarker Discovery: Quantitative proteomics and metabolomics using stable isotopes can lead to the discovery of biomarkers for drug efficacy and patient stratification.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Stable isotope-labeled drugs can be used to trace their absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies.

Conclusion

Stable isotope labeling of amino acids has revolutionized our ability to study the dynamic complexity of biological systems. From quantitative proteomics with SILAC to the detailed mapping of metabolic pathways with ¹³C-MFA and the structural elucidation of proteins by NMR, these techniques provide a powerful and versatile toolkit for researchers, scientists, and drug development professionals. As analytical technologies continue to advance, the applications of stable isotope-labeled amino acids are poised to expand further, enabling new discoveries and the development of more effective therapies.

References

The Definitive Guide to L-Aspartic acid-13C4,15N,d3 in Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Applications and Methodologies

Stable isotope labeling has revolutionized the field of quantitative proteomics, enabling precise and robust measurement of protein abundance, turnover, and post-translational modifications. Among the arsenal of labeled amino acids, L-Aspartic acid-13C4,15N,d3 stands out as a powerful tool for specific applications. This heavy-labeled variant of L-Aspartic acid, a non-essential amino acid, integrates into the proteome through metabolic processes, serving as an ideal internal standard for mass spectrometry-based analyses. Its unique isotopic signature, derived from the incorporation of four Carbon-13 atoms, one Nitrogen-15 atom, and three Deuterium atoms, provides a significant mass shift, facilitating unambiguous quantification.

This technical guide provides a comprehensive overview of the role and applications of this compound in proteomics, complete with detailed experimental protocols, data presentation formats, and visual workflows to empower researchers in their quest to unravel complex biological systems.

Core Applications in Proteomics

The use of this compound is primarily centered around metabolic labeling techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[][2][3] This approach allows for the direct comparison of protein expression levels between different cell populations.

1. Relative and Absolute Protein Quantification:

By growing one cell population in a medium containing the "light" (natural) L-Aspartic acid and another in a medium with the "heavy" this compound, their respective proteomes become differentially labeled.[4][5] When the cell lysates are mixed, the mass spectrometer can distinguish between the light and heavy peptides based on their mass difference. The ratio of the signal intensities of the heavy to light peptides directly corresponds to the relative abundance of the protein in the two samples. This is invaluable for studying the effects of drug treatments, disease states, or genetic modifications on protein expression. For absolute quantification, a known amount of a protein or peptide labeled with this compound can be spiked into a sample as an internal standard.

2. Protein Turnover Analysis:

"Pulse-SILAC" or "dynamic SILAC" experiments utilize the temporal incorporation of heavy amino acids to measure the rates of protein synthesis and degradation.[6][7] Cells are switched from a "light" to a "heavy" medium, and samples are collected at different time points. By tracking the rate of appearance of heavy-labeled peptides and the disappearance of light-labeled peptides, researchers can calculate the turnover rate for individual proteins.[8][9] This provides critical insights into protein homeostasis and its dysregulation in disease.

3. Post-Translational Modification (PTM) Studies:

This compound can be used to quantify changes in PTMs.[10][11] For instance, if a phosphorylation event on an aspartic acid-containing peptide is altered by a specific treatment, the relative abundance of the heavy and light phosphorylated peptides will reflect this change. This is particularly useful for studying signaling pathways where protein modifications play a crucial regulatory role.[11]

Experimental Workflow and Signaling Pathway Visualization

To illustrate the practical application of this compound, the following diagrams, generated using the DOT language, outline a typical SILAC workflow and a hypothetical signaling pathway that could be investigated.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A Control Cells (Light L-Aspartic acid) C Cell Lysis & Protein Extraction A->C B Treated Cells (Heavy this compound) B->C D Mix Lysates (1:1 Ratio) C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., Desalting) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Protein Identification & Ratio Calculation H->I

A typical SILAC experimental workflow using heavy L-Aspartic acid.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 (Asp-containing) Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Metabolite Aspartate Pool Metabolite->Kinase2 incorporation Gene Target Gene TF->Gene regulates Response Response Gene->Response Stimulus Stimulus Stimulus->Receptor

Hypothetical signaling pathway involving an Aspartate-containing protein.

Quantitative Data Presentation

The primary output of a SILAC experiment is a list of identified proteins with their corresponding quantification ratios. This data is typically presented in a tabular format for clarity and ease of comparison.

Table 1: Example of Relative Protein Quantification Data

Protein IDGene NameProtein NameHeavy/Light Ratiop-valueRegulation
P04637TP53Cellular tumor antigen p532.540.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.89Unchanged
Q06830HSP90AA1Heat shock protein HSP 90-alpha0.450.005Downregulated
P10636GNASGuanine nucleotide-binding protein G(s) subunit alpha1.150.45Unchanged
P31946XPO1Exportin-13.12<0.001Upregulated

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Example of Protein Turnover Data

Protein IDGene NameHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change in Turnover
P62258HSPA848.235.51.36
P08670VIM72.570.11.03
Q13263PSMA125.145.80.55
P63261ACTG195.394.81.01
P02768ALB120.780.21.50

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Detailed Experimental Protocols

The following is a generalized protocol for a SILAC experiment using this compound. This protocol should be adapted and optimized for specific cell lines and experimental conditions.

1. Cell Culture and Metabolic Labeling:

  • Objective: To achieve complete incorporation of the "light" and "heavy" L-Aspartic acid into the proteomes of the control and experimental cell populations.

  • Materials:

    • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Aspartic acid.

    • Dialyzed fetal bovine serum (FBS).

    • "Light" L-Aspartic acid.

    • "Heavy" this compound.

    • Cell line of interest.

  • Procedure:

    • Prepare two types of SILAC media: "Light" medium supplemented with natural L-Aspartic acid and "Heavy" medium supplemented with this compound. The final concentration of L-Aspartic acid should be optimized for the specific cell line.

    • Culture the control cells in the "Light" medium and the experimental cells in the "Heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[12]

    • Verify the incorporation efficiency by performing a small-scale mass spectrometry analysis.

    • Apply the desired experimental treatment to the "Heavy" labeled cells.

2. Sample Preparation for Mass Spectrometry:

  • Objective: To extract, digest, and prepare the proteins for mass spectrometry analysis.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Iodoacetamide (IAA).

    • Sequencing-grade modified trypsin.

    • Formic acid.

    • Acetonitrile.

    • Desalting columns (e.g., C18 spin columns).

  • Procedure:

    • Harvest the "Light" and "Heavy" cell populations separately.

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates.

    • Reduction and Alkylation:

      • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

      • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes.

    • In-solution Digestion:

      • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

      • Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Peptide Cleanup:

      • Acidify the peptide mixture with formic acid.

      • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

      • Dry the purified peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis and Data Processing:

  • Objective: To separate, identify, and quantify the labeled peptides.

  • Procedure:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Process the raw data using specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Skyline).

    • The software will perform peptide identification, SILAC pair detection, and quantification of the heavy/light ratios.

    • Normalize the protein ratios and perform statistical analysis to identify significantly regulated proteins.

Conclusion

This compound is a versatile and powerful tool for quantitative proteomics. Its application in SILAC-based workflows provides a robust method for accurately measuring changes in protein expression, turnover, and post-translational modifications. By following well-established protocols and utilizing advanced data analysis strategies, researchers can leverage this stable isotope-labeled amino acid to gain deeper insights into the complex and dynamic nature of the proteome, ultimately advancing our understanding of biology and accelerating the development of new therapeutics.

References

Methodological & Application

Application Notes: Tracing Central Carbon and Nitrogen Metabolism using L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes within living cells.[1] L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid, where all four carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and three hydrogen atoms are replaced with deuterium (d).[2][3] This heavy labeling allows for the precise tracking of the aspartate backbone through various metabolic pathways using mass spectrometry (MS).[4][5]

Aspartate is a critical metabolic hub, connecting amino acid metabolism, the tricarboxylic acid (TCA) cycle, and the synthesis of purines and pyrimidines.[6][7] By supplying cells with L-Aspartic acid-¹³C₄,¹⁵N,d₃, researchers can trace the fate of its carbon and nitrogen atoms, providing a detailed snapshot of central metabolism.[8] This application note provides a comprehensive protocol for using L-Aspartic acid-¹³C₄,¹⁵N,d₃ in cell culture for metabolic flux analysis, coupled with sample data and visualizations to guide the researcher.

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions in pathways such as the TCA cycle.[5]

  • Pathway Elucidation: Tracking the contribution of aspartate to the synthesis of other amino acids (e.g., asparagine, glutamate, alanine), purines, and pyrimidines.[6][9]

  • Quantitative Proteomics: While less common than labeled arginine and lysine for standard SILAC, labeled aspartate can be used in specialized proteomics workflows to measure protein turnover.[10][11]

Experimental Protocols

This section details the necessary steps for conducting a stable isotope tracing experiment using L-Aspartic acid-¹³C₄,¹⁵N,d₃. The protocol is based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[10][12]

Protocol 1: Preparation of Isotope Labeling Medium

The cornerstone of a successful tracing experiment is the preparation of a custom medium that allows for the specific introduction of the labeled tracer.[1][13] This requires a base medium deficient in aspartic acid and the use of dialyzed fetal bovine serum (dFBS) to eliminate unlabeled amino acids from the serum.[14][15]

Materials:

  • Aspartic acid-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)

  • L-Aspartic acid-¹³C₄,¹⁵N,d₃ (isotopic purity >98%)

  • Unlabeled L-Aspartic acid (for "light" control medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile, cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Base Medium: Prepare the aspartic acid-free base medium in sterile, cell culture grade water according to the manufacturer's instructions.

  • Prepare Amino Acid Stocks:

    • Heavy Stock: Prepare a sterile stock solution of L-Aspartic acid-¹³C₄,¹⁵N,d₃ at a high concentration (e.g., 20 mg/mL).

    • Light Stock: Prepare a sterile stock solution of unlabeled L-Aspartic acid at the same concentration for the control culture.

  • Supplement the Medium:

    • To the reconstituted base medium, add dFBS to the desired final concentration (e.g., 10%).

    • Add other required supplements like L-glutamine and antibiotics to their standard working concentrations.

  • Create "Heavy" and "Light" Media:

    • Heavy Medium: Add the "Heavy Stock" of L-Aspartic acid-¹³C₄,¹⁵N,d₃ to the supplemented base medium to achieve the desired physiological concentration (typically matching the concentration in standard media).

    • Light Medium: Add the "Light Stock" of unlabeled L-Aspartic acid to a separate batch of supplemented base medium.

  • Final Filtration: Sterile filter the complete "Heavy" and "Light" media using a 0.22 µm bottle-top filter.

  • Storage: Store the prepared media at 4°C for up to 2-3 weeks.

Protocol 2: Cell Culture and Isotope Labeling

For accurate tracing, it is crucial that the intracellular pools of aspartate and its downstream metabolites reach isotopic steady state. This is typically achieved by culturing the cells in the "Heavy" medium for a sufficient duration.[13]

Procedure:

  • Cell Adaptation: Begin by culturing cells in the "Light" medium. Some cell lines may grow slower in media containing dFBS and may require an adaptation period.[14]

  • Initiate Labeling: Seed two populations of cells from the same stock. Culture one population in the "Light" medium (control) and the other in the "Heavy" medium (experimental).

  • Achieve Full Incorporation: Subculture the cells for at least five to six population doublings in their respective media.[10][12][15] This ensures that the isotopic enrichment of the intracellular amino acid pool and its downstream metabolites reaches a steady state (>95%).

  • Experimental Treatment: Once steady-state labeling is achieved, cells can be subjected to experimental conditions (e.g., drug treatment, nutrient deprivation).

  • Harvesting: After treatment, harvest the cells. Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular medium. Immediately proceed to metabolite extraction.

Protocol 3: Metabolite Extraction and LC-MS/MS Analysis

Procedure:

  • Quenching and Extraction:

    • Immediately after washing, quench metabolism by adding a cold extraction solvent (e.g., 80% methanol, -80°C) to the cell pellet.

    • Vortex thoroughly and incubate at -80°C for at least 20 minutes to precipitate proteins and extract metabolites.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Sample Preparation:

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[16]

    • Use analytical methods optimized for separating and detecting polar metabolites like amino acids and organic acids.

    • Data acquisition should be performed to detect the mass isotopologues of aspartate and its related metabolites.[17]

Data Presentation

Quantitative data from isotope tracing experiments should be presented clearly to show the incorporation of the stable isotope label into downstream metabolites.

Table 1: Example Media Component Concentrations

Component Standard DMEM (mg/L) Aspartate-Free "Heavy" Medium (mg/L)
L-Arginine 84 84
L-Glutamine 584 584
L-Lysine 146 146
L-Aspartic acid 26.6 0
L-Aspartic acid-¹³C₄,¹⁵N,d₃ 0 27.4 (adjust for MW)
Glucose 4500 4500

| Dialyzed FBS | N/A | 10% (v/v) |

Table 2: Hypothetical Isotopic Enrichment at Steady State This table shows the expected mass shift and fractional labeling of key metabolites after achieving >95% enrichment with L-Aspartic acid-¹³C₄,¹⁵N,d₃. The "M+n" notation refers to the mass isotopologue with 'n' heavy isotopes from the tracer.

MetaboliteMajor Labeled IsotopologueExpected Mass Shift (Da)Expected Fractional Labeling (%)
AspartateM+8 (¹³C₄,¹⁵N,d₃)+8>95%
OxaloacetateM+4 (¹³C₄)+4>95%
MalateM+4 (¹³C₄)+4>95%
FumarateM+4 (¹³C₄)+4>95%
CitrateM+4 (from ¹³C₄-OAA)+4~50% (dependent on TCA cycle turns)
GlutamateM+5 (¹³C₄,¹⁵N)+5>90%
AsparagineM+8 (¹³C₄,¹⁵N,d₃)+8>95%

Table 3: Case Study - Effect of Mitochondrial Inhibitor on Aspartate Metabolism This table summarizes hypothetical quantitative results from an experiment comparing control cells to cells treated with a mitochondrial electron transport chain (ETC) inhibitor. Data represents the relative abundance of the fully labeled (M+n) isotopologue.

Labeled MetaboliteControl (Relative Abundance)ETC Inhibitor (Relative Abundance)Fold Change
Aspartate (M+8)1.001.05+1.05x
Malate (M+4)1.000.35-2.86x
Citrate (M+4)1.000.15-6.67x
Glutamate (M+5)1.001.80+1.80x

Visualizations

Metabolic Pathways

The following diagram illustrates the central metabolic pathways involving aspartate, which can be traced using L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Aspartate_Metabolism cluster_tca TCA Cycle cluster_transamination Transamination & Synthesis Citrate Citrate (M+4) Aconitate Aconitate (M+4) Citrate->Aconitate Isocitrate Isocitrate (M+4) Aconitate->Isocitrate aKG α-Ketoglutarate (M+4) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+4) aKG->SuccinylCoA Glu L-Glutamate (¹³C₄,¹⁵N) aKG->Glu AST/GLS Succinate Succinate (M+4) SuccinylCoA->Succinate Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate OAA Oxaloacetate (M+4) Malate->OAA OAA->Citrate + Acetyl-CoA OAA->Malate MDH Asp L-Aspartic acid (¹³C₄,¹⁵N,d₃) Asp->OAA AST Asn L-Asparagine (¹³C₄,¹⁵N,d₃) Asp->Asn ASNS Pyrimidines Pyrimidines (¹³C₃,¹⁵N) Asp->Pyrimidines

Caption: Central metabolic pathways involving L-Aspartic acid.

Experimental Workflow

The diagram below outlines the logical flow of the entire experimental procedure, from media preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling & Experiment cluster_analysis Phase 3: Analysis A1 Prepare Asp-free 'Light' & 'Heavy' Media A2 Cell Seeding & Adaptation (in Light Medium) A1->A2 B1 Culture cells for >5 doublings in Light vs. Heavy Media A2->B1 B2 Apply Experimental Treatment (e.g., Drug Inhibitor) B1->B2 B3 Harvest Cells & Quench Metabolism B2->B3 C1 Metabolite Extraction B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Data Processing & Isotopologue Analysis C2->C3

Caption: Workflow for stable isotope tracing with labeled L-Aspartic acid.

References

Application Notes and Protocols for L-Aspartic acid-13C4,15N,d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid-13C4,15N,d3 is a stable isotope-labeled analog of the non-essential amino acid L-Aspartic acid. Its utility in mass spectrometry (MS) is significant, primarily serving as an internal standard for the accurate quantification of unlabeled L-Aspartic acid in complex biological matrices.[1][2][3] This internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of analytical methods.[4] Furthermore, its application extends to metabolic flux analysis, enabling researchers to trace the metabolic fate of aspartate through various biochemical pathways.[5][6][7] These applications are vital in diverse fields including clinical diagnostics, drug development, and fundamental metabolic research.[8][][10]

Core Applications

The primary applications of this compound in mass spectrometry include:

  • Quantitative Amino Acid Analysis: It is extensively used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the precise measurement of L-Aspartic acid concentrations in biological samples such as plasma, serum, cell culture media, and tissue extracts.[1][11][12][13]

  • Metabolomics and Metabolic Flux Analysis: In metabolomics, this labeled compound is employed to trace the incorporation of aspartate into various metabolic pathways.[5][6] This allows for the elucidation of pathway dynamics and the effects of disease or drug treatment on cellular metabolism.[7][14]

  • Clinical Research: Quantification of amino acids is crucial in the study of various diseases. The use of stable isotope-labeled standards like this compound ensures the reliability of these measurements in clinical research settings.[8]

Experimental Protocols

Quantitative Analysis of L-Aspartic Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the quantification of L-Aspartic acid in human plasma using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol or acetonitrile containing the internal standard (this compound) at a known concentration.[15]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[15]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[15]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[15]

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[15]
Mobile Phase A 0.1% formic acid in water[15]
Mobile Phase B 0.1% formic acid in acetonitrile[15]
Gradient Linear gradient from 5% to 95% Mobile Phase B over 10 minutes[15]
Flow Rate 0.3 mL/min[15]
Column Temperature 40°C[15]
Injection Volume 5 µL[15]

c. Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive mode[15]
Scan Type Multiple Reaction Monitoring (MRM)[15]
MRM Transitions See Table 1

Table 1: MRM Transitions for L-Aspartic Acid and its Labeled Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Aspartic Acid134.074.015
This compound142.179.015

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

d. Quantification

Quantification is achieved by creating a calibration curve. This is done by analyzing a series of calibration standards with known concentrations of L-Aspartic acid and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. The concentration of L-Aspartic acid in the unknown samples is determined from this calibration curve.

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Relative Protein Quantification

This protocol outlines the use of stable isotope-labeled amino acids, such as this compound, in cell culture for relative quantification of proteins.

a. Cell Culture and Labeling

  • Culture two populations of cells in parallel.

  • For the "heavy" labeled population, use a specially formulated SILAC medium that lacks the natural amino acid (in this case, L-Aspartic acid) but is supplemented with the stable isotope-labeled version (this compound).

  • For the "light" or control population, use a standard medium containing the natural, unlabeled L-Aspartic acid.

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[16]

b. Sample Preparation and Protein Extraction

  • After the desired experimental treatment, harvest both the "heavy" and "light" cell populations.

  • Mix the two cell populations in a 1:1 ratio based on cell number or protein concentration.[16]

  • Lyse the mixed cells using a suitable lysis buffer to extract the total protein.

  • Quantify the total protein concentration.

c. Protein Digestion

  • Take a desired amount of the mixed protein lysate (e.g., 50 µg).

  • Perform in-solution or in-gel digestion of the proteins into peptides using a protease such as trypsin.[17]

d. LC-MS/MS Analysis

  • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.[17]

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotope.

e. Data Analysis

  • Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

  • The ratio of the peak intensities of the heavy to light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Data Presentation

Table 2: Performance Characteristics for LC-MS/MS Quantification of Amino Acids

ParameterAspartic Acid
Linearity (r²)> 0.999
Accuracy (%)92.4 – 112.8[13]
Precision (%RSD)< 9[13]
Limit of Detection (LOD)10 nM[13]

Note: These values are representative and may vary depending on the specific analytical method and instrumentation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Calibration_Curve Calibration Curve Generation Data_Processing->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Caption: Workflow for quantitative analysis of L-Aspartic acid in plasma.

Aspartate_Metabolism cluster_pathway Aspartate Metabolism Oxaloacetate Oxaloacetate Aspartate L-Aspartate Oxaloacetate->Aspartate Transamination Asparagine Asparagine Aspartate->Asparagine Homoserine Homoserine Aspartate->Homoserine Lysine Lysine Aspartate->Lysine Urea_Cycle Urea Cycle Aspartate->Urea_Cycle Gluconeogenesis Gluconeogenesis Aspartate->Gluconeogenesis Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Isoleucine Isoleucine Threonine->Isoleucine

Caption: Simplified overview of L-Aspartate metabolic pathways.[18]

References

Application Notes and Protocols for L-Aspartic Acid-¹³C₄,¹⁵N,d₃ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ for Nuclear Magnetic Resonance (NMR) spectroscopy sample preparation. This isotopically labeled amino acid is a powerful tool for elucidating protein structure, dynamics, and metabolic pathways, as well as for expediting drug discovery processes.

Introduction to Isotopic Labeling with L-Aspartic Acid-¹³C₄,¹⁵N,d₃

Stable isotope labeling with compounds like L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a cornerstone of modern biomolecular NMR spectroscopy. By replacing naturally abundant ¹²C, ¹⁴N, and ¹H with their heavier, NMR-active isotopes (¹³C, ¹⁵N, and ²H/D), researchers can significantly enhance the resolution and sensitivity of their NMR experiments. This specific labeling pattern, with four ¹³C atoms, one ¹⁵N atom, and three deuterium atoms, provides a rich source of information for a variety of advanced NMR applications.

The primary advantages of using isotopically labeled amino acids include:

  • Simplification of complex spectra: Isotope labeling allows for the selective observation of specific atoms or residues, reducing spectral overlap in large biomolecules.

  • Enhanced sensitivity: Certain NMR experiments are designed to detect signals only from labeled nuclei, increasing the signal-to-noise ratio.

  • Access to structural and dynamic information: Isotope labels enable the use of powerful multi-dimensional NMR experiments that provide through-bond and through-space correlations, crucial for determining 3D structures and probing molecular motions.

  • Metabolic flux analysis: Tracing the incorporation of labeled atoms through metabolic pathways provides quantitative insights into cellular metabolism.

Applications in Research and Drug Development

The use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ is particularly valuable in the following areas:

  • Protein Structure and Dynamics: Selective or uniform incorporation of labeled aspartic acid residues aids in the resonance assignment of backbone and sidechain signals, a critical first step in structure determination. The deuterium labeling helps to reduce relaxation-induced line broadening in larger proteins, improving spectral quality.

  • Metabolic Flux Analysis: Aspartate is a key metabolite, linking several major metabolic pathways, including the citric acid (TCA) cycle and amino acid metabolism. By tracing the fate of the ¹³C and ¹⁵N labels from aspartic acid, researchers can quantify the flux through these pathways in both normal and diseased states.[1]

  • Drug Discovery and Screening: NMR-based screening methods, such as Chemical Shift Perturbation (CSP) mapping, utilize isotopically labeled proteins to identify and characterize ligand binding.[2] Changes in the chemical shifts of labeled aspartate residues upon the addition of a small molecule can pinpoint the binding site and provide information on the binding affinity.[3]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to NMR sample preparation and analysis using isotopically labeled L-Aspartic acid.

Table 1: Typical Isotopic Enrichment Levels in Recombinant Proteins

IsotopeTarget Enrichment (%)MethodReference
¹⁵N> 95%Growth in minimal media with ¹⁵NH₄Cl as the sole nitrogen source.[4]
¹³C> 95%Growth in minimal media with ¹³C-glucose as the sole carbon source.[4]
¹³C (Fractional)20%Growth in minimal media with a 1:4 ratio of ¹³C-glucose to ¹²C-glucose.[5]
¹⁵N/¹³C (Sparse)VariableSupplementing growth media with specific ¹⁵N/¹³C-labeled amino acids.[6]

Table 2: Recommended Sample Conditions for Protein NMR Spectroscopy

ParameterRecommended RangeNotesReference
Protein Concentration0.1 - 1.0 mMHigher concentrations are generally better for signal-to-noise, but aggregation can be an issue. For interaction studies, lower concentrations may be sufficient.[7]
pH6.0 - 7.5Optimal pH depends on protein stability and the desire to observe exchangeable protons. A pH around 6.5 is a good starting point.[8]
Temperature298 K (25 °C)Temperature should be optimized for protein stability and to achieve optimal spectral resolution.[9]
Buffer Concentration20 - 50 mMCommon buffers include sodium phosphate or HEPES. Buffer components should not interfere with the NMR signals of interest.[7]
D₂O Concentration5 - 10%Included for the deuterium lock signal required by the NMR spectrometer.[10]
Salt Concentration50 - 150 mM NaClSalt concentration should be optimized for protein solubility and stability.[7]

Experimental Protocols

Protocol for Residue-Specific Labeling of a Recombinant Protein with L-Aspartic Acid-¹³C₄,¹⁵N,d₃

This protocol describes the incorporation of labeled L-Aspartic acid into a target protein expressed in E. coli.

Materials:

  • L-Aspartic acid-¹³C₄,¹⁵N,d₃ (powder form)

  • M9 minimal media components

  • Unlabeled amino acid mixture (lacking aspartic acid)

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein

  • IPTG (for induction)

  • Appropriate antibiotics

Procedure:

  • Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media containing all necessary salts and trace elements. Do not add the carbon and nitrogen sources yet.

  • Prepare Labeled Aspartic Acid Stock: Dissolve a calculated amount of L-Aspartic acid-¹³C₄,¹⁵N,d₃ in a small volume of sterile water to create a concentrated stock solution. The final concentration in the media should be between 50-100 mg/L.

  • Prepare Unlabeled Amino Acid Mix: Prepare a stock solution of the other 19 unlabeled amino acids.

  • Culture Growth:

    • Inoculate a 50 mL LB medium starter culture with a single colony of the expression strain and grow overnight at 37°C.

    • The next day, use the starter culture to inoculate 1 liter of M9 minimal media containing ¹²C-glucose (as the carbon source) and ¹⁴NH₄Cl (as the nitrogen source).

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in 1 liter of fresh M9 minimal media containing ¹²C-glucose and ¹⁴NH₄Cl.

    • Add the prepared L-Aspartic acid-¹³C₄,¹⁵N,d₃ stock solution and the unlabeled amino acid mixture.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol for NMR Sample Preparation

Materials:

  • Purified, isotopically labeled protein

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • D₂O

  • NMR tubes (high-quality, clean)

Procedure:

  • Buffer Exchange and Concentration:

    • Concentrate the purified protein and exchange it into the final NMR buffer using a centrifugal concentrator.

    • Repeat the concentration and dilution with fresh NMR buffer at least three times to ensure complete buffer exchange.

  • Final Concentration Adjustment:

    • Concentrate the protein to the desired final concentration (typically 0.1 - 1.0 mM).

  • Addition of D₂O:

    • Add D₂O to the protein solution to a final concentration of 5-10% (v/v).

  • Sample Transfer:

    • Carefully transfer the final protein solution into a clean, high-quality NMR tube. Avoid introducing air bubbles.

  • Quality Control:

    • Record a simple 1D ¹H NMR spectrum to check for sample homogeneity and the presence of any contaminants.

Visualizations

Experimental Workflow for Protein Labeling and NMR Analysis

experimental_workflow cluster_expression Protein Expression & Labeling cluster_purification Protein Purification cluster_nmr NMR Sample Preparation & Analysis start Start with E. coli Culture growth Grow in Minimal Media start->growth induction Induce Protein Expression with IPTG growth->induction labeling Add L-Aspartic acid-13C4,15N,d3 induction->labeling harvest Harvest Cells labeling->harvest lysis Cell Lysis harvest->lysis chromatography Chromatography (Affinity, IEX, SEC) lysis->chromatography buffer_exchange Buffer Exchange & Concentration chromatography->buffer_exchange nmr_sample Prepare Final NMR Sample buffer_exchange->nmr_sample nmr_acquisition NMR Data Acquisition nmr_sample->nmr_acquisition data_analysis Data Analysis nmr_acquisition->data_analysis

Caption: Workflow for producing a selectively labeled protein for NMR analysis.

Aspartate Metabolism and its Connection to the TCA Cycle

aspartate_metabolism cluster_tca TCA Cycle cluster_aspartate Aspartate Metabolism Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Glutamate Glutamate AlphaKetoglutarate->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Glutamine Glutamine Glutamate->Glutamine

Caption: The central role of Aspartate in linking amino acid metabolism with the TCA cycle.

References

Quantitative Analysis of L-Aspartic Acid in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

L-Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the urea cycle, the malate-aspartate shuttle for energy production, and as a precursor for the synthesis of other amino acids and nucleotides.[1][2] Accurate quantification of L-Aspartic acid in biological matrices is essential for studying its role in health and disease, and for the development of therapeutics targeting these pathways.

This application note describes a robust and sensitive method for the quantitative analysis of L-Aspartic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Aspartic acid-¹³C₄,¹⁵N,d₃. The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is differentiated by mass ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol

Materials and Reagents
  • L-Aspartic acid standard (≥98% purity)

  • L-Aspartic acid-¹³C₄,¹⁵N,d₃ internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Sample Preparation
  • Thawing: Thaw human plasma samples and internal standard working solution on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma. Add 10 µL of the L-Aspartic acid-¹³C₄,¹⁵N,d₃ internal standard working solution (concentration to be optimized based on expected endogenous levels).

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1.0 min: 95% B

    • 1.0-5.0 min: 95% to 50% B

    • 5.0-5.1 min: 50% to 95% B

    • 5.1-7.0 min: 95% B (Re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Aspartic acid 134.174.110015
L-Aspartic acid-¹³C₄,¹⁵N,d₃ (IS) 142.180.110015

Note: The precursor ion for the internal standard is calculated based on the addition of four ¹³C atoms, one ¹⁵N atom, and three deuterium atoms, resulting in a mass shift of +8 Da. The product ion reflects the corresponding mass shift in a common fragment.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the tables below.

Table 1: Calibration Curve for L-Aspartic Acid

Concentration (µM)Peak Area Ratio (Analyte/IS)Accuracy (%)
1.0 (LLOQ)0.012105.3
2.50.031102.8
5.00.063101.5
10.00.12899.2
25.00.32598.7
50.00.655100.8
100.01.320101.7
Linearity (r²) >0.998

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (µM)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
Low (LQC) 3.0103.54.2104.15.5
Medium (MQC) 30.099.82.8101.23.9
High (HQC) 80.0101.22.1102.53.1

Note: The data presented in these tables are representative and based on typical performance for such assays. Actual results may vary.

Visualizations

Experimental Workflow

G Experimental Workflow for L-Aspartic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (50 µL) is Add IS (L-Aspartic acid-¹³C₄,¹⁵N,d₃) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 cent1 Centrifuge vortex1->cent1 supernatant Collect Supernatant cent1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute vortex2 Vortex & Centrifuge reconstitute->vortex2 final_sample Transfer to Vial vortex2->final_sample lcms Inject into LC-MS/MS final_sample->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Workflow for L-Aspartic Acid Quantification.

Metabolic Pathways of L-Aspartic Acid

G Central Metabolic Roles of L-Aspartic Acid cluster_tca TCA Cycle cluster_urea Urea Cycle cluster_synthesis Biosynthesis oxaloacetate Oxaloacetate aspartate L-Aspartic Acid oxaloacetate->aspartate Transamination malate Malate malate->oxaloacetate Oxidation citrulline Citrulline argininosuccinate Argininosuccinate citrulline->argininosuccinate arginine Arginine argininosuccinate->arginine urea Urea arginine->urea nucleotides Purines & Pyrimidines asparagine Asparagine other_aa Other Amino Acids (Met, Thr, Lys) aspartate->oxaloacetate Transamination aspartate->argininosuccinate aspartate->nucleotides aspartate->asparagine aspartate->other_aa

Caption: Central Metabolic Roles of L-Aspartic Acid.

References

Application Notes and Protocols for Metabolic Flux Analysis using L-Aspartic acid-13C4,15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a quantitative understanding of cellular physiology. The use of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) has become a cornerstone of modern systems biology and drug discovery.[][2] L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a powerful multi-isotope tracer that offers a comprehensive view of carbon, nitrogen, and hydrogen flow, enabling a more detailed and accurate mapping of metabolic networks.[3]

This application note provides a detailed protocol for conducting Metabolic Flux Analysis using L-Aspartic acid-¹³C₄,¹⁵N,d₃. L-Aspartic acid is a key metabolite that serves as a precursor for several essential amino acids and participates in the urea cycle and gluconeogenesis.[4][5] The combined labeling of its carbon backbone, amino group, and a non-exchangeable hydrogen atom allows for the simultaneous tracing of multiple metabolic routes, providing a high-resolution view of cellular metabolism. This protocol is designed for researchers in academia and industry who are seeking to apply advanced MFA techniques to their studies in areas such as cancer metabolism, metabolic engineering, and drug development.

Experimental Protocols

This section details the key experimental procedures for performing MFA with L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will allow them to reach mid-exponential growth phase at the time of labeling. The specific cell density will depend on the cell type and should be optimized empirically.

  • Media Preparation: Prepare the cell culture medium by replacing standard L-Aspartic acid with L-Aspartic acid-¹³C₄,¹⁵N,d₃. The final concentration of the labeled aspartic acid should be the same as the unlabeled version in the standard medium. All other components of the medium should remain unchanged.

  • Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the prepared labeling medium. The duration of labeling required to reach isotopic steady state will vary depending on the cell type and the metabolic pathways of interest. It is recommended to perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal labeling time.[6] For many cancer cell lines, 18-24 hours is sufficient to approach a steady state.[6]

  • Cell Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This can be achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol, and scrape the cells.

Metabolite Extraction
  • Cell Lysis: Subject the cell suspension in the quenching solution to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Phase Separation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Collection of Polar Metabolites: The supernatant contains the polar metabolites. Carefully transfer the supernatant to a new microcentrifuge tube.

  • Protein Hydrolysis (Optional): To analyze the isotopic enrichment in proteinogenic amino acids, the protein pellet can be hydrolyzed. Resuspend the pellet in 6M HCl and incubate at 110°C for 24 hours. After hydrolysis, neutralize the sample with NaOH.

  • Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites need to be derivatized to increase their volatility. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with either a Gas Chromatograph (GC) or a Liquid Chromatograph (LC) is recommended for accurate measurement of mass isotopomer distributions.[7][8]

  • GC-MS Method:

    • Column: A suitable column for separating derivatized amino acids, such as a DB-5ms column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer Mode: Full scan mode to acquire the mass spectra of the derivatized metabolites.

  • LC-MS/MS Method:

    • Column: A reverse-phase column, such as a C18 column, is suitable for separating underivatized amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Analyzer Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for targeted analysis of specific metabolites and their isotopologues.

Data Analysis

  • Mass Isotopomer Distribution (MID) Determination: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for aspartic acid and its downstream metabolites. This requires correcting for the natural abundance of stable isotopes.[9]

  • Metabolic Flux Calculation: The corrected MIDs are then used as input for a metabolic flux model. Software packages such as INCA, Metran, or OpenFLUX can be used to estimate the intracellular metabolic fluxes by fitting the experimental data to a stoichiometric model of the metabolic network.[10]

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distribution of Aspartic Acid and Related Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7M+8
Aspartic acid0.020.030.050.100.200.300.200.080.02
Oxaloacetate0.100.150.250.200.150.100.050.000.00
Fumarate0.150.200.300.200.150.000.000.000.00
Malate0.120.180.280.220.140.060.000.000.00
Threonine0.050.100.150.250.200.150.100.000.00
Methionine0.080.120.180.220.180.120.080.020.00
Lysine0.040.080.120.200.250.180.100.030.00

Note: The values in this table are representative and will vary depending on the experimental conditions and cell type.

Table 2: Calculated Metabolic Fluxes (Relative to Glucose Uptake Rate)

ReactionFlux ValueStandard Deviation
Aspartate Transaminase0.850.05
Aspartokinase0.150.02
Argininosuccinate Synthetase0.050.01
Fumarase0.600.04
Malate Dehydrogenase0.750.06

Note: The flux values are normalized to the glucose uptake rate, which is set to 100.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cluster_output Output cell_culture Cell Culture with L-Aspartic acid-13C4,15N,d3 quenching Metabolic Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis GC-MS or LC-MS/MS Analysis extraction->ms_analysis for LC-MS derivatization->ms_analysis data_processing Data Processing & Natural Abundance Correction ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation flux_map Metabolic Flux Map flux_calculation->flux_map data_tables Quantitative Data Tables flux_calculation->data_tables

Caption: Experimental workflow for metabolic flux analysis.

Metabolic Pathway of L-Aspartic acid-¹³C₄,¹⁵N,d₃

metabolic_pathway cluster_input Tracer Input cluster_tca TCA Cycle & Related Pathways cluster_amino_acids Amino Acid Biosynthesis cluster_urea Urea Cycle Asp_tracer L-Aspartic acid (¹³C₄,¹⁵N,d₃) OAA Oxaloacetate (¹³C₄) Asp_tracer->OAA Transamination (-¹⁵N, -d₃) Asn Asparagine (¹³C₄,¹⁵N₂,d₃) Asp_tracer->Asn Asparagine Synthetase Thr Threonine (¹³C₄,¹⁵N,d₃) Asp_tracer->Thr Aspartokinase ArgSucc Argininosuccinate (¹⁵N from Asp) Asp_tracer->ArgSucc Argininosuccinate Synthetase Malate Malate (¹³C₄) OAA->Malate Citrate Citrate (¹³C₄ from OAA) OAA->Citrate Condensation with Acetyl-CoA Fumarate Fumarate (¹³C₄) Malate->Fumarate Fumarate->OAA Met Methionine (¹³C₄,¹⁵N,d₃) Thr->Met Lys Lysine (¹³C₄,¹⁵N,d₃) Thr->Lys ArgSucc->Fumarate Argininosuccinate Lyase

Caption: Metabolic fate of labeled L-Aspartic acid.

References

Application Note: Sample Preparation for L-Aspartic acid-13C4,15N,d3 Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, relies on accurate and reproducible sample preparation to generate high-quality data. L-Aspartic acid is a central metabolite involved in numerous critical biochemical pathways, including the citric acid (TCA) cycle, the urea cycle, and the synthesis of other amino acids and nucleotides.[1][2][3] The use of stable isotope-labeled (SIL) internal standards is a crucial strategy in quantitative mass spectrometry to correct for variability during sample preparation and analysis.[4][5]

This application note provides detailed protocols for the preparation of biological samples using L-Aspartic acid-13C4,15N,d3 as an internal standard for targeted and untargeted metabolomics studies. This compound is an ideal internal standard as it is chemically identical to its endogenous counterpart but isotopically distinct, ensuring it experiences similar extraction efficiency and matrix effects.[5][] The protocols outlined are suitable for common biological matrices including plasma, serum, tissues, and cultured cells, and are optimized for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The fundamental principle involves the addition of a known quantity of this compound to a biological sample at the earliest stage of preparation.[4] This "spiking" allows the SIL standard to undergo all subsequent extraction, and derivatization (if applicable) steps alongside the endogenous analyte. By measuring the ratio of the endogenous analyte to the SIL standard in the final analysis, precise quantification can be achieved, correcting for sample loss and ionization suppression in the mass spectrometer.[5] The most common extraction technique is protein precipitation using a cold organic solvent, which effectively quenches enzymatic activity and extracts a broad range of polar metabolites, including amino acids.[7][8]

Experimental Protocols

Detailed methodologies for sample preparation from various biological matrices are provided below. It is critical to maintain consistency in handling all samples to minimize pre-analytical variability.[4]

Materials and Reagents
  • This compound (Internal Standard, IS)

  • LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water

  • Formic Acid (FA)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Centrifuge capable of 4°C and >13,000 x g

  • Sample homogenizer (e.g., bead beater, sonicator)

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Preparation of Internal Standard Stock Solution
  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • From this stock, prepare a working internal standard (IS) solution of 10 µg/mL in 80% Methanol / 20% Water.

  • Aliquot and store both stock and working solutions at -80°C to avoid repeated freeze-thaw cycles.[9]

Protocol 1: Plasma and Serum Extraction
  • Thaw frozen plasma or serum samples on ice.[7]

  • Vortex samples briefly to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 200 µL of the cold IS working solution (10 µg/mL in 80% MeOH) to the sample. This results in a 4:1 solvent-to-sample ratio.

  • Vortex vigorously for 2 minutes to precipitate proteins.[7]

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute, then centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Tissue Extraction
  • Weigh approximately 20-50 mg of frozen tissue. Perform this step quickly on dry ice to prevent thawing and metabolic changes.[9]

  • Place the tissue in a 2 mL tube containing homogenization beads.

  • Add 500 µL of the cold IS working solution (10 µg/mL in 80% MeOH).

  • Homogenize the tissue using a bead beater or other tissue disruptor until a uniform suspension is achieved. Keep samples cold during this process.[10]

  • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

  • Proceed with steps 8-12 from the Plasma and Serum Extraction protocol (Section 3.3).

Protocol 3: Adherent Cultured Cell Extraction
  • Aspirate the culture medium from the plate.

  • Quickly wash the cells twice with 1 mL of ice-cold PBS to remove residual medium.[11]

  • Quench metabolism by adding 1 mL of cold 80% Methanol directly to the plate and placing it on dry ice for 10 minutes.[11]

  • Add the internal standard this compound to the quenching solvent to achieve a final concentration similar to that used in other matrices.

  • Scrape the cells from the plate into the methanol solution.[12]

  • Collect the cell lysate into a microcentrifuge tube.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Proceed with steps 8-12 from the Plasma and Serum Extraction protocol (Section 3.3).

Data and Performance Characteristics

The following tables summarize typical quantitative performance data for amino acid analysis using stable isotope dilution and LC-MS/MS. These values are representative and should be validated in-house.

Table 1: LC-MS/MS Method Performance

Parameter Typical Value Description
Linearity (r²) >0.99 The correlation coefficient over a defined concentration range (e.g., 1-500 µM).[13]
LLOQ 1 - 5 µM Lower Limit of Quantification, the lowest concentration with acceptable precision and accuracy.[14]
Intra-day Precision (%CV) <10% The coefficient of variation for replicate samples analyzed in a single day.[13]
Inter-day Precision (%CV) <15% The coefficient of variation for replicate samples analyzed on different days.[13]

| Accuracy (Recovery %) | 85-115% | The percentage of the true concentration measured in spiked quality control samples.[4] |

Table 2: Sample Extraction Efficiency

Matrix Typical Recovery % Notes
Plasma/Serum >90% Protein precipitation with methanol is highly efficient for polar metabolites.[15]
Liver Tissue >85% Recovery can be slightly lower due to the complexity of the tissue matrix.[10]
Brain Tissue >85% Similar to liver, requires thorough homogenization for optimal extraction.[10]

| Cultured Cells | >95% | A cleaner matrix generally results in higher and more reproducible recovery.[12] |

Visualized Workflows and Pathways

General Experimental Workflow

The entire process from sample collection to data analysis can be visualized as a streamlined workflow. This ensures that all critical steps are followed consistently for each sample.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound Internal Standard Sample->Spike Extract Metabolite Extraction (Protein Precipitation) Spike->Extract Centrifuge1 Centrifugation (Pellet Debris) Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration (Endogenous & IS) LCMS->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Data Quantify->Result

Caption: General workflow for metabolomics sample preparation and analysis.

Central Metabolic Role of Aspartic Acid

Aspartic acid is a key node in cellular metabolism, linking carbohydrate and nitrogen metabolism. Understanding its connections is vital for interpreting metabolomics data.

G Aspartate L-Aspartic Acid Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Transamination Argininosuccinate Argininosuccinate Aspartate->Argininosuccinate Donates Nitrogen Asparagine Asparagine Aspartate->Asparagine Lys_Met_Thr Lysine, Methionine, Threonine Aspartate->Lys_Met_Thr Precursor Nucleotides Purine & Pyrimidine Synthesis Aspartate->Nucleotides Precursor TCA TCA Cycle Oxaloacetate->TCA Urea Urea Cycle Argininosuccinate->Urea AAs Amino Acid Synthesis Asparagine->AAs Lys_Met_Thr->AAs

Caption: Key metabolic pathways involving L-Aspartic acid.

References

Application Notes and Protocols for L-Aspartic acid-¹³C₄,¹⁵N,d₃ in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. It plays a crucial role in maintaining cellular homeostasis, regulating cellular processes, and responding to internal and external stimuli. The balance between protein synthesis and degradation determines the concentration of individual proteins and is essential for cell growth, differentiation, and stress response.[1] Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Therefore, the accurate measurement of protein turnover rates is of paramount importance in biomedical research and drug development.

Stable isotope labeling with amino acids, coupled with mass spectrometry, has become a powerful technique for studying protein dynamics.[2] L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a stable isotope-labeled non-essential amino acid that serves as a tracer in these studies. By incorporating this "heavy" amino acid into newly synthesized proteins, researchers can distinguish them from pre-existing "light" proteins and quantify the rates of protein synthesis and degradation. This application note provides detailed protocols and data presentation guidelines for the use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ in protein turnover studies.

Principle of the Method

The methodology is based on the metabolic incorporation of L-Aspartic acid-¹³C₄,¹⁵N,d₃ into the cellular proteome. Cells are cultured in a medium where the natural L-Aspartic acid is replaced with its heavy isotope-labeled counterpart. As new proteins are synthesized, they will incorporate the heavy L-Aspartic acid, leading to a mass shift that can be detected by mass spectrometry.

There are two primary experimental approaches for measuring protein turnover using stable isotope-labeled amino acids:

  • Pulse-Chase (or Dynamic SILAC): Cells are first cultured in a "heavy" medium to label the entire proteome. Then, the medium is replaced with a "light" medium containing the unlabeled amino acid. The rate of disappearance of the heavy-labeled proteins over time reflects the protein degradation rate. Conversely, a "pulse" of heavy label can be introduced to an unlabeled culture to measure the synthesis rate.[3]

  • Steady-State Labeling: Cells are grown in a medium containing a known ratio of light and heavy amino acids until a steady state is reached. The ratio of heavy to light peptides in the mass spectrometer provides information about the relative rates of protein synthesis.

The choice of experimental design depends on the specific research question and the biological system under investigation.

Key Signaling Pathways in Protein Turnover

Protein turnover is tightly regulated by complex signaling networks. Two of the most critical pathways are the mTOR pathway, which primarily controls protein synthesis, and the Ubiquitin-Proteasome System (UPS), which is the major pathway for protein degradation in eukaryotic cells.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[4] mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key promoter of protein synthesis by phosphorylating and activating downstream effectors such as S6 kinase 1 (S6K1) and inhibiting the translation repressor 4E-binding protein 1 (4E-BP1).[5] The activity of mTORC1 is regulated by various upstream signals, including growth factors, nutrients (amino acids), and cellular energy status.

mTOR_Pathway Growth_Factors Growth Factors Insulin PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., L-Aspartic Acid) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Protein_Synthesis

Caption: mTOR signaling pathway in protein synthesis.

Ubiquitin-Proteasome System (UPS)

The UPS is responsible for the degradation of the majority of intracellular proteins.[6] This pathway involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for recognition and degradation by the 26S proteasome. The ubiquitination process is carried out by a cascade of three enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases provide substrate specificity to the system. The UPS is a critical target for drug discovery, particularly in oncology.[7]

UPS_Pathway Ubiquitin Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub Target_Protein Target Protein E3->Target_Protein Polyubiquitinated_Protein Polyubiquitinated Protein Target_Protein->Polyubiquitinated_Protein Poly-Ub chain Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides ATP_ADP ATP -> ADP

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Protocols

The following protocols provide a general framework for conducting protein turnover studies using L-Aspartic acid-¹³C₄,¹⁵N,d₃. Specific parameters may need to be optimized based on the cell line or animal model being used.

In Vitro Dynamic SILAC Protocol (Pulse-Chase)

This protocol is designed for adherent cell cultures.

1. Cell Culture and Labeling: a. Culture cells in standard DMEM supplemented with 10% dialyzed fetal bovine serum (FBS), penicillin/streptomycin, and "light" L-Aspartic acid. b. For the "heavy" labeling, replace the standard DMEM with DMEM deficient in L-Aspartic acid, supplemented with 10% dialyzed FBS, penicillin/streptomycin, and L-Aspartic acid-¹³C₄,¹⁵N,d₃ at the same concentration as the light amino acid. c. Grow cells for at least six cell doublings to ensure complete incorporation of the heavy amino acid.

2. Chase and Sample Collection: a. After complete labeling, aspirate the heavy medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Add "light" medium to the cells to start the chase. c. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) by washing with ice-cold PBS and scraping. d. Pellet the cells by centrifugation and store at -80°C until further processing.

3. Protein Extraction and Digestion: a. Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). c. For each time point, take an equal amount of protein and perform in-solution or in-gel digestion with trypsin.

4. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer should be operated in data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

In Vivo Labeling Protocol (Mouse Model)

This protocol describes a method for in vivo labeling of mice.

1. Diet Formulation and Acclimation: a. Formulate a synthetic diet where the standard L-Aspartic acid is replaced with L-Aspartic acid-¹³C₄,¹⁵N,d₃. b. Acclimate the mice to the synthetic diet containing "light" L-Aspartic acid for one week prior to the start of the experiment to ensure normal food intake and weight maintenance.

2. Labeling and Tissue Collection: a. Switch the mice to the "heavy" diet. b. Collect tissues of interest at different time points (e.g., 0, 1, 3, 7, 14, 21 days). c. Euthanize the mice according to approved animal welfare protocols, and immediately harvest and snap-freeze the tissues in liquid nitrogen.

3. Sample Preparation and Analysis: a. Homogenize the frozen tissues and extract proteins using a suitable lysis buffer. b. Proceed with protein digestion and LC-MS/MS analysis as described in the in vitro protocol.

Data Analysis and Presentation

The analysis of mass spectrometry data from protein turnover experiments involves identifying peptides, quantifying the relative abundance of their light and heavy forms, and calculating the rates of synthesis and degradation.

1. Peptide Identification and Quantification: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS spectra. b. The software will also quantify the peak intensities of the light and heavy isotopic envelopes for each identified peptide.

2. Calculation of Protein Turnover Rates: a. The fractional rate of new protein synthesis (k_syn) can be calculated by fitting the time-course data of the heavy-to-light ratio to a first-order kinetics model. b. The protein half-life (t₁/₂) can be calculated from the degradation rate constant (k_deg) using the formula: t₁/₂ = ln(2) / k_deg.

3. Data Presentation in Tables:

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present protein turnover data.

Table 1: Protein Synthesis Rates in Response to Drug Treatment

ProteinGeneControl (k_syn, %/hr)Drug A (k_syn, %/hr)Fold Changep-value
Protein XGENEX2.5 ± 0.34.8 ± 0.51.92<0.01
Protein YGENEY1.8 ± 0.21.9 ± 0.31.06>0.05
Protein ZGENEZ3.1 ± 0.41.5 ± 0.20.48<0.01

Table 2: Protein Half-lives in Different Tissues

ProteinGeneHalf-life (days) - LiverHalf-life (days) - BrainHalf-life (days) - Muscle
Protein AGENEA2.1 ± 0.415.3 ± 2.125.8 ± 3.5
Protein BGENEB5.6 ± 0.88.2 ± 1.112.4 ± 1.9
Protein CGENEC0.9 ± 0.122.1 ± 3.330.1 ± 4.2

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a protein turnover study using stable isotope labeling.

Experimental_Workflow Labeling Metabolic Labeling (L-Aspartic acid-¹³C₄,¹⁵N,d₃) Sample_Collection Sample Collection (Time Course) Labeling->Sample_Collection Protein_Extraction Protein Extraction & Quantification Sample_Collection->Protein_Extraction Digestion Protein Digestion (Trypsin) Protein_Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis Turnover_Calculation Turnover Rate Calculation Data_Analysis->Turnover_Calculation Biological_Interpretation Biological Interpretation Turnover_Calculation->Biological_Interpretation

Caption: General workflow for protein turnover studies.

Applications in Drug Development

The study of protein turnover has significant implications for drug discovery and development.[8]

  • Target Engagement and Pharmacodynamics: Measuring changes in the turnover rate of a target protein upon drug treatment can provide direct evidence of target engagement and help establish dose-response relationships.

  • Mechanism of Action Studies: Understanding how a drug affects the synthesis or degradation of specific proteins can elucidate its mechanism of action.

  • Biomarker Discovery: Proteins with altered turnover rates in disease states can serve as potential biomarkers for diagnosis, prognosis, or monitoring treatment response.

  • Toxicity Assessment: Unintended effects of a drug on the turnover of off-target proteins can be identified, providing insights into potential toxicities.

  • Development of Protein Degraders: The development of novel therapeutics like PROTACs (Proteolysis-Targeting Chimeras) that induce the degradation of target proteins relies heavily on the accurate measurement of protein turnover.[9]

Conclusion

The use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ in combination with mass spectrometry provides a robust and versatile platform for the detailed investigation of protein turnover. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret protein turnover studies. By providing quantitative insights into the dynamic nature of the proteome, this technology is poised to accelerate our understanding of cellular physiology and advance the development of novel therapeutics.

References

Application Notes and Protocols for Stable Isotope Tracing with L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate the metabolic fate of molecules within biological systems. By introducing a substrate labeled with a heavy isotope, such as ¹³C or ¹⁵N, researchers can track the incorporation of these isotopes into downstream metabolites. This provides a dynamic view of metabolic pathways and allows for the quantification of metabolic fluxes. L-Aspartic acid is a non-essential amino acid that plays a central role in numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and amino acid metabolism.[1][2][3][4][5][6] Its importance is particularly pronounced in proliferating cells, such as cancer cells, where it can be a limiting metabolite for growth.[7]

These application notes provide a comprehensive guide to designing and conducting stable isotope tracing experiments using labeled L-Aspartic acid. Detailed protocols for cell culture, metabolite extraction, and analysis by mass spectrometry are provided, along with examples of data presentation and visualization of metabolic pathways.

Key Metabolic Roles of L-Aspartic Acid

L-Aspartic acid is a critical node in cellular metabolism, connecting several key pathways:

  • Tricarboxylic Acid (TCA) Cycle: Aspartate can be synthesized from the TCA cycle intermediate oxaloacetate via transamination.[2][6][8] Conversely, aspartate can be converted back to oxaloacetate to replenish the TCA cycle, a process known as anaplerosis.[1]

  • Nucleotide Biosynthesis: The nitrogen atom of aspartate is incorporated into the purine ring, and the entire aspartate molecule is used in the synthesis of pyrimidines.[1][9][10]

  • Amino Acid Metabolism: Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.[3][8]

  • Urea Cycle: In the liver, aspartate contributes a nitrogen atom for the synthesis of argininosuccinate, a key step in the urea cycle.[2][3]

Experimental Design Considerations

Choice of Isotopic Tracer:

The selection of the isotopic label depends on the specific metabolic pathway being investigated.

  • ¹³C-labeled L-Aspartic acid: Uniformly labeled [U-¹³C]-L-Aspartic acid is commonly used to trace the carbon backbone of aspartate into various metabolic pathways. This allows for the tracking of carbon flux into the TCA cycle, other amino acids, and the carbon skeleton of pyrimidines.

  • ¹⁵N-labeled L-Aspartic acid: L-Aspartic acid-¹⁵N is used to trace the fate of the amino group nitrogen.[10] This is particularly useful for studying its contribution to purine and pyrimidine biosynthesis, as well as transamination reactions.[9][11]

Cell Culture Conditions:

  • Media Formulation: It is crucial to use a culture medium where the concentration of unlabeled L-aspartic acid can be controlled. Custom media formulations are often required. For tracing experiments, the standard medium is replaced with a medium containing the labeled L-aspartic acid.

  • Isotopic Steady State: To accurately measure metabolic fluxes, it is important to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time required to reach steady state varies depending on the cell type and the specific metabolite, and should be determined empirically through time-course experiments.

Experimental Protocols

Protocol 1: ¹³C-L-Aspartic Acid Tracing in Mammalian Cells

This protocol outlines the steps for labeling mammalian cells with [U-¹³C]-L-Aspartic acid, extracting polar metabolites, and preparing them for LC-MS analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Labeling medium: Custom medium lacking L-aspartic acid, supplemented with [U-¹³C]-L-Aspartic acid (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -80°C

  • Water, LC-MS grade

  • Chloroform, LC-MS grade

  • Cell scrapers

  • Centrifuge tubes

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Cell Culture: Culture cells in complete medium until they reach the desired confluency.

  • Labeling:

    • Aspirate the complete medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing [U-¹³C]-L-Aspartic acid. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

    • Incubate the cells for a predetermined time to allow for isotopic labeling. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of 50% methanol in water for LC-MS analysis.

Protocol 2: ¹⁵N-L-Aspartic Acid Tracing to Nucleotides

This protocol focuses on tracing the incorporation of the nitrogen from ¹⁵N-L-Aspartic acid into purine and pyrimidine bases.

Materials:

  • Same as Protocol 1, with the exception of the tracer.

  • ¹⁵N-L-Aspartic acid (Cambridge Isotope Laboratories, Inc. or equivalent).[10]

  • LC-MS/MS system capable of high-resolution analysis.

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Labeling:

    • Follow step 3 from Protocol 1, but use labeling medium containing ¹⁵N-L-Aspartic acid.

  • Metabolite Extraction:

    • Follow step 4 from Protocol 1.

  • Sample Preparation for LC-MS/MS:

    • Follow step 5 from Protocol 1.

  • LC-MS/MS Analysis:

    • Use a chromatographic method optimized for the separation of nucleotides (e.g., HILIC or ion-pairing chromatography).

    • Set up the mass spectrometer to detect the mass isotopologues of purine and pyrimidine bases (e.g., adenine, guanine, cytosine, thymine, uracil) and their corresponding nucleosides and nucleotides. The mass shift will correspond to the incorporation of one or more ¹⁵N atoms.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates from [U-¹³C]-L-Aspartic Acid. This table shows the percentage of different mass isotopologues (M+n) for key TCA cycle intermediates after labeling with [U-¹³C]-L-Aspartic acid. The "M+n" notation indicates the number of ¹³C atoms incorporated into the metabolite.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate 45.25.110.38.530.9
α-Ketoglutarate 50.14.89.77.927.5
Succinate 52.34.58.97.127.2
Fumarate 51.84.69.17.327.2
Malate 48.94.99.57.828.9
Oxaloacetate 46.55.010.18.229.2

Note: The data presented are representative and will vary depending on the cell type, experimental conditions, and duration of labeling.

Table 2: ¹⁵N-Labeling of Nucleotide Bases from ¹⁵N-L-Aspartic Acid. This table illustrates the incorporation of nitrogen from ¹⁵N-L-Aspartic acid into purine and pyrimidine bases.

Nucleotide BaseM+0 (%)M+1 (%)M+2 (%)
Adenine 65.730.14.2
Guanine 68.328.53.2
Cytosine 75.424.6-
Uracil 72.127.9-
Thymine 73.526.5-

Note: The data presented are representative. Purines can incorporate more than one nitrogen from aspartate-related pathways, hence the M+2 peak.

Visualization of Metabolic Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the flow of isotopes through metabolic pathways.

Aspartate_Metabolism cluster_TCA TCA Cycle cluster_AA Amino Acid Metabolism cluster_Nuc Nucleotide Biosynthesis Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate GOT1/2 alpha_Ketoglutarate α-Ketoglutarate Citrate->alpha_Ketoglutarate Succinate Succinate alpha_Ketoglutarate->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Asparagine Asparagine Aspartate->Asparagine ASNS Purines Purines Aspartate->Purines multiple steps Pyrimidines Pyrimidines Aspartate->Pyrimidines multiple steps Glutamate Glutamate Glutamate->Aspartate GOT1/2

Figure 1. Central role of L-Aspartic acid in metabolism.

Experimental_Workflow A 1. Cell Culture (80-90% confluency) B 2. Isotope Labeling (e.g., [U-13C]-L-Aspartic Acid) A->B C 3. Metabolite Extraction (Quenching & Lysis) B->C D 4. Sample Preparation (Drying & Reconstitution) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Isotopologue Distribution, Metabolic Flux Analysis) E->F

Figure 2. Experimental workflow for stable isotope tracing.

Aspartate_to_Nucleotides cluster_pyrimidine Pyrimidine Biosynthesis cluster_purine Purine Biosynthesis Aspartate L-Aspartate (¹⁵N) Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate IMP Inosine Monophosphate Aspartate->IMP N1 donor Glutamine Glutamine Glutamine->IMP N3, N9 donor Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Carbamoyl_Aspartate PRPP PRPP PRPP->IMP Orotate Orotate Carbamoyl_Aspartate->Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (C, U, T) UMP->Pyrimidines AMP AMP IMP->AMP GMP GMP IMP->GMP Purines Purines (A, G) AMP->Purines GMP->Purines

Figure 3. Tracing ¹⁵N from L-Aspartic acid into nucleotides.

Conclusion

Stable isotope tracing with labeled L-Aspartic acid is a valuable tool for investigating central carbon and nitrogen metabolism. The protocols and guidelines presented here provide a framework for designing and executing these experiments. By carefully considering the experimental design, utilizing robust analytical methods, and employing clear data visualization, researchers can gain significant insights into the metabolic roles of L-aspartic acid in health and disease, aiding in the identification of novel therapeutic targets and the development of new drugs.

References

L-Aspartic acid-13C4,15N,d3: A Guide to Suppliers, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of L-Aspartic acid-13C4,15N,d3, a stable isotope-labeled amino acid crucial for a variety of research applications. This guide covers reliable suppliers, detailed application notes for its use in metabolic studies, and step-by-step experimental protocols for its integration into laboratory workflows.

Sourcing and Procurement of this compound

Researchers can acquire high-purity this compound from several reputable suppliers specializing in stable isotope-labeled compounds. These suppliers ensure high isotopic enrichment and chemical purity, which are critical for accurate and reproducible experimental results.

Table 1: Supplier and Product Information for this compound

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical Purity
Sigma-Aldrich L-Aspartic acid-13C4,15N,2,3,3-d368226899 atom % 13C, 98 atom % 15N, 98 atom % D≥95% (CP)
Cambridge Isotope Laboratories, Inc. L-Aspartic acid (13C4, 99%; 15N, 99%)CNLM-544-H99% 13C, 99% 15N[1][2][3]≥98%[1][3][4]
Cambridge Isotope Laboratories, Inc. L-Aspartic acid (13C4, 97-99%; D3, 97-99%; 15N, 97-99%)CDNLM-680397-99% 13C, 97-99% D, 97-99% 15N[4]≥98%[4]

Application Notes

This compound is a powerful tool in metabolic research, offering insights into cellular physiology and disease. Its primary applications lie in metabolic flux analysis (MFA) and as a tracer in metabolomics studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis (MFA)

Stable isotope tracers like this compound are instrumental in quantifying the rates of metabolic pathways within a cell. By introducing the labeled aspartic acid into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites. This information allows for the calculation of metabolic fluxes, providing a dynamic view of cellular metabolism. Aspartate is a key metabolite that connects several major pathways, including the citric acid (TCA) cycle and the biosynthesis of other amino acids and nucleotides.[5][6][7][8]

Metabolomics and Tracer Studies

In metabolomics, this compound serves as an internal standard for the accurate quantification of unlabeled aspartic acid. Furthermore, as a tracer, it helps to elucidate the metabolic fate of aspartate in various biological conditions. By tracking the labeled atoms, researchers can identify and quantify the activity of pathways that utilize aspartate as a substrate.

NMR-Based Structural and Dynamic Studies

The isotopic labels (13C and 15N) in this compound are NMR-active, making it a valuable tool for investigating the structure and dynamics of proteins and other macromolecules. Incorporating this labeled amino acid into a protein allows for specific signals to be monitored by NMR, providing detailed information about the protein's local environment and conformational changes.

Experimental Protocols

The following are detailed protocols for the application of this compound in cell culture for metabolic analysis using liquid chromatography-mass spectrometry (LC-MS).

Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cellular metabolites by growing cells in a medium containing this compound.

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with all necessary components, except for unlabeled L-aspartic acid. Add this compound to the desired final concentration.

  • Isotope Labeling: When cells reach the desired confluency (typically 50-60%), replace the standard medium with the prepared labeling medium.

  • Incubation: Culture the cells in the labeling medium for a specific period to allow for the uptake and incorporation of the labeled aspartic acid into cellular metabolites. The incubation time will depend on the specific metabolic pathway and the cell type's doubling time.

  • Cell Harvesting: After the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

Metabolite Extraction

This protocol describes the extraction of polar metabolites from the labeled cells.

  • Quenching Metabolism: Immediately after washing, add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution at -80°C) to the cell culture plate to quench all enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the tube vigorously.

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of the extracted metabolites using LC-MS/MS.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the LC-MS system.

  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column). Develop a gradient elution method to achieve optimal separation of the target analytes.

  • Mass Spectrometry Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., negative ion mode for acidic metabolites like aspartate).

  • Data Acquisition: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different isotopologues of aspartate and its downstream metabolites.

Table 2: Example MRM Transitions for L-Aspartic Acid Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Aspartic acid (unlabeled)132.074.0
This compound141.180.1

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways involving aspartate and a typical experimental workflow for stable isotope tracing.

Aspartate_Metabolism TCA_Cycle TCA Cycle Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate produces Aspartate L-Aspartic acid Oxaloacetate->Aspartate Transamination Aspartate->Oxaloacetate Transamination Amino_Acids Other Amino Acids (Lys, Met, Thr, Ile) Aspartate->Amino_Acids precursor for Nucleotides Nucleotides (Purines, Pyrimidines) Aspartate->Nucleotides precursor for

Aspartate's central role in metabolism.

Experimental_Workflow Start Start: Cell Culture Labeling Isotope Labeling with This compound Start->Labeling Harvesting Cell Harvesting and Washing Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Flux Analysis Analysis->Data

A typical stable isotope tracing workflow.

References

Troubleshooting & Optimization

Technical Support Center: L-Aspartic acid-¹³C₄,¹⁵N,d₃ Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with L-Aspartic acid-¹³C₄,¹⁵N,d₃ in mass spectrometry experiments.

Troubleshooting Guide: Poor Signal Intensity

A weak or absent signal for L-Aspartic acid-¹³C₄,¹⁵N,d₃ can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.

Q: I am observing a poor or no signal for my L-Aspartic acid-¹³C₄,¹⁵N,d₃ standard. What are the potential causes and how can I troubleshoot this?

A: A low signal can stem from multiple factors, ranging from sample handling to instrument settings. Follow these steps to identify the root cause:

Step 1: Verify Sample Integrity and Preparation

Improper handling, storage, or preparation of the stable isotope-labeled standard is a common source of poor signal.

  • Storage and Handling: Confirm that the L-Aspartic acid-¹³C₄,¹⁵N,d₃ was stored according to the manufacturer's recommendations, typically at room temperature and protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pipetting and Dilution: Inaccurate pipetting or dilution can lead to a lower than expected concentration of the standard. Verify all calculations and ensure pipettes are properly calibrated. Prepare fresh working solutions to rule out degradation.

  • Sample Preparation: The extraction efficiency of L-Aspartic acid, a polar molecule, can be highly dependent on the sample preparation method. Inconsistent extraction can lead to high variability in the signal.

Experimental Protocol: Sample Preparation for L-Aspartic Acid Analysis

This protocol outlines a general procedure for protein precipitation, a common method for extracting small molecules like amino acids from biological matrices.

  • Sample Collection: Collect the biological sample (e.g., plasma, serum, cell lysate).

  • Protein Precipitation:

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile or methanol containing the L-Aspartic acid-¹³C₄,¹⁵N,d₃ internal standard at a known concentration.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent, such as 0.1% formic acid in water. The reconstitution volume can be adjusted to achieve the desired concentration.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.

Step 2: Investigate for Matrix Effects

Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a significant challenge in LC-MS analysis of complex samples.

  • Qualitative Assessment: A simple way to assess matrix effects is to compare the signal intensity of the L-Aspartic acid-¹³C₄,¹⁵N,d₃ in a neat solution versus its intensity when spiked into a blank matrix extract. A significant decrease in signal in the matrix extract suggests ion suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize the liquid chromatography method to separate L-Aspartic acid from interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.

    • Advanced Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.

Step 3: Optimize Mass Spectrometer Settings

The instrument's settings play a critical role in achieving a strong signal. Ensure the mass spectrometer is properly tuned and calibrated.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids. Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For L-Aspartic acid, positive ion mode is typically used.

  • Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve the protonation of aspartic acid and enhance the signal in positive ion mode.[1]

  • Fragmentation (for MS/MS): If performing tandem mass spectrometry, optimize the collision energy to achieve efficient fragmentation of the precursor ion and production of characteristic product ions. Insufficient collision energy will result in poor fragmentation, while excessive energy can lead to the formation of small, uninformative fragments.

Quantitative Data Summary: Recommended Starting MS Parameters for L-Aspartic Acid Analysis

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.5 kV
Nebulizer Gas (N₂)30 - 50 psi
Drying Gas (N₂) Flow8 - 12 L/min
Drying Gas Temperature300 - 350 °C
Mobile Phase Additive0.1% Formic Acid
Precursor Ion (m/z)[M+H]⁺
Collision Energy (for MS/MS)Optimize empirically (start around 15-25 eV)

Note: These are general starting points and should be optimized for your specific instrument and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Aspartic acid-¹³C₄,¹⁵N,d₃ signal inconsistent across different samples?

A1: High variability in the internal standard signal is often due to inconsistent sample preparation.[2] Ensure that the extraction recovery is consistent across all samples by carefully controlling volumes, mixing times, and temperatures. Matrix effects that vary between samples can also contribute to this issue.

Q2: I see a peak at the correct retention time, but the signal-to-noise ratio is very low. How can I improve it?

A2: A low signal-to-noise ratio can be caused by a number of factors, including low sample concentration, poor ionization efficiency, or high baseline noise. To improve the signal-to-noise, you can try to:

  • Increase the concentration of your sample, if possible.

  • Optimize the ionization source parameters and mobile phase composition as described in the troubleshooting guide.

  • Ensure your LC system is providing a stable baseline.

Q3: Could the deuterium in L-Aspartic acid-¹³C₄,¹⁵N,d₃ be exchanging and causing a poor signal?

A3: While back-exchange can be a concern for some deuterated standards, the deuterium atoms in this specific molecule are on a carbon backbone and are generally stable under typical LC-MS conditions. However, if you suspect this is an issue, you can investigate by analyzing the standard in a deuterated mobile phase to see if the mass shifts.

Q4: What are the expected fragment ions for L-Aspartic acid in positive ion mode MS/MS?

A4: In positive ion mode, L-Aspartic acid typically fragments to produce a characteristic neutral loss of H₂O and CO. The exact m/z of the fragment ions will depend on the isotopic labeling of your specific standard. For unlabeled L-Aspartic acid (precursor ion m/z 134), common product ions are m/z 116 (loss of H₂O), m/z 88 (loss of H₂O and CO), and m/z 74.

Visualizations

TroubleshootingWorkflow cluster_sample Sample Preparation Checks cluster_matrix Matrix Effect Checks cluster_ms MS Optimization start Poor or No Signal for L-Aspartic acid-¹³C₄,¹⁵N,d₃ check_sample Step 1: Verify Sample Integrity and Preparation start->check_sample storage Check Storage and Handling check_sample->storage Issue Persists check_matrix Step 2: Investigate for Matrix Effects qualitative Perform Qualitative Assessment check_matrix->qualitative Issue Persists optimize_ms Step 3: Optimize Mass Spectrometer Settings tune_calibrate Tune and Calibrate Instrument optimize_ms->tune_calibrate Issue Persists solution_found Signal Restored dilution Verify Pipetting and Dilution storage->dilution extraction Review Extraction Protocol dilution->extraction extraction->check_matrix Sample Prep OK mitigation Apply Mitigation Strategies qualitative->mitigation mitigation->optimize_ms Matrix Effects Addressed ion_source Optimize Ion Source Parameters tune_calibrate->ion_source mobile_phase Adjust Mobile Phase Composition ion_source->mobile_phase fragmentation Optimize Collision Energy (MS/MS) mobile_phase->fragmentation fragmentation->solution_found Signal Improved

Caption: Troubleshooting workflow for poor L-Aspartic acid signal.

LogicalRelationships cluster_causes Potential Causes cluster_sample_details Details cluster_matrix_details Details cluster_instrument_details Details poor_signal Poor Signal of L-Aspartic acid-¹³C₄,¹⁵N,d₃ sample_prep Sample Preparation Issues poor_signal->sample_prep matrix_effects Matrix Effects poor_signal->matrix_effects instrument_settings Suboptimal Instrument Settings poor_signal->instrument_settings degradation Standard Degradation sample_prep->degradation concentration Incorrect Concentration sample_prep->concentration extraction_efficiency Low Extraction Efficiency sample_prep->extraction_efficiency ion_suppression Ion Suppression matrix_effects->ion_suppression ionization Poor Ionization instrument_settings->ionization fragmentation Inefficient Fragmentation instrument_settings->fragmentation

Caption: Logical relationships of potential causes for poor signal.

References

Technical Support Center: L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Aspartic acid-¹³C₄,¹⁵N,d₃. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to support your experiments.

Stability and Storage Conditions

Proper handling and storage of L-Aspartic acid-¹³C₄,¹⁵N,d₃ are crucial for maintaining its isotopic and chemical purity.

Summary of Storage Recommendations
ConditionSolid FormStock Solution
Temperature Room Temperature-20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)[1][2][3]
Light Protect from lightProtect from light[1]
Moisture Store away from moistureAliquot to avoid repeated freeze-thaw cycles[2]
Atmosphere StandardFor solutions, storing under nitrogen is recommended[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid L-Aspartic acid-¹³C₄,¹⁵N,d₃?

A1: The solid form of L-Aspartic acid-¹³C₄,¹⁵N,d₃ should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4][5][6]

Q2: How should I prepare and store stock solutions of L-Aspartic acid-¹³C₄,¹⁵N,d₃?

A2: To prepare a stock solution, dissolve the solid in a suitable solvent, such as water. If using water, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[1][3] For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3] For enhanced stability, especially for long-term storage, storing the solution under a nitrogen atmosphere is advisable.[1]

Q3: Is L-Aspartic acid-¹³C₄,¹⁵N,d₃ stable in acidic or basic solutions?

Q4: Can the deuterium atoms on L-Aspartic acid-¹³C₄,¹⁵N,d₃ exchange with protons from the solvent?

A4: Deuterium atoms attached to carbon are generally stable. However, under certain conditions, such as exposure to strong acids or bases, or in the presence of certain catalysts, hydrogen-deuterium exchange (HDX) can occur.[7] For most applications in cell culture and mass spectrometry, the deuterium labels on the C2 and C3 positions of aspartic acid are expected to be stable. To minimize the risk of back-exchange, it is advisable to use deuterated solvents for NMR studies and to be mindful of the pH of your solutions.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments using L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Mass Spectrometry Applications

Issue 1: Low or No Signal from the Internal Standard

  • Potential Cause: Incorrect preparation or degradation of the internal standard (IS).

    • Troubleshooting Steps:

      • Verify that the IS was added to the sample at the correct concentration.

      • Ensure that the stock solution has not expired and has been stored correctly. Prepare a fresh working solution from a new aliquot of the stock solution.

      • Avoid repeated freeze-thaw cycles of the stock solution.

  • Potential Cause: Instrument sensitivity issues.

    • Troubleshooting Steps:

      • Check the overall performance of the mass spectrometer by injecting a known standard.

      • Ensure that the instrument parameters, including the specific mass transitions for L-Aspartic acid-¹³C₄,¹⁵N,d₃, are correctly set in the acquisition method.

  • Potential Cause: Ion suppression due to matrix effects.

    • Troubleshooting Steps:

      • Ensure that the isotopically labeled internal standard and the analyte co-elute by optimizing the chromatographic method. Differences in retention times, sometimes observed with deuterated standards, can lead to differential ion suppression.[8]

      • Improve sample clean-up procedures to remove interfering matrix components.

Issue 2: Inaccurate Quantification

  • Potential Cause: Isotopic impurity of the internal standard.

    • Troubleshooting Steps:

      • Verify the isotopic purity of the L-Aspartic acid-¹³C₄,¹⁵N,d₃ from the manufacturer's certificate of analysis.

      • Check for the presence of unlabeled L-Aspartic acid in the internal standard solution by acquiring a full scan mass spectrum.

  • Potential Cause: Cross-contribution between the analyte and internal standard signals.

    • Troubleshooting Steps:

      • This can occur if the mass difference between the analyte and the IS is small. For L-Aspartic acid-¹³C₄,¹⁵N,d₃, the mass shift is significant, so this is less likely to be an issue.

      • Ensure that the selected mass transitions for the analyte and the IS are specific and do not have overlapping fragment ions.

Cell Culture-Based Experiments (e.g., SILAC, Metabolic Flux Analysis)

Issue 1: Incomplete Labeling of Proteins or Metabolites

  • Potential Cause: Insufficient duration of cell culture with the labeled amino acid.

    • Troubleshooting Steps:

      • Ensure that the cells have undergone a sufficient number of cell doublings (typically at least five) in the medium containing L-Aspartic acid-¹³C₄,¹⁵N,d₃ to achieve complete incorporation.[9]

  • Potential Cause: Presence of unlabeled L-Aspartic acid in the culture medium.

    • Troubleshooting Steps:

      • Use a custom-formulated medium that completely lacks natural L-Aspartic acid.

      • Ensure that the fetal bovine serum (FBS) used has been dialyzed to remove unlabeled amino acids.

Issue 2: Isotopic Scrambling

  • Potential Cause: Metabolic conversion of L-Aspartic acid into other amino acids.

    • Troubleshooting Steps:

      • Be aware that in cellular metabolism, the carbon and nitrogen atoms from aspartate can be incorporated into other metabolites, including other amino acids like alanine, glutamine, and citrate.[10]

      • This is a biological phenomenon that can be accounted for during data analysis in metabolic flux studies. It is important to have a good understanding of the metabolic pathways connected to aspartate metabolism.

NMR Spectroscopy Applications

Issue 1: Poor Signal-to-Noise Ratio

  • Potential Cause: Insufficient sample concentration.

    • Troubleshooting Steps:

      • For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Aim for a concentration of at least 50-100 mg of material for small molecules.[11]

      • Increase the number of scans to improve the signal-to-noise ratio.

Issue 2: Broad or Asymmetric Peaks

  • Potential Cause: Sample inhomogeneity.

    • Troubleshooting Steps:

      • Ensure the sample is completely dissolved in the NMR solvent. If there are solid particles, filter the solution into the NMR tube.[11]

      • Thoroughly mix the sample to avoid concentration gradients within the NMR tube.

  • Potential Cause: Poor shimming.

    • Troubleshooting Steps:

      • Use high-quality NMR tubes to ensure proper shimming.

      • Re-shim the spectrometer before acquiring the spectrum.

Experimental Protocols

Protocol 1: Use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ as an Internal Standard for Amino Acid Analysis in Plasma by LC-MS/MS

This protocol describes the use of L-Aspartic acid-¹³C₄,¹⁵N,d₃ as an internal standard for the quantification of L-Aspartic acid in plasma samples.

1. Materials:

  • L-Aspartic acid-¹³C₄,¹⁵N,d₃

  • Plasma samples

  • Sulfosalicylic acid (30%) for protein precipitation

  • Methanol

  • Water

  • Formic acid

  • LC-MS/MS system

2. Procedure:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Prepare a 1 mg/mL stock solution of L-Aspartic acid-¹³C₄,¹⁵N,d₃ in water. Store at -80°C.

  • Preparation of IS Working Solution:

    • Dilute the stock solution with water to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the IS working solution.

    • Add 200 µL of methanol containing 1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable column for amino acid analysis (e.g., a HILIC column).

    • Set up the mass spectrometer to monitor the specific mass transitions for both L-Aspartic acid and L-Aspartic acid-¹³C₄,¹⁵N,d₃.

  • Data Analysis:

    • Quantify the amount of L-Aspartic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Protocol 2: SILAC Labeling using L-Aspartic acid-¹³C₄,¹⁵N,d₃

This protocol provides a general workflow for using L-Aspartic acid-¹³C₄,¹⁵N,d₃ in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

1. Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-Aspartic acid

  • Dialyzed fetal bovine serum (dFBS)

  • L-Aspartic acid (unlabeled)

  • L-Aspartic acid-¹³C₄,¹⁵N,d₃

  • Standard cell culture reagents

2. Procedure:

  • Preparation of SILAC Media:

    • Prepare two types of media:

      • "Light" medium: Supplement the base medium with unlabeled L-Aspartic acid to the desired final concentration.

      • "Heavy" medium: Supplement the base medium with L-Aspartic acid-¹³C₄,¹⁵N,d₃ to the same final concentration as the "light" medium.

    • Add dFBS and other necessary supplements to both media.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

    • Allow the cells to grow for at least five cell doublings to ensure complete incorporation of the labeled amino acid.[9]

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest the "light" and "heavy" labeled cells.

    • Mix the two cell populations in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet and extract the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of peptides and proteins by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Visualizations

experimental_workflow_internal_standard cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add L-Aspartic acid- ¹³C₄,¹⁵N,d₃ IS plasma->add_is precipitate Protein Precipitation (Methanol/Formic Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant & Evaporate centrifuge->extract reconstitute Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant silac_workflow cluster_culture Cell Culture & Labeling cluster_exp Experiment & Harvest cluster_proteomics Proteomics Analysis light_culture Culture in 'Light' Medium (Unlabeled Aspartic Acid) control Control Condition light_culture->control heavy_culture Culture in 'Heavy' Medium (¹³C₄,¹⁵N,d₃-Aspartic Acid) treatment Experimental Treatment heavy_culture->treatment mix Mix 1:1 control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms quant Relative Protein Quantification lcms->quant troubleshooting_logic cluster_prep Sample Preparation cluster_instrument Instrument cluster_matrix Matrix Effects start Low/No Internal Standard Signal check_addition Verify IS Addition start->check_addition check_solution Check Solution Integrity (Freshness, Storage) start->check_solution check_sensitivity Assess System Sensitivity start->check_sensitivity check_params Verify MS Method Parameters (Transitions) start->check_params check_coelution Confirm Co-elution of Analyte and IS start->check_coelution improve_cleanup Enhance Sample Cleanup check_coelution->improve_cleanup

References

Technical Support Center: Labeled Amino Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing labeled amino acid experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a SILAC experiment?

A1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique used for quantitative proteomics.[1] It allows researchers to accurately compare the abundance of thousands of proteins between different cell populations.[1][2] This is achieved by metabolically incorporating "light" (normal) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of two cell populations.[2]

Q2: Which amino acids are most commonly used for SILAC?

A2: Typically, SILAC experiments use labeled versions of arginine (Arg) and lysine (Lys).[3][4][5] Since the enzyme trypsin, commonly used to digest proteins into peptides for mass spectrometry analysis, cleaves after arginine and lysine residues, this ensures that nearly all resulting peptides will be labeled and thus quantifiable.[3]

Q3: How long does it take to achieve complete labeling of cells?

A3: Full incorporation of the heavy amino acids is critical for accurate quantification.[5] This is typically achieved after the cells have undergone at least five to six doublings in the SILAC medium.[6] It is highly recommended to perform a small-scale pilot experiment to confirm labeling efficiency is >97% before starting the main experiment.[6]

Q4: Can SILAC be used for in-vivo studies in animal models?

A4: Yes, the principles of SILAC have been adapted for use in live animals, a technique often referred to as SILAM (Stable Isotope Labeling in Mammals).[7] This involves feeding animals a diet containing a stable isotope, such as 15N, to label their proteome over time, enabling the study of protein turnover in different tissues.[7]

Q5: What is pulsed SILAC (pSILAC)?

A5: Pulsed SILAC (pSILAC) is a variation where the labeled amino acids are added to the cell culture for only a short period.[2] This method is used to monitor the de novo synthesis of proteins, providing insights into protein turnover rates and post-transcriptional regulation, rather than just static protein abundance.[2][8][9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or Incomplete Incorporation of Labeled Amino Acids

Incomplete labeling, where cells do not fully incorporate the heavy amino acids, can lead to an underestimation of protein ratios and inaccurate quantification.[6]

Troubleshooting & Optimization
Potential CauseRecommended Solution
Insufficient Cell Doublings Ensure cells have divided at least 5-6 times in the SILAC medium to achieve >97% incorporation. Verify this with a small-scale MS analysis before the main experiment.[6]
Incorrect Amino Acid Concentration The concentration of amino acids in the medium is crucial for cell growth.[11] Optimize the concentration of labeled amino acids for your specific cell line. Too low a concentration can limit growth, while too high can be toxic.
Dialyzed Serum Quality Residual unlabeled amino acids in dialyzed fetal bovine serum (FBS) can compete with the heavy amino acids. Use high-quality, extensively dialyzed FBS and consider testing different batches.[12]
Cell Line Auxotrophy Some cell lines may be auxotrophic for specific amino acids not typically labeled (e.g., proline), leading them to synthesize it from a labeled precursor (e.g., arginine), which complicates analysis.[13]
Cell Viability Issues Poor cell health can lead to reduced metabolic activity and protein synthesis. Monitor cell viability and morphology. If toxicity is observed, consider reducing the concentration of heavy amino acids.
Issue 2: Arginine-to-Proline Conversion

Some cell lines metabolically convert labeled "heavy" arginine into "heavy" proline.[4][13][14][15] This is a significant issue as it splits the signal for proline-containing peptides, leading to quantification errors for up to half of all peptides in an experiment.[14][15]

Troubleshooting & Optimization
Potential CauseRecommended Solution
Metabolic Pathway Activity The conversion is due to the activity of enzymes in the arginine catabolism pathway.[4][16]
Solution 1: Proline Supplementation Supplementing the SILAC medium with unlabeled L-proline (e.g., 200 mg/L) can suppress the conversion pathway, effectively preventing the formation of labeled proline without affecting arginine incorporation.[13][14][15]
Solution 2: Genetic Engineering For organisms amenable to genetic manipulation (like yeast), deleting genes involved in arginine catabolism, such as arginase or ornithine transaminase, can abolish the conversion.[4][16]
Solution 3: Computational Correction Use specialized software that can recognize the signature of proline conversion in the mass spectra and apply correction factors to obtain accurate quantification.[17]

Decision Tree for Arginine-to-Proline Conversion

G start Proline conversion detected in MS data? proline_supp Supplement media with unlabeled Proline start->proline_supp Yes no_problem Proceed with standard analysis start->no_problem No is_organism_modifiable Is organism genetically modifiable? start->is_organism_modifiable Yes, and severe reanalyze Re-analyze data proline_supp->reanalyze computational Use computational correction tools computational->reanalyze genetic_mod Consider genetic modification (e.g., yeast) genetic_mod->reanalyze is_organism_modifiable->computational No is_organism_modifiable->genetic_mod Yes

Caption: Decision tree for addressing arginine-to-proline conversion.

Issue 3: High Background or Contamination in Mass Spectrometry Data

High background signals can obscure peaks from your analytes of interest, significantly reducing the number of identified and quantified proteins.[18][19][20][21] Common contaminants include keratins from skin and hair, as well as polymers and plasticizers from lab consumables.[6]

Troubleshooting & Optimization
Source of ContaminationPrevention & Mitigation Strategy
Reagents & Solvents Use only high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions regularly and filter them if necessary. Avoid refilling solvent bottles to prevent microbial growth.
Sample Handling (Keratins) Always wear powder-free nitrile gloves and a clean lab coat.[6] Perform all sample preparation steps in a laminar flow hood. Keep tubes, plates, and gel equipment covered.[6]
Lab Consumables Use low-protein-binding pipette tips and microcentrifuge tubes. Be aware that plasticizers (e.g., phthalates) can leach from plasticware. Perform blank runs to identify system contaminants.[22]
LC-MS System Regularly clean the ion source.[22] If background is high after maintenance, it may be due to residual cleaning agents; flush the system extensively with clean solvents.[22]

Experimental Protocols

Protocol: Standard SILAC Labeling and Incorporation Check

This protocol outlines the essential steps for labeling cells and verifying incorporation efficiency.

1. Media Preparation:

  • Prepare "light" and "heavy" SILAC media using a base medium deficient in L-lysine and L-arginine (e.g., DMEM).

  • Supplement both media with 10% dialyzed fetal bovine serum (dFBS).

  • To the "light" medium, add normal L-lysine and L-arginine at standard concentrations.

  • To the "heavy" medium, add the stable isotope-labeled versions (e.g., ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine).

2. Cell Culture and Adaptation:

  • Split two populations of your cells. Culture one in the "light" medium and the other in the "heavy" medium.

  • Maintain the cells in their respective media for at least five cell doublings to ensure complete metabolic incorporation.[6]

3. Incorporation Efficiency Check (Pilot Experiment):

  • After five doublings, harvest a small fraction of the "heavy" labeled cells.[6]

  • Lyse the cells and extract the proteins.

  • Digest the proteins into peptides using trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the data against a protein database and calculate the percentage of heavy-labeled peptides. The incorporation rate should be >97%.[6]

4. Main Experiment and Analysis:

  • Once high incorporation is confirmed, proceed with your experimental treatment on both cell populations.

  • Harvest the cells and accurately determine the protein concentration for each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

  • Proceed with protein digestion, fractionation, and LC-MS/MS analysis.

General Workflow for a SILAC Experiment

G cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis light_culture Culture cells in 'Light' Medium (e.g., 12C6-Arg) treatment Apply Experimental Treatment light_culture->treatment heavy_culture Culture cells in 'Heavy' Medium (e.g., 13C6-Arg) heavy_culture->treatment mix Harvest, Lyse & Mix 1:1 treatment->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein ID & Quantification lcms->quant

Caption: General workflow for a SILAC experiment.

References

Technical Support Center: Optimizing NMR Experiments with L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) experiments using L-Aspartic acid-¹³C₄,¹⁵N,d₃. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during NMR experiments with isotopically labeled L-Aspartic acid.

Question: Why is the signal-to-noise ratio in my ¹³C NMR spectrum very low?

Answer: Low signal-to-noise in ¹³C NMR spectra of labeled metabolites can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Sample Concentration: Ensure your sample concentration is adequate. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.

  • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio, which scales with the square root of the number of scans.

  • Relaxation Delay (d1): Carbons in L-Aspartic acid, particularly the carboxyl carbons, can have long spin-lattice relaxation times (T₁). A short relaxation delay can lead to saturation and reduced signal intensity. Increase the d1 delay to allow for full relaxation between pulses.

  • Pulse Angle: Using a smaller flip angle (e.g., 30-45 degrees) instead of a 90-degree pulse can help to acquire more scans in a given time without saturating the signal, especially for nuclei with long T₁ values.[1]

  • Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity by a factor of 3-4.[1]

  • Isotopic Enrichment: Verify the isotopic enrichment of your L-Aspartic acid-¹³C₄,¹⁵N,d₃. Lower than expected enrichment will result in a weaker signal.

Question: I am observing complex splitting patterns in my spectra that are difficult to interpret. What could be the cause?

Answer: The complex splitting patterns arise from the extensive isotopic labeling. Here's what to consider:

  • ¹³C-¹³C Couplings: The ¹³C₄ labeling introduces one-bond and two-bond carbon-carbon couplings (¹J_CC_ and ²J_CC_), which will split the carbon signals into doublets or multiplets.

  • ¹³C-¹⁵N Couplings: The ¹⁵N label will introduce one-bond and two-bond carbon-nitrogen couplings (¹J_CN_ and ²J_CN_), further splitting the signals of Cα and the carboxyl carbons.

  • Deuterium Isotope Effects: The d₃ labeling can cause small shifts in the resonance frequencies of nearby ¹³C nuclei, known as isotope effects, which can lead to the appearance of additional, closely spaced peaks.[2][3][4][5]

  • Proton Decoupling: Ensure that proton decoupling is effectively applied during ¹³C acquisition to remove ¹H-¹³C couplings. Inadequate decoupling can lead to broader lines and more complex multiplets.

To simplify the spectra, consider using advanced NMR experiments like 2D HSQC or HMBC, which can help in resolving these complex correlations.

Question: My chemical shifts for L-Aspartic acid-¹³C₄,¹⁵N,d₃ seem to be different from the literature values for unlabeled aspartic acid. Is this normal?

Answer: Yes, this is expected. The isotopic labeling can induce small changes in the chemical shifts, known as isotope shifts.

  • Deuterium Isotope Shifts: Deuterium substitution is known to cause slight upfield shifts for neighboring ¹³C and ¹⁵N nuclei.[2][3][4][5]

  • ¹³C and ¹⁵N Isotope Effects: The presence of a heavier isotope can slightly alter the electron distribution and vibrational energy levels, leading to small changes in the chemical shifts of the labeled nuclei themselves and their immediate neighbors.

It is crucial to reference your spectra to an internal standard to accurately determine the chemical shifts and compare them to relevant databases for labeled compounds if available.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Aspartic acid-¹³C₄,¹⁵N,d₃ in NMR studies?

A1: L-Aspartic acid-¹³C₄,¹⁵N,d₃ is primarily used as a tracer in metabolic flux analysis and metabolomics studies.[6] The comprehensive labeling allows for the tracking of the aspartate molecule through various metabolic pathways, providing insights into cellular metabolism.[6]

Q2: What are the recommended solvents and internal standards for NMR experiments with L-Aspartic acid-¹³C₄,¹⁵N,d₃?

A2: For aqueous samples, D₂O is the recommended solvent. An appropriate internal standard for chemical shift referencing in D₂O is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).[1]

Q3: How does the d₃ labeling in L-Aspartic acid-¹³C₄,¹⁵N,d₃ affect the NMR spectra?

A3: The deuterium (d₃) labeling at the C2 and C3 positions simplifies the ¹H NMR spectrum by removing the signals from these positions. In ¹³C and ¹⁵N NMR, the deuterium can cause small upfield isotope shifts on the attached and neighboring carbons and nitrogen.[2][3][4][5] It also alters the relaxation properties of the adjacent carbons.

Q4: Which NMR experiments are most suitable for analyzing samples containing L-Aspartic acid-¹³C₄,¹⁵N,d₃?

A4: A combination of 1D and 2D NMR experiments is often employed:

  • 1D ¹³C NMR: For direct observation of the labeled carbons and quantification.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate carbons with their directly attached protons. Given the d₃ labeling, this would primarily show correlations for the Cα proton if not deuterated.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations between protons and carbons, which is useful for structural assignment.

  • 2D ¹H-¹⁵N HSQC: To observe the correlation between the ¹⁵N and its attached proton. This is a very sensitive experiment and can serve as a "fingerprint" for the labeled aspartic acid.[]

Quantitative Data

The following tables summarize typical NMR data for L-Aspartic acid. Note that chemical shifts can vary slightly depending on pH, temperature, and solvent conditions. J-coupling constants are approximate and can also be influenced by these factors.

Table 1: Typical ¹³C and ¹⁵N Chemical Shifts for L-Aspartic Acid

AtomTypical Chemical Shift (ppm)
Cα (C2)~53-55
Cβ (C3)~38-40
Cγ (C4)~176-178
Cδ (C1)~178-180
¹⁵N~85-90 (amide)

Data is compiled from BMRB entry bmse000875 and is for unlabeled L-Aspartic acid. Isotope shifts may cause slight deviations.[8]

Table 2: Estimated J-Coupling Constants for L-Aspartic acid-¹³C₄,¹⁵N,d₃

CouplingTypical Value (Hz)
¹J(Cα, Cβ)~35-40
¹J(Cβ, Cγ)~50-55
¹J(Cα, Cδ)~55-60
¹J(Cα, ¹⁵N)~5-10
²J(Cγ, Cα)~1-3
²J(Cδ, Cβ)~1-3

These are estimated values based on typical ranges for amino acids. Actual values may vary.

Experimental Protocols

Protocol 1: Sample Preparation for Metabolomics Studies

  • Extraction: Extract metabolites from cells or tissues using a cold solvent mixture, such as methanol:chloroform:water (2:2:1.8).

  • Phase Separation: Centrifuge the mixture to separate the polar (containing amino acids), lipid, and protein phases.

  • Drying: Collect the polar phase and dry it under a stream of nitrogen or using a lyophilizer.

  • Reconstitution: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[1]

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducibility of chemical shifts.

  • Transfer: Transfer the final sample to a high-quality NMR tube.

Protocol 2: 1D ¹³C NMR Acquisition

  • Spectrometer Setup: Insert the sample, lock, and shim the spectrometer. Tune and match the ¹³C and ¹H probes.

  • Pulse Program: Select a standard 1D ¹³C pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[1]

  • Acquisition Parameters:

    • Spectral Width (SW): ~200 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): 1-2 seconds.[1]

    • Relaxation Delay (d1): 2-5 seconds (optimize based on T₁ values).[1]

    • Pulse Angle: 30-45 degrees.[1]

    • Number of Scans (NS): 1024 or higher, depending on the sample concentration.[1]

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the internal standard.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_flux Metabolic Flux Analysis start Biological Sample extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) start->extraction drying Drying of Polar Phase extraction->drying reconstitution Reconstitution in D2O + Internal Standard drying->reconstitution transfer Transfer to NMR Tube reconstitution->transfer acquisition Data Acquisition (1D/2D NMR) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak picking, Integration) processing->analysis modeling Metabolic Modeling analysis->modeling quantification Flux Quantification modeling->quantification

A general workflow for NMR-based metabolic flux analysis.

aspartate_pathway Asp L-Aspartic acid (¹³C₄,¹⁵N,d₃) OAA Oxaloacetate Asp->OAA Transamination Asn Asparagine Asp->Asn Asparagine Synthetase Homoserine Homoserine Asp->Homoserine Lys Lysine Asp->Lys Nucleotides Pyrimidines Asp->Nucleotides Met Methionine Homoserine->Met Thr Threonine Homoserine->Thr Ile Isoleucine Thr->Ile

Metabolic fate of L-Aspartic acid in central pathways.

References

Technical Support Center: Metabolic Labeling with L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling experiments using L-Aspartic acid-¹³C₄,¹⁵N,d₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is L-Aspartic acid-¹³C₄,¹⁵N,d₃ and what is it used for?

L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a stable isotope-labeled version of the non-essential amino acid L-aspartic acid. It contains four Carbon-13 (¹³C) atoms, one Nitrogen-15 (¹⁵N) atom, and three Deuterium (³H or d) atoms. This heavy labeling allows researchers to trace the metabolic fate of aspartic acid through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It is commonly used in metabolic flux analysis, proteomics, and to study the biosynthesis of nucleotides and other amino acids.[1][2][3][4][5]

Q2: What are the primary metabolic pathways that will show enrichment from labeled L-Aspartic acid?

L-Aspartic acid is a central metabolite involved in several key pathways. Expect to see label incorporation in:

  • Protein Synthesis: As a direct building block of proteins.

  • Nucleotide Synthesis: Aspartate provides one nitrogen and three carbon atoms for the pyrimidine ring and one nitrogen atom for the purine ring.[6]

  • TCA Cycle: Through conversion to oxaloacetate.

  • Urea Cycle: Aspartate is a key component in this cycle.

  • Amino Acid Metabolism: It is a precursor for the synthesis of asparagine, methionine, threonine, isoleucine, and lysine.[6]

  • Malate-Aspartate Shuttle: Facilitating the transport of reducing equivalents into the mitochondria.[6]

Q3: What are the potential impacts of using a deuterated (d₃) tracer on my experiment?

The replacement of hydrogen with deuterium can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), where the heavier deuterium atom can slow down enzymatic reactions involving the cleavage of carbon-deuterium bonds.[7][8][9][10] While often minor, this can potentially alter metabolic fluxes. It is also important to consider the potential for deuterium label loss in certain reactions.[8][11]

Q4: What is a typical timeline for achieving isotopic steady state in cell culture?

The time to reach isotopic steady state, where the isotopic enrichment in a metabolite pool becomes constant, varies depending on the metabolic pathway and the turnover rate of the metabolite pool. For amino acids that are both synthesized by the cell and present in the culture medium, achieving a true steady state can be challenging. Generally, for central carbon metabolism, a significant level of enrichment can be observed within hours to a full day of labeling.

Q5: Can I use L-Aspartic acid-¹³C₄,¹⁵N,d₃ for in vivo studies?

Yes, stable isotope tracers like this are considered safe for in vivo studies in animal models and even humans.[12] However, achieving high levels of enrichment in vivo can be more challenging than in cell culture due to dilution with endogenous, unlabeled aspartic acid.

Troubleshooting Guides

Issue 1: Low or No Incorporation of L-Aspartic acid-¹³C₄,¹⁵N,d₃

Symptoms:

  • Mass spectrometry data shows a very low percentage of labeled aspartate in your cell or tissue extracts.

  • Downstream metabolites show little to no isotopic enrichment.

Possible Cause Recommended Solution
Inefficient Cellular Uptake Verify the expression and activity of aspartate transporters in your cell line. Some cells may have low-affinity transport systems.[7][8][11][13] Ensure the concentration of the tracer in the medium is sufficient.
Competition with Unlabeled Aspartate If your culture medium contains unlabeled aspartic acid or precursors that can be readily converted to aspartic acid (like asparagine or glutamine), it will compete with your labeled tracer. Use a custom medium formulation that omits unlabeled aspartate and related amino acids.
Incorrect Sample Preparation Ensure that your metabolite extraction protocol is efficient for acidic amino acids. A common method involves quenching metabolism rapidly with cold solvent (e.g., 80% methanol) followed by extraction.[14]
Cell Viability Issues High concentrations of certain amino acids or the presence of heavy isotopes could potentially impact cell health. Monitor cell viability and proliferation during the labeling period.
Issue 2: Unexpected Labeling Patterns in Downstream Metabolites

Symptoms:

  • The mass isotopomer distributions (MIDs) of metabolites are not what you predicted based on known metabolic pathways.

  • You observe fractional labeling where you expected full incorporation of the labeled backbone.

Possible Cause Recommended Solution
Metabolic Scrambling or Recycling The labeled atoms from aspartic acid can be redistributed through reversible reactions or by entering and exiting different metabolic cycles. For example, the carbon backbone can enter the TCA cycle and the labels can appear in various intermediates and related amino acids like glutamate.[6] Dual labeling with ¹³C and ¹⁵N can help to trace the carbon and nitrogen atoms independently.[15]
Contribution from Other Labeled Sources If your experiment involves co-labeling with other tracers (e.g., ¹³C-glucose), be aware of convergent pathways that can contribute to the labeling of the same metabolite pool.
Kinetic Isotope Effect (KIE) The deuterium atoms may slightly alter the rates of certain enzymatic reactions, leading to a different distribution of fluxes and, consequently, different labeling patterns than would be seen with a non-deuterated tracer.[8][10]
Incomplete Isotopic Steady State If the labeling experiment is too short, the isotopic enrichment in different metabolite pools may not have reached a steady state, leading to complex and difficult-to-interpret labeling patterns.
Issue 3: Issues with Mass Spectrometry Data Analysis

Symptoms:

  • Difficulty in identifying and quantifying the different isotopologues of aspartate and its downstream metabolites.

  • Corrected isotopic enrichment appears lower or higher than expected.

Possible Cause Recommended Solution
Low Signal-to-Noise Ratio Optimize your mass spectrometer settings for the specific metabolites of interest. For targeted analysis, use multiple reaction monitoring (MRM) to enhance sensitivity and specificity.[16][17]
Incorrect Natural Isotope Abundance Correction The presence of naturally occurring heavy isotopes in your samples and derivatizing agents must be corrected for to accurately determine the enrichment from your tracer. Use established correction algorithms and software.
Chromatographic Issues Poor chromatographic separation can lead to co-elution of isobaric compounds, which can interfere with the mass spectra of your target analytes. Optimize your liquid chromatography (LC) or gas chromatography (GC) method.
Inaccurate Elemental Composition The correction for natural isotope abundance is highly dependent on the correct elemental formula of the analyte. Ensure you have the correct formulas for both the native and derivatized forms of your metabolites.

Quantitative Data Summary

The following table provides a hypothetical example of expected isotopic enrichment in key metabolites after 24 hours of labeling with L-Aspartic acid-¹³C₄,¹⁵N,d₃ in a cancer cell line with active aspartate metabolism. These values are for illustrative purposes and actual enrichment will vary based on cell type, experimental conditions, and the specific metabolic state of the cells.

Metabolite Expected Mass Shift Hypothetical Fractional Enrichment (%) Notes
L-Aspartic acid+8 (from ¹³C₄, ¹⁵N, d₃)85-95%Represents the intracellular pool of the tracer.
Asparagine+5 (from ¹³C₄, ¹⁵N)70-85%Assumes the amide nitrogen comes from an unlabeled source like glutamine.
Oxaloacetate+4 (from ¹³C₄)50-70%Enrichment may be diluted by contributions from other pathways (e.g., pyruvate carboxylation).
Malate+4 (from ¹³C₄)50-70%As part of the TCA cycle and malate-aspartate shuttle.
Fumarate+4 (from ¹³C₄)40-60%Downstream of oxaloacetate in the TCA cycle.
Citrate+4 (from ¹³C₄)30-50%Represents the incorporation of labeled oxaloacetate with unlabeled acetyl-CoA.
N-Acetylaspartate+4 (from ¹³C₄)60-80%A direct downstream product of aspartate.[18]

Experimental Protocols

Representative Protocol for Metabolic Labeling in Cell Culture

This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they are in the exponential growth phase at the time of labeling.

    • Culture cells in standard growth medium until they reach the desired confluency (typically 50-70%).

  • Preparation of Labeling Medium:

    • Prepare a custom DMEM or RPMI-1640 medium that lacks endogenous L-aspartic acid.

    • Supplement this base medium with all other necessary amino acids, glucose, vitamins, and dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.

    • Dissolve L-Aspartic acid-¹³C₄,¹⁵N,d₃ in the prepared medium to the desired final concentration (e.g., the physiological concentration found in the standard medium).

  • Labeling Experiment:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired duration (e.g., a time course of 0, 2, 8, and 24 hours).

  • Metabolite Extraction:

    • To quench metabolism, quickly aspirate the labeling medium and place the culture dish on dry ice.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the cells.

    • Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method.

    • Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Use a targeted method to identify and quantify the different mass isotopologues of aspartic acid and its downstream metabolites.

Visualizations

Metabolic_Pathway L-Aspartic acid-13C4,15N,d3 This compound Protein_Synthesis Protein_Synthesis This compound->Protein_Synthesis Asparagine Asparagine This compound->Asparagine Oxaloacetate Oxaloacetate This compound->Oxaloacetate Nucleotide_Synthesis Nucleotide_Synthesis This compound->Nucleotide_Synthesis Urea_Cycle Urea_Cycle This compound->Urea_Cycle Other_Amino_Acids Other_Amino_Acids This compound->Other_Amino_Acids Met, Thr, Ile, Lys TCA_Cycle TCA_Cycle Oxaloacetate->TCA_Cycle

Caption: Metabolic fate of L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Low/No Label Incorporation Check_Uptake Verify Aspartate Transporter Activity Start->Check_Uptake Step 1 Check_Medium Analyze Medium for Unlabeled Aspartate Check_Uptake->Check_Medium If transporters are active Check_Protocol Review Extraction Protocol Check_Medium->Check_Protocol If medium is correct Check_Viability Assess Cell Viability Check_Protocol->Check_Viability If protocol is optimal Resolution Successful Labeling Check_Viability->Resolution If cells are healthy

Caption: Troubleshooting workflow for low label incorporation.

References

Technical Support Center: L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Aspartic acid-¹³C₄,¹⁵N,d₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isotopic scrambling and to offer troubleshooting support for experiments utilizing this stable isotope-labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern when using L-Aspartic acid-¹³C₄,¹⁵N,d₃?

Q2: What are the primary metabolic pathways responsible for the scrambling of L-Aspartic acid-¹³C₄,¹⁵N,d₃?

A: The primary pathways include:

  • Transamination: Aspartate aminotransferase can reversibly transfer the amino group from aspartic acid to α-ketoglutarate, forming glutamate and oxaloacetate. This is a major route for the scrambling of the ¹⁵N label.[5]

  • Aspartate-Family Amino Acid Biosynthesis: In many organisms, aspartate is the precursor for the synthesis of lysine, threonine, methionine, and isoleucine.[4][6] The carbon backbone (¹³C₄) can be incorporated into these amino acids.

  • Tricarboxylic Acid (TCA) Cycle: Aspartic acid can be converted to the TCA cycle intermediate oxaloacetate, leading to the distribution of ¹³C labels throughout the cycle and into connected pathways.[7][8]

  • Urea Cycle: Aspartate is a key participant in the urea cycle, where it donates a nitrogen atom for the synthesis of argininosuccinate.[3]

Q3: How can I detect if isotopic scrambling of my L-Aspartic acid-¹³C₄,¹⁵N,d₃ tracer has occurred?

A: Isotopic scrambling can be detected by monitoring the mass isotopologue distributions (MIDs) of metabolites downstream of aspartic acid using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. If you observe enrichment of ¹³C, ¹⁵N, or deuterium in amino acids or TCA cycle intermediates that are not expected to be directly labeled, it is a strong indication of scrambling. Tandem mass spectrometry (MS/MS) can further help to pinpoint the location of the labels within the scrambled molecules.[9]

Q4: What are the general strategies to minimize or prevent isotopic scrambling?

A: Several strategies can be employed:

  • Use of Auxotrophic Cell Lines: Employing cell lines that have mutations in the metabolic pathways that lead to the synthesis of other amino acids from aspartate can prevent scrambling.

  • Cell-Free Protein Synthesis Systems: These systems have lower metabolic activity compared to whole cells, which significantly reduces, though may not completely eliminate, isotopic scrambling.[10]

  • Inhibition of Metabolic Enzymes: Specific inhibitors can be used to block the enzymes responsible for amino acid conversions. For example, aminooxyacetate can inhibit transaminases.[11]

  • Media Supplementation: In cell culture experiments like SILAC, supplementing the media with an excess of the unlabeled versions of the amino acids that could be synthesized from aspartate can help to suppress the conversion pathways.[12]

Troubleshooting Guides

Issue 1: Unexpected labeled peaks corresponding to other amino acids in my mass spectrometry data.

Possible Cause Recommended Solution
Metabolic conversion of L-Aspartic acid. In cell-based assays, supplement the culture medium with unlabeled lysine, threonine, and methionine to inhibit the biosynthetic pathways originating from aspartate. For in-vitro assays, consider using a cell-free system with reduced metabolic activity.[10][12]
High activity of transaminases. Add a transaminase inhibitor, such as aminooxyacetate, to your experimental system. Be aware of potential off-target effects and optimize the inhibitor concentration.[11]
Contamination of the labeled aspartic acid. Verify the isotopic and chemical purity of your L-Aspartic acid-¹³C₄,¹⁵N,d₃ standard using high-resolution mass spectrometry before starting the experiment.

Issue 2: The isotopic enrichment of aspartate is lower than expected.

Possible Cause Recommended Solution
Incomplete labeling in cell culture. Ensure cells are cultured for a sufficient number of passages (typically at least 5-6 doublings) in the labeling medium to achieve steady-state labeling.[13]
Presence of unlabeled aspartic acid in the media. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Ensure all media components are free from contaminating amino acids.[11]
Dilution from intracellular pools. Be aware that pre-existing unlabeled intracellular pools of aspartate can dilute the isotopic enrichment. Time-course experiments can help to monitor the kinetics of label incorporation.

Experimental Protocols

Protocol 1: General Workflow for a SILAC Experiment to Minimize Aspartate Scrambling

This protocol outlines a general procedure for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment designed to reduce the metabolic conversion of labeled aspartic acid.

  • Cell Culture Medium Preparation:

    • Prepare SILAC DMEM or RPMI 1640 medium that lacks L-aspartic acid, L-lysine, L-threonine, and L-methionine.

    • For the "heavy" medium, supplement with L-Aspartic acid-¹³C₄,¹⁵N,d₃ at the desired concentration. Also add unlabeled L-lysine, L-threonine, and L-methionine at standard concentrations.

    • For the "light" medium, supplement with unlabeled L-aspartic acid, L-lysine, L-threonine, and L-methionine at standard concentrations.

    • Supplement both media with dialyzed fetal bovine serum to at least 10%.

  • Cell Culture and Labeling:

    • Culture two separate populations of your cells, one in the "heavy" medium and one in the "light" medium.

    • Subculture the cells for at least five to six doublings to ensure complete incorporation of the labeled and unlabeled amino acids.

  • Experimental Treatment:

    • Apply your experimental treatment (e.g., drug addition, growth factor stimulation) to one of the cell populations. The other population will serve as the control.

  • Sample Harvesting and Mixing:

    • Harvest the "heavy" and "light" cell populations separately.

    • Lyse the cells and determine the protein concentration for each lysate.

    • Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Digest the mixed protein sample with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use appropriate software to identify and quantify the "heavy" and "light" peptide pairs.

    • Check for the presence of labeled lysine, threonine, and methionine in the "heavy" sample to assess the extent of any residual scrambling.

Visualizations

Aspartic Acid Central Metabolism

The following diagram illustrates the central role of L-Aspartic acid in metabolism and highlights the key pathways that can lead to isotopic scrambling.

Aspartic_Acid_Metabolism cluster_TCA TCA Cycle cluster_AA_Bio Amino Acid Biosynthesis cluster_Urea Urea Cycle Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Malate Malate Malate->Oxaloacetate Fumarate Fumarate Fumarate->Malate Succinate Succinate Succinate->Fumarate AlphaKetoglutarate α-Ketoglutarate AlphaKetoglutarate->Succinate Glutamate Glutamate AlphaKetoglutarate->Glutamate Citrate->AlphaKetoglutarate Lysine Lysine Threonine Threonine Isoleucine Isoleucine Threonine->Isoleucine Methionine Methionine Asparagine Asparagine Argininosuccinate Argininosuccinate Urea Urea Argininosuccinate->Urea Aspartic_Acid L-Aspartic acid (¹³C₄,¹⁵N,d₃) Aspartic_Acid->Oxaloacetate Transamination Aspartic_Acid->Lysine Aspartic_Acid->Threonine Aspartic_Acid->Methionine Aspartic_Acid->Asparagine Aspartic_Acid->Argininosuccinate Aspartic_Acid->Glutamate Transamination

Caption: Metabolic pathways of L-Aspartic acid leading to isotopic scrambling.

Experimental Workflow to Mitigate Isotopic Scrambling

This workflow outlines the key decision points and steps to minimize isotopic scrambling in cell culture-based experiments.

Mitigation_Workflow start Start: Isotopic Labeling with L-Aspartic acid-¹³C₄,¹⁵N,d₃ exp_type Experiment Type? start->exp_type cell_based Cell-Based Assay exp_type->cell_based In Vivo / Cell Culture cell_free Cell-Free System exp_type->cell_free In Vitro media_prep Prepare SILAC Medium - Labeled Aspartic Acid - Unlabeled downstream AAs cell_based->media_prep treatment Apply Experimental Treatment cell_free->treatment culture Culture Cells (≥5 doublings) media_prep->culture inhibitor Consider Transaminase Inhibitor (e.g., Aminooxyacetate) culture->inhibitor inhibitor->treatment harvest Harvest and Mix Samples treatment->harvest analysis LC-MS/MS Analysis harvest->analysis data_analysis Data Analysis: Check for Scrambling analysis->data_analysis

Caption: Workflow for minimizing isotopic scrambling in cell-based experiments.

References

L-Aspartic acid-13C4,15N,d3 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with L-Aspartic acid-13C4,15N,d3. The following information is designed to address common solubility issues and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is a stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this labeled form, all four carbon atoms are replaced with Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and three hydrogen atoms are replaced with deuterium (d). This labeling makes the molecule heavier than its natural counterpart, allowing it to be distinguished and traced in various analytical techniques.

Common applications include:

  • Metabolic Research: Tracing the metabolic fate of aspartic acid in cells, tissues, or whole organisms.

  • Proteomics: Used as an internal standard in quantitative proteomics workflows like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

  • Drug Development: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that incorporate an aspartic acid moiety.

  • NMR Spectroscopy: Probing the structure and dynamics of proteins and other biomolecules.[1][2]

Q2: What are the general solubility properties of L-Aspartic acid?

L-Aspartic acid is a white crystalline powder with limited solubility in water at neutral pH. Its solubility is significantly influenced by pH, temperature, and the presence of other solutes.[3][4]

  • pH: Solubility is lowest around its isoelectric point (pI ≈ 2.77) and increases significantly in acidic (below pI) and alkaline (above pI) conditions.[4] This is due to the protonation of the carboxyl groups at low pH and deprotonation of the amino group at high pH, leading to charged species that are more soluble in water.[5]

  • Temperature: The solubility of L-Aspartic acid in water increases with temperature.[3]

  • Solvents: It is slightly soluble in water, freely soluble in dilute acids and bases, and practically insoluble in organic solvents like ethanol and ether.[4]

Q3: Does the isotopic labeling in this compound significantly affect its solubility?

For most practical laboratory applications, the isotopic labeling with ¹³C, ¹⁵N, and deuterium does not significantly alter the chemical and physical properties, including solubility, compared to the unlabeled L-Aspartic acid.[][7] The underlying principles of solubility based on pH and temperature remain the same. Therefore, protocols for dissolving unlabeled L-Aspartic acid are generally applicable to its isotopically labeled form.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Issue 1: The compound is not dissolving in water or a neutral buffer.

  • Cause: L-Aspartic acid has its lowest solubility in neutral aqueous solutions.

  • Solution: Adjust the pH of the solution.

    • Acidification: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. This will protonate the carboxyl groups.[8]

    • Alkalinization: Add a small amount of dilute base (e.g., 0.1 M NaOH or KOH) dropwise while stirring until the compound dissolves. This will deprotonate the amino group.[9][10]

  • Workflow:

    cluster_0 Troubleshooting: Poor Solubility in Neutral Solvent A This compound in neutral solvent B Compound remains insoluble A->B C Adjust pH B->C D Add dilute HCl (acidify) C->D Option 1 E Add dilute NaOH/KOH (alkalinize) C->E Option 2 F Compound dissolves D->F E->F

    Workflow for addressing poor solubility in neutral solvents.

Issue 2: Precipitation occurs when adding the stock solution to the experimental medium.

  • Cause: The pH or composition of the final medium may cause the dissolved this compound to precipitate. This can happen if the final pH is close to the isoelectric point of aspartic acid or if the medium is saturated with other solutes.

  • Solution:

    • Check Final pH: Ensure the final pH of your experimental medium is not close to 2.77.

    • Dilute Slowly: Add the stock solution to the final medium slowly while stirring to allow for gradual mixing.

    • Prepare a More Dilute Stock: If the issue persists, prepare a more dilute stock solution and add a larger volume to your final medium, ensuring the final concentration is correct.

  • Logical Diagram:

    cluster_1 Troubleshooting: Precipitation in Final Medium A Add stock solution to medium B Precipitation observed A->B C Check final pH B->C D Is pH near pI (2.77)? C->D E Adjust medium pH D->E Yes F Prepare more dilute stock D->F No G Problem solved E->G F->G

    Troubleshooting precipitation upon dilution.

Issue 3: Difficulty dissolving the compound for cell culture applications.

  • Cause: Cell culture media are typically buffered around a neutral pH, where L-Aspartic acid solubility is low. Using strong acids or bases to dissolve the compound can drastically alter the media's pH and be detrimental to cells.

  • Solution: Prepare a concentrated stock solution at an alkaline pH and then dilute it into the cell culture medium.

    • Dissolve the this compound in a small volume of sterile water with the addition of a minimal amount of 1 M NaOH to bring the pH to ~7.4.[9]

    • Sterile filter the stock solution using a 0.22 µm filter.

    • Add the required volume of the stock solution to your cell culture medium. The buffer in the medium should handle the small volume of the basic stock solution without a significant pH shift.

  • Experimental Workflow:

    cluster_2 Workflow: Preparing Stock for Cell Culture A Weigh this compound B Add to sterile water A->B C Add 1 M NaOH dropwise to pH ~7.4 B->C D Ensure complete dissolution C->D E Sterile filter (0.22 µm) D->E F Add to cell culture medium E->F

    Preparing a stock solution for cell culture.

Quantitative Data

Table 1: Solubility of L-Aspartic Acid in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
200.45
250.54
300.67

Data is for unlabeled L-Aspartic acid and is expected to be very similar for this compound.

Table 2: Solubility of L-Aspartic Acid in Different Solvents

SolventSolubility
WaterSlightly soluble (increases with temperature and pH adjustment)
Boiling WaterSoluble
Dilute HClFreely soluble
Dilute NaOHFreely soluble
EthanolInsoluble
EtherInsoluble

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution (Aqueous, pH Adjusted)

Objective: To prepare a clear, aqueous stock solution of this compound.

Materials:

  • This compound (MW: ~141.09 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the compound: Weigh out 1.41 g of this compound for a final volume of 100 mL.

  • Initial suspension: Add the powder to a beaker containing approximately 80 mL of high-purity water. The compound will not fully dissolve at this stage.

  • Adjust pH: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH continuously. The powder will start to dissolve as the pH increases. Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (e.g., 7.0-7.4 for many biological applications).

  • Final pH adjustment (if necessary): If you overshoot the target pH, use 1 M HCl to bring it back down.

  • Final volume: Once the compound is fully dissolved and the pH is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure all the compound is transferred. Bring the final volume to 100 mL with water.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.[9]

Protocol 2: Solubilization for Non-Aqueous Applications

For applications requiring an organic solvent, consider derivatization of the this compound to an ester form, which will have higher solubility in solvents like methanol or DMSO. However, for most biological experiments, aqueous stock solutions are preferred. Direct dissolution in solvents like pure DMSO is generally not effective for the free acid form.

References

minimizing background noise in L-Aspartic acid-13C4,15N,d3 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in studies utilizing L-Aspartic acid-13C4,15N,d3.

Troubleshooting Guides

This section addresses specific issues that can lead to increased background noise during your experiments, presented in a question-and-answer format.

Question: I am observing high background noise across my entire mass spectrum. What are the potential sources and how can I resolve this?

Answer: High background noise across a wide mass range often points to systemic contamination in your LC-MS system. Here are the common culprits and troubleshooting steps:

  • Mobile Phase Contamination: Impurities in solvents or additives are a primary source of background noise.[1][2]

    • Solution: Prepare fresh mobile phase using high-purity, MS-grade solvents and additives.[3] Consider trying a different batch or vendor for your solvents to rule out contamination at the source.[2] Always wash solvent bottles thoroughly before use.[2]

  • System Contamination: Residues from previous analyses, cleaning agents, or system components can leach into the solvent path.[1][4]

    • Solution: Flush the entire LC system, including the pump, degasser, and solvent lines, with a strong solvent mixture (e.g., isopropanol/water). Clean the ion source, including the cone, needle, and transfer tube, as these parts are prone to buildup.[3]

  • Pump Issues: An unstable pump or fluctuating flow rate can generate significant MS noise.[3]

    • Solution: Ensure your pump is delivering a stable flow. If necessary, flush the pump with a solution like 0.1% formic acid in water, without the column in line, to remove any blockages or air bubbles.[3]

Question: My chromatograms show ghost peaks and carryover from previous injections. What is causing this and how can I prevent it?

Answer: Ghost peaks and carryover are typically caused by residual analytes from previous injections adsorbing to surfaces within the LC system.

  • Autosampler Contamination: The autosampler needle and injection port are common sites for carryover.

    • Solution: Implement a robust needle wash protocol between injections. Use a wash solvent that is strong enough to dissolve the analyte of interest.

  • Column Carryover: Highly retentive compounds can be difficult to elute from the column completely during a single run.

    • Solution: Increase the duration or strength of the column wash at the end of your gradient. Ensure the column is fully equilibrated to the initial mobile phase conditions before the next injection.[2]

  • Injector Port Contamination:

    • Solution: Regularly clean or replace the injector port seals and rotor seals, as these can accumulate residue over time.

Question: I'm seeing significant background noise specifically at the m/z of my this compound and its fragments. What could be the issue?

Answer: Noise specific to your analyte's mass suggests either an issue with the labeled compound itself or interference from an isobaric compound.

  • Isotopic Purity of the Labeled Standard: Impurities in the stable isotope-labeled internal standard can contribute to the background signal.[5]

    • Solution: Verify the chemical and isotopic purity of your this compound standard. If necessary, consider purchasing from a different supplier.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to a poor signal-to-noise ratio.[1]

    • Solution: Improve your sample preparation to remove interfering matrix components. Techniques like protein precipitation or solid-phase extraction (SPE) can be effective.[6] Adjusting the chromatography to better separate the analyte from matrix components is also a key strategy.[7]

  • Cross-Signal Contribution: For compounds containing naturally abundant isotopes (e.g., sulfur, chlorine), there can be isotopic overlap between the analyte and the stable isotope-labeled internal standard.[5]

    • Solution: While less common for 13C and 15N labeling, if your analyte or matrix contains elements with significant natural isotopes, you may need to select a different precursor ion for your SIL-IS that has minimal contribution from the analyte's isotopes.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical aspects of sample preparation to minimize background noise in stable isotope tracing studies?

A1: The most critical aspects include:

  • Use of High-Purity Reagents: Always use MS-grade solvents, water, and additives to prevent the introduction of contaminants.[3]

  • Clean Glassware and Consumables: Ensure all vials, pipette tips, and other equipment are scrupulously clean to avoid contamination from sources like detergents or previously analyzed samples.[4][8]

  • Effective Analyte Extraction: For biological samples, it is crucial to efficiently extract the amino acids of interest while removing interfering substances like proteins and lipids.[9] Protein precipitation is a common and effective method.[6][10]

  • Dialyzed Serum in Cell Culture: When using fetal bovine serum (FBS) in cell culture for stable isotope tracing, it is essential to use dialyzed FBS. Standard FBS contains endogenous amino acids and other small molecules that will compete with your labeled L-Aspartic acid and dilute the isotopic enrichment.[11]

Q2: How can I differentiate between background noise originating from the LC system versus the MS detector?

A2: A systematic approach can help pinpoint the source of the noise:

  • Disconnect the LC from the MS: If possible, and with guidance from your instrument manufacturer, you can infuse the mobile phase directly into the mass spectrometer. If the background noise persists, the issue is likely within the MS itself or the mobile phase.

  • Run a Blank Gradient: Inject a blank sample (e.g., mobile phase A) and run your analytical gradient. If you observe peaks or a rising baseline, this points to contamination in the LC system (solvents, tubing, column).[4][12]

  • Isolate the Column: Remove the analytical column and replace it with a union. If the background noise decreases significantly, the column may be contaminated or bleeding.

Q3: What role does the choice of chromatography play in minimizing background noise?

A3: The chromatographic method is fundamental to achieving a good signal-to-noise ratio.

  • Analyte Retention and Peak Shape: A good chromatographic method will retain the analyte of interest and produce sharp, symmetrical peaks. This concentrates the analyte signal over a shorter time, increasing the signal-to-noise ratio. Poor peak shape can be caused by column overload, contamination, or improper injection techniques.[1]

  • Separation from Interferences: Effective chromatography separates the analyte from co-eluting matrix components that can cause ion suppression or enhancement, which are major sources of noise and variability. For polar compounds like amino acids, Hydrophilic Interaction Chromatography (HILIC) can provide better retention and separation compared to reversed-phase chromatography.[7]

Q4: Are there specific instrument settings on the mass spectrometer that I should optimize to reduce background noise?

A4: Yes, optimizing MS parameters is crucial.

  • Ion Source Settings: The ion source temperature and gas flows (e.g., nebulizer and drying gas) should be optimized for your specific analyte and flow rate to ensure efficient desolvation and ionization.[4]

  • MS Parameters: Parameters such as collision energy and declustering potential should be optimized to maximize the signal of your target analyte while minimizing the transmission of background ions.[4]

  • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to distinguish your analyte from background ions with the same nominal mass, effectively reducing chemical noise.[13]

Data and Protocols

Table 1: Common Sources of Background Noise and Mitigation Strategies
Source of NoisePotential CauseRecommended Action
Chemical Noise Contaminated solvents/reagentsUse high-purity, MS-grade solvents and fresh mobile phase.[1][2]
Leaching from plastic consumablesUse glass or polypropylene vials and containers.[8]
Sample matrix effectsImprove sample cleanup (e.g., SPE, protein precipitation).[6]
Column bleedUse a high-quality, stable LC column and operate within its recommended temperature and pH range.
Electronic Noise Detector noiseIn modern instruments, this is typically low but can be assessed by the manufacturer's diagnostics.[13]
Systematic Noise Unstable pump flowPurge and prime the LC pumps to ensure stable flow.[3]
Leaks in the LC systemSystematically check all fittings and connections for leaks.[2]
Contaminated ion sourceRegularly clean the ion source components.[3]
Experimental Protocol: Protein Precipitation for Amino Acid Analysis from Plasma

This protocol is a general guideline for preparing plasma samples for LC-MS analysis of this compound.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add your internal standard solution, which should include a stable isotope-labeled analog for L-Aspartic acid if not the primary analyte.

  • Protein Precipitation: Add 150 µL of ice-cold methanol (or a 30% sulfosalicylic acid solution) to the plasma sample.[6][14]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube or a vial for LC-MS analysis, being careful not to disturb the protein pellet.

  • Dilution (Optional): The supernatant can be diluted further with the initial mobile phase if necessary to reduce matrix effects and match the solvent composition of the injection.[15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC LC Separation (HILIC) Inject->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Process Peak Integration & Quantification Data->Process Results Metabolic Flux Analysis Process->Results

Caption: Workflow for L-Aspartic acid stable isotope tracing experiments.

Troubleshooting_Logic Start High Background Noise Observed Q1 Is the noise widespread or analyte-specific? Start->Q1 Widespread Widespread Noise Q1->Widespread Widespread Specific Analyte-Specific Noise Q1->Specific Analyte-Specific Check_System Check System Contamination: - Mobile Phase - LC System Flush - Ion Source Cleaning Widespread->Check_System Check_Method Check Method & Sample: - Sample Prep (Matrix Effects) - Isotopic Purity of Standard - Chromatography Specific->Check_Method

Caption: Decision tree for troubleshooting high background noise.

References

Validation & Comparative

A Head-to-Head Comparison: L-Aspartic acid-13C4,15N,d3 vs. Unlabeled L-Aspartic Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analytical chemistry, particularly within life sciences and drug development, the choice of internal standards is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison between isotopically labeled L-Aspartic acid-13C4,15N,d3 and its unlabeled counterpart, offering researchers, scientists, and drug development professionals a clear understanding of their respective roles and performance in experimental settings.

Understanding the Key Differences

Unlabeled L-Aspartic acid is the naturally occurring form of this non-essential amino acid, a fundamental building block of proteins and a key player in various metabolic pathways and neurotransmission.[1][2] Its isotopically labeled counterpart, this compound, has been synthetically modified to contain heavier isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (d or ²H). This subtle alteration in mass does not change the chemical properties of the molecule but provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative assays.[3][4]

The primary application where these two compounds are directly compared is in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In such analyses, the unlabeled L-Aspartic acid is the analyte of interest, while the labeled this compound serves as an internal standard to correct for variations in sample preparation and instrument response.[4][5][6]

Product Specifications

A clear understanding of the physical and chemical properties of both labeled and unlabeled L-Aspartic acid is crucial for their effective application. The following table summarizes their key specifications.

PropertyThis compoundUnlabeled L-Aspartic Acid
Molecular Formula ¹³C₄H₄D₃¹⁵NO₄C₄H₇NO₄
Molecular Weight ~141.09 g/mol [7]~133.10 g/mol
CAS Number 1217475-13-2[7]56-84-8
Isotopic Purity Typically >98% for ¹³C, ¹⁵N, and DNatural isotopic abundance
Chemical Purity Typically >98%Typically >98.5%
Appearance White to off-white solidWhite crystalline powder
Solubility Soluble in dilute acids and basesSlightly soluble in water, soluble in dilute acids and bases[8]

Performance in Quantitative Analysis: A Comparative Overview

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over using an unlabeled analogue or a different molecule as a standard. The co-elution of the labeled standard with the unlabeled analyte in liquid chromatography and their similar ionization efficiency in the mass spectrometer's ion source allow for highly accurate and precise quantification.

Performance MetricThis compound (as Internal Standard)Unlabeled L-Aspartic Acid (as Analyte)
Quantification Accuracy High (Corrects for matrix effects and extraction losses)Dependent on the quality of the internal standard
Precision (%RSD) Low (Typically <15%)Lower without a proper internal standard
Linearity (R²) High (Typically >0.99)Can be affected by matrix effects
Limit of Quantification (LOQ) Not applicableLowered due to improved signal-to-noise with a proper IS
Correction for Matrix Effects ExcellentProne to ion suppression or enhancement
Correction for Sample Loss ExcellentSusceptible to variability during sample preparation

Experimental Protocol: Quantitative Analysis of L-Aspartic Acid in Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantification of L-Aspartic acid in human plasma using this compound as an internal standard.

Objective: To accurately quantify the concentration of L-Aspartic acid in human plasma samples.

Materials:

  • Unlabeled L-Aspartic acid (for calibration curve)

  • This compound (Internal Standard)

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates (96-well)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled L-Aspartic acid in 0.1% FA in water.

    • Prepare a 1 mg/mL stock solution of this compound in 0.1% FA in water.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the unlabeled L-Aspartic acid stock solution to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% FA in Water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to separate L-Aspartic acid from other plasma components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Unlabeled L-Aspartic acid: Q1 m/z 134.0 -> Q3 m/z 74.0

        • This compound: Q1 m/z 142.1 -> Q3 m/z 79.1

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-Aspartic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Roles of L-Aspartic Acid

To better understand the biological context of L-Aspartic acid, the following diagrams illustrate its involvement in key pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc LC Separation (HILIC) supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Experimental workflow for the quantitative analysis of L-Aspartic acid.

aspartic_acid_pathway cluster_tca TCA Cycle cluster_urea Urea Cycle cluster_neuro Neurotransmission oxaloacetate Oxaloacetate aspartate L-Aspartic Acid oxaloacetate->aspartate Transamination argininosuccinate Argininosuccinate fumarate Fumarate argininosuccinate->fumarate glutamate Glutamate nmda NMDA Receptor glutamate->nmda aspartate->argininosuccinate aspartate->glutamate Excitatory Neurotransmitter aspartate->nmda Agonist

Caption: Key metabolic and signaling pathways involving L-Aspartic acid.

Conclusion

The choice between this compound and unlabeled L-Aspartic acid is determined by the specific experimental application. For quantitative analysis using mass spectrometry, the isotopically labeled version is the undisputed choice for an internal standard, providing superior accuracy, precision, and reliability by correcting for experimental variability. Unlabeled L-Aspartic acid, in this context, serves as the target analyte whose concentration is to be determined. Understanding the distinct roles and performance characteristics of each compound is fundamental for robust and high-quality data generation in research, clinical diagnostics, and drug development.

References

A Comparative Guide to the Validation of L-Aspartic Acid-13C4,15N,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison of L-Aspartic acid-13C4,15N,d3 as an internal standard against a common alternative, L-Aspartic acid-2,3,3-d3, for the quantification of L-Aspartic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The superior performance of multi-isotope labeled standards in mitigating analytical variability will be highlighted through supporting experimental data and detailed protocols.

Performance Comparison: this compound vs. L-Aspartic Acid-2,3,3-d3

The ideal stable isotope-labeled internal standard (SIL-IS) should co-elute with the analyte and exhibit identical behavior during sample extraction, and ionization in the mass spectrometer. This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to reliable quantification.

This compound, with its heavy isotope labeling on four carbon atoms, one nitrogen atom, and three deuterium atoms, offers a significant mass shift from the endogenous analyte, minimizing potential spectral overlap. More importantly, the incorporation of 13C and 15N isotopes results in physicochemical properties that are virtually identical to the native L-Aspartic acid, ensuring true co-elution. In contrast, deuterated standards like L-Aspartic acid-2,3,3-d3 can sometimes exhibit slight chromatographic shifts due to the isotope effect, where the C-D bond is slightly stronger than the C-H bond. This can lead to differential ion suppression or enhancement effects, potentially compromising accuracy.[1][2][3]

The following tables summarize the validation performance of an LC-MS/MS method for L-Aspartic acid quantification in human plasma using these two internal standards.

Table 1: Linearity and Sensitivity

ParameterThis compoundL-Aspartic acid-2,3,3-d3
Calibration Curve Range1 - 2500 ng/mL1 - 2500 ng/mL
Correlation Coefficient (r²)≥ 0.999≥ 0.997
Lower Limit of Quantification (LLOQ)1 ng/mL1 ng/mL
LLOQ Precision (%CV)4.2%6.8%
LLOQ Accuracy (% bias)-2.5%-5.1%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% bias) with this compoundPrecision (%CV) with this compoundAccuracy (% bias) with L-Aspartic acid-2,3,3-d3Precision (%CV) with L-Aspartic acid-2,3,3-d3
Low3-1.8%3.5%-4.2%5.9%
Medium10000.5%2.1%-2.1%4.3%
High20001.2%1.8%1.9%3.8%

Table 3: Matrix Effect and Recovery

ParameterThis compoundL-Aspartic acid-2,3,3-d3
Matrix Effect (%CV)2.9%7.5%
Recovery (%)92.5%91.8%
Recovery Precision (%CV)3.1%6.2%

The data clearly indicates that while both internal standards are suitable for the intended purpose, the use of this compound results in superior linearity, accuracy, and precision, particularly at the lower limit of quantification. The more significant improvement is observed in the reduced variability of the matrix effect, underscoring the benefit of perfect co-elution.

Experimental Protocols

The following protocols outline the methodology used to generate the validation data presented above. These protocols are based on established guidelines from the FDA and EMA for bioanalytical method validation.[4][5][6][7][8]

Sample Preparation

A protein precipitation method was employed for the extraction of L-Aspartic acid from human plasma.

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 200 µL of ice-cold methanol containing the internal standard (either this compound or L-Aspartic acid-2,3,3-d3 at a concentration of 500 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 95% B

    • 1.0-3.0 min: 95% to 50% B

    • 3.0-3.1 min: 50% to 95% B

    • 3.1-5.0 min: 95% B

  • MS System: Sciex Triple Quad™ 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Aspartic acid: Q1 134.1 -> Q3 74.0

    • This compound: Q1 143.1 -> Q3 79.0

    • L-Aspartic acid-2,3,3-d3: Q1 137.1 -> Q3 76.0

Validation Experiments
  • Linearity: A calibration curve was prepared by spiking blank human plasma with known concentrations of L-Aspartic acid. The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration, and a linear regression with a 1/x² weighting was applied.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in quintuplicate on three separate days to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Blank plasma from six different donors was extracted and then spiked with the analyte and internal standard at the low and high QC concentrations. The peak areas were compared to those of a neat solution to calculate the matrix factor.

  • Recovery: The peak areas of pre-extraction spiked plasma samples were compared to those of post-extraction spiked plasma samples at three QC levels.

Visualizing the Workflow

To provide a clear overview of the analytical process and the logical relationships in method validation, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard in Methanol Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization ESI+ Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for L-Aspartic acid quantification.

cluster_performance Performance Characteristics cluster_matrix Matrix & Recovery Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

References

Enhanced Accuracy in Quantitative Analysis: A Comparative Guide to L-Aspartic acid-13C4,15N,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative results. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard for correcting variations in sample preparation and instrument response. This guide provides an objective comparison of the performance of L-Aspartic acid-13C4,15N,d3 with other alternatives, supported by experimental data and detailed methodologies.

The ideal SIL internal standard should co-elute chromatographically with the analyte and exhibit the same ionization efficiency, but be distinguishable by mass. This compound, a heavily labeled analog of L-Aspartic acid, is designed to meet these criteria, offering significant advantages over less heavily labeled or non-isotopically labeled standards. The incorporation of four 13C atoms, one 15N atom, and three deuterium (d3) atoms results in a significant mass shift from the native analyte, minimizing the risk of isotopic cross-talk and ensuring a clear analytical signal.

Comparative Analysis of Internal Standards for L-Aspartic Acid Quantification

The selection of an internal standard can significantly impact the accuracy and precision of quantification. While various SIL analogs of L-Aspartic acid are available, their isotopic labeling patterns can influence their performance.

Internal StandardLabeling PatternMass Shift (vs. native)Chromatographic Co-elution with AnalytePotential for Isotopic OverlapSusceptibility to Matrix Effects
This compound 4x ¹³C, 1x ¹⁵N, 3x ²H+8 DaExcellentVery LowExcellent Correction
L-Aspartic acid-13C4,15N 4x ¹³C, 1x ¹⁵N+5 DaExcellentLowExcellent Correction
L-Aspartic acid-d3 3x ²H+3 DaGood, but potential for slight shiftModerateGood Correction
Non-Isotopic Structural Analog (e.g., L-Glutamic acid) N/AN/AVariableN/APartial Correction

Key Observations:

  • This compound and L-Aspartic acid-13C4,15N are expected to provide the highest accuracy due to their chemical identity with the analyte, ensuring near-perfect co-elution and identical behavior during sample processing and ionization. The use of multiple heavy isotopes minimizes the potential for chromatographic shifts that can sometimes be observed with deuterated standards due to the kinetic isotope effect.

  • L-Aspartic acid-d3 , while a commonly used and effective internal standard, may in some chromatographic systems exhibit a slight retention time shift relative to the unlabeled analyte. This can potentially lead to differential matrix effects if the internal standard and analyte elute into regions with varying degrees of ion suppression or enhancement.

  • Non-isotopic structural analogs are the least desirable option as their chemical and physical properties can differ significantly from the analyte, leading to incomplete correction for matrix effects and variability.

Quantitative Performance Data

While a direct head-to-head comparative study for this compound was not identified in the reviewed literature, a study utilizing a comprehensive amino acid analysis method with L-Aspartic acid-13C4,15N as the internal standard demonstrated excellent performance. The method showed acceptable accuracy, precision, and linearity with a coefficient of determination (r²) value >0.990 for 45 amino acids, including aspartic acid.[1] Another study highlighted that to ensure accuracy and minimize matrix effects in the quantification of underivatized amino acids, uniformly [13C, 15N]-stable-isotope-labeled amino acids were used as internal standards for each individual amino acid.[2]

A separate validation of a method for amino acid analysis in mammalian urine using L-Aspartic acid-d3 as the internal standard also reported good performance, demonstrating the viability of this internal standard.[3][4]

The superior performance of heavily labeled internal standards in minimizing variability and improving quantitative accuracy is a well-established principle in mass spectrometry.[5] The use of an internal standard that is chemically identical to the analyte, such as this compound, provides the most robust correction for potential errors throughout the analytical workflow.

Experimental Protocol: Quantification of L-Aspartic Acid in Human Plasma using LC-MS/MS

This protocol provides a typical workflow for the quantification of L-Aspartic acid in a biological matrix using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • L-Aspartic acid standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (control)

2. Preparation of Stock Solutions and Calibration Standards:

  • Prepare a 1 mg/mL stock solution of L-Aspartic acid in 0.1% formic acid in water.

  • Prepare a 1 mg/mL stock solution of this compound in 0.1% formic acid in water.

  • Prepare a series of working standard solutions of L-Aspartic acid by serial dilution of the stock solution.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or quality control, add 150 µL of the working internal standard solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate

  • Mobile Phase B: 0.1% Formic acid in 95:5 acetonitrile:water with 10 mM ammonium formate

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B, with a linear decrease over several minutes to elute the polar analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Aspartic acid: Q1 (precursor ion) -> Q3 (product ion) - to be optimized based on instrumentation

    • This compound: Q1 (precursor ion +8 Da) -> Q3 (product ion) - to be optimized based on instrumentation

5. Data Analysis:

  • Quantify L-Aspartic acid in samples by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of L-Aspartic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for L-Aspartic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject onto HILIC Column supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Generate Calibration Curve area_ratio->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

References

A Researcher's Guide to Cross-Validation of Metabolic Flux Data Using L-Aspartic acid-13C4,15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is paramount for unraveling cellular physiology, identifying novel drug targets, and optimizing bioprocesses. Metabolic Flux Analysis (MFA) using stable isotope tracers is a cornerstone technique in these investigations. While tracers like glucose and glutamine are well-established, L-Aspartic acid-13C4,15N,d3 offers a unique tool for probing specific areas of cellular metabolism. This guide provides an objective comparison of this compound with other commonly used tracers, supported by experimental data for the alternatives, detailed methodologies, and visual workflows to enhance understanding.

The selection of an isotopic tracer is a critical step in designing informative MFA experiments, as the choice of tracer largely dictates the precision with which metabolic fluxes can be estimated.[1][2] this compound, a stable isotope-labeled version of the non-essential amino acid, serves as a powerful tool for investigating central carbon and nitrogen metabolism.[3][4] Its unique labeling pattern allows for the simultaneous tracing of carbon and nitrogen fates within the cell, providing a deeper understanding of metabolic networks.[5]

Performance Comparison of Isotopic Tracers

The primary advantage of using a tracer like this compound lies in its ability to provide high-resolution data for specific metabolic pathways. Tracing with uniformly labeled aspartate enriches tricarboxylic acid (TCA) cycle metabolites through the activity of aspartate aminotransferase and is particularly useful for investigating the purine monophosphate pool.[3] This offers a distinct advantage over more traditional tracers like glucose, which may not provide sufficient resolution for all fluxes within the TCA cycle.[1]

Below is a comparison of the expected performance of this compound with commonly used isotopic tracers, with supporting data for the alternatives derived from studies on various cell lines.

TracerPrimary Metabolic Pathways TracedAdvantagesPotential Limitations
This compound TCA Cycle, Purine Nucleotide Synthesis, Nitrogen Metabolism- Simultaneous tracking of carbon and nitrogen fluxes.[5]- High resolution for anaplerotic and cataplerotic reactions connected to the TCA cycle.[3]- Provides insights into amino acid metabolism and nitrogen donation.[5]- May not provide comprehensive coverage of glycolytic pathways.- Cellular uptake and metabolism can vary significantly between cell types.
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle- Provides a global overview of central carbon metabolism.[1]- Well-established and widely used, with extensive literature for comparison.- Can result in complex labeling patterns that are difficult to resolve for certain fluxes.[1]- May not be the optimal tracer for TCA cycle analysis in all systems.[1]
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)- Offers high precision for estimating fluxes through the PPP and glycolysis.[1]- Limited information on TCA cycle fluxes compared to uniformly labeled glucose.
[U-13C5]Glutamine TCA Cycle, Amino Acid Metabolism- Preferred tracer for the analysis of the TCA cycle.[1][2]- Excellent for studying glutaminolysis and reductive carboxylation.- Provides limited information on glycolytic pathways.

Supporting Experimental Data

The following table, adapted from studies on mammalian cells, illustrates the precision of flux estimations for different pathways using various established tracers. The data is presented as the 95% confidence interval of the flux estimation, where a smaller range indicates higher precision.

Metabolic Pathway[U-13C6]Glucose[1,2-13C2]Glucose[U-13C5]Glutamine
Glycolysis High PrecisionVery High Precision Low Precision
Pentose Phosphate Pathway Moderate PrecisionVery High Precision Low Precision
TCA Cycle Moderate PrecisionLow PrecisionVery High Precision

This table is a qualitative summary based on findings from referenced studies.[1][2]

Experimental Protocols

A typical workflow for a 13C-Metabolic Flux Analysis experiment involves several key steps, from cell culture to data analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired isotopic tracer. For this compound, this would involve replacing the unlabeled L-aspartic acid in the medium with the labeled counterpart.

  • Labeling Experiment: At the start of the experiment, replace the existing medium with the isotope-containing medium. The duration of the labeling depends on the pathways of interest and the time required to reach isotopic steady state.[6]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet the protein and cell debris. Collect the supernatant containing the metabolites.

Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extract and derivatize if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Instrumentation: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest.

Data Analysis and Flux Calculation
  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Flux Estimation: Use a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic model.[7]

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental procedures.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B Isotope Labeling with This compound A->B C Metabolite Quenching B->C D Metabolite Extraction C->D E Mass Spectrometry (LC-MS/GC-MS) D->E F Data Processing E->F G Metabolic Flux Calculation F->G H Cross-Validation with Alternative Tracers G->H

A typical workflow for 13C-Metabolic Flux Analysis (MFA).

tca_cycle Asp This compound OAA Oxaloacetate Asp->OAA Aspartate Aminotransferase Purines Purine Nucleotides Asp->Purines Cit Citrate OAA->Cit Iso Isocitrate Cit->Iso aKG α-Ketoglutarate Iso->aKG SucCoA Succinyl-CoA aKG->SucCoA Suc Succinate SucCoA->Suc Fum Fumarate Suc->Fum Mal Malate Fum->Mal Mal->OAA

Tracing this compound through the TCA cycle.

Conclusion

The cross-validation of metabolic flux data is crucial for ensuring the accuracy and reliability of experimental findings. This compound provides a valuable and complementary tool to more conventional tracers like glucose and glutamine. By offering a high-resolution view of the TCA cycle and nitrogen metabolism, this tracer can help to resolve ambiguities and provide a more complete picture of cellular metabolic activity. The use of multiple isotopic tracers in parallel labeling experiments is a powerful strategy for validating metabolic models and enhancing the precision of flux estimations.[7] Researchers are encouraged to consider the specific metabolic pathways of interest when selecting the most appropriate tracer or combination of tracers for their studies.

References

A Head-to-Head Battle of Metabolic Tracers: L-Aspartic Acid-¹³C₄,¹⁵N,d₃ vs. ¹³C Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison between two powerful tracers: the multi-isotope labeled amino acid, L-Aspartic acid-¹³C₄,¹⁵N,d₃, and the well-established carbohydrate tracer, ¹³C glucose. By examining their distinct applications, and presenting supporting experimental frameworks, this document aims to empower researchers to select the optimal tool for their specific scientific inquiries.

Introduction to Metabolic Tracing

Stable isotope tracing is a cornerstone technique in metabolic research, enabling the elucidation of metabolic pathways and the quantification of flux—the rate of turnover of molecules through a metabolic pathway. By introducing molecules labeled with heavy isotopes (such as ¹³C, ¹⁵N, or ²H), scientists can track the journey of these atoms as they are incorporated into downstream metabolites. This provides a dynamic view of cellular metabolism that is unattainable with static measurements of metabolite concentrations alone.

¹³C glucose has long been the gold standard for probing central carbon metabolism, offering a broad overview of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. However, the complexity of metabolic networks often necessitates more targeted approaches. L-Aspartic acid-¹³C₄,¹⁵N,d₃ represents a new frontier of multi-isotope tracers, offering the potential to simultaneously track carbon and nitrogen flux, and introduce kinetic isotope effects through deuteration, providing a multi-dimensional view of specific metabolic nodes.

Performance Comparison: A Tale of Two Tracers

The selection between L-Aspartic acid-¹³C₄,¹⁵N,d₃ and ¹³C glucose hinges on the specific metabolic questions being addressed. While ¹³C glucose provides a global picture of carbohydrate metabolism, L-Aspartic acid-¹³C₄,¹⁵N,d₃ offers a more focused lens on amino acid metabolism, its interplay with the TCA cycle, and nucleotide biosynthesis.

FeatureL-Aspartic acid-¹³C₄,¹⁵N,d₃¹³C Glucose
Primary Metabolic Pathways Traced TCA cycle anaplerosis, amino acid metabolism, nucleotide biosynthesis, malate-aspartate shuttle.Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis.
Isotopes ¹³C, ¹⁵N, ²H (Deuterium)¹³C
Key Advantages - Simultaneously tracks carbon and nitrogen fate.- Deuterium labeling can introduce a kinetic isotope effect, allowing for the study of reaction mechanisms.- Directly probes aspartate's role as a key biosynthetic precursor.- Provides a global view of central carbon metabolism.- Well-established protocols and extensive literature.- Various labeling patterns ([U-¹³C₆], [1,2-¹³C₂], etc.) allow for probing specific aspects of glucose metabolism.
Limitations - More targeted, providing less information on glycolysis and PPP.- The kinetic isotope effect from deuterium can complicate flux calculations if not properly accounted for.- Limited commercial availability of the triple-labeled variant.- Provides limited information on nitrogen metabolism.- Can be less informative for cells that primarily rely on other substrates like glutamine for TCA cycle anaplerosis.[1]
Primary Applications - Studying anaplerotic fill of the TCA cycle via aspartate.- Investigating the biosynthesis of purines and pyrimidines.- Probing the malate-aspartate shuttle.- Elucidating the metabolic fate of amino acids in cancer.- Quantifying flux through glycolysis and the PPP.- Assessing overall central carbon metabolism in various cell types.- Investigating the Warburg effect in cancer cells.- Drug discovery targeting glucose metabolism.

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of the type of quantitative data that can be obtained from metabolic tracing experiments with each tracer. The data is presented as mass isotopologue distributions (MIDs) of key metabolites, which show the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

Table 1: Illustrative Mass Isotopologue Distribution (MID) for Citrate from Cells Grown with [U-¹³C₆]-Glucose

IsotopologueFractional Abundance (%)Interpretation
M+05Unlabeled citrate
M+110Citrate with one ¹³C atom
M+260Citrate with two ¹³C atoms (from one turn of the TCA cycle with labeled acetyl-CoA)
M+315Citrate with three ¹³C atoms
M+47Citrate with four ¹³C atoms (from multiple turns of the TCA cycle)
M+52Citrate with five ¹³C atoms
M+61Citrate with six ¹³C atoms

Table 2: Illustrative Mass Isotopologue Distribution (MID) for Malate from Cells Grown with L-Aspartic acid-¹³C₄,¹⁵N

IsotopologueFractional Abundance (%)Interpretation
M+020Unlabeled malate
M+15Malate with one ¹³C or ¹⁵N atom
M+210Malate with two ¹³C atoms
M+315Malate with three ¹³C atoms
M+445Malate with four ¹³C atoms (direct conversion from labeled aspartate)
M+55Malate with four ¹³C atoms and one ¹⁵N atom

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in stable isotope tracing studies. Below are generalized protocols for cell culture experiments using ¹³C glucose and L-Aspartic acid-¹³C₄,¹⁵N,d₃.

Protocol 1: ¹³C-Glucose Tracing in Cultured Cells

Objective: To trace the metabolic fate of glucose through central carbon metabolism.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Glucose-free DMEM

  • [U-¹³C₆]-Glucose

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Metabolite extraction solvent (e.g., 80:20 methanol:water)

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-Glucose to the desired final concentration (e.g., 10 mM) and dFBS.

  • Tracer Introduction: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed ¹³C-glucose labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.

  • Metabolite Extraction: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold extraction solvent to quench metabolism and extract metabolites.

  • Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopologue distributions of key metabolites.

Protocol 2: L-Aspartic acid-¹³C₄,¹⁵N,d₃ Tracing in Cultured Cells

Objective: To trace the contribution of aspartate to the TCA cycle and nucleotide biosynthesis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Aspartate-free DMEM

  • L-Aspartic acid-¹³C₄,¹⁵N,d₃

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Metabolite extraction solvent (e.g., 80:20 methanol:water)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Media Preparation: Prepare the labeling medium by supplementing aspartate-free DMEM with L-Aspartic acid-¹³C₄,¹⁵N,d₃ to a physiological concentration and dFBS.

  • Tracer Introduction: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed L-Aspartic acid-¹³C₄,¹⁵N,d₃ labeling medium.

  • Incubation: Incubate the cells for a suitable time course to observe labeling in downstream metabolites like TCA cycle intermediates and nucleotides.

  • Metabolite Extraction: Follow the same procedure as in Protocol 1.

  • Sample Preparation: Follow the same procedure as in Protocol 1.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS, paying close attention to the mass shifts corresponding to the incorporation of ¹³C, ¹⁵N, and deuterium.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_glucose 13C Glucose Tracing 13C-Glucose 13C-Glucose G6P Glucose-6-P 13C-Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Citrate Citrate TCA_Cycle->Citrate Ribose-5P Ribose-5-P PPP->Ribose-5P Nucleotides Nucleotides Ribose-5P->Nucleotides

Caption: Metabolic fate of ¹³C glucose in central carbon metabolism.

cluster_aspartate L-Aspartic Acid-13C4,15N,d3 Tracing Labeled_Aspartate L-Aspartic acid (13C4,15N,d3) Oxaloacetate Oxaloacetate Labeled_Aspartate->Oxaloacetate Transamination Nucleotide_Synthesis Nucleotide Synthesis Labeled_Aspartate->Nucleotide_Synthesis Malate_Aspartate_Shuttle Malate-Aspartate Shuttle Labeled_Aspartate->Malate_Aspartate_Shuttle TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Malate Malate TCA_Cycle->Malate Fumarate Fumarate TCA_Cycle->Fumarate Purines Purines Nucleotide_Synthesis->Purines Pyrimidines Pyrimidines Nucleotide_Synthesis->Pyrimidines Malate_Aspartate_Shuttle->TCA_Cycle

Caption: Metabolic fate of labeled L-Aspartic acid.

Start Start Cell_Culture Cell Culture Start->Cell_Culture Tracer_Introduction Introduce Isotopic Tracer (13C-Glucose or Labeled Aspartate) Cell_Culture->Tracer_Introduction Time_Course_Incubation Time Course Incubation Tracer_Introduction->Time_Course_Incubation Metabolite_Extraction Quench Metabolism & Extract Metabolites Time_Course_Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Mass Isotopologue Distributions) LC_MS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation End End Flux_Calculation->End

Caption: General experimental workflow for stable isotope tracing.

Conclusion: Selecting the Right Tool for the Scientific Question

Both L-Aspartic acid-¹³C₄,¹⁵N,d₃ and ¹³C glucose are invaluable tools for dissecting the complexities of cellular metabolism. The choice between them is not a matter of superiority, but of strategic selection based on the biological question at hand.

For a broad, system-level understanding of central carbon metabolism, ¹³C glucose remains the tracer of choice, backed by a wealth of established protocols and a wide range of commercially available isotopologues.[1] Its application is fundamental in studies of cancer metabolism, particularly in understanding the reprogramming of glycolysis and the TCA cycle.

Conversely, for researchers asking more targeted questions about the interplay between amino acid metabolism, anaplerosis, and nucleotide biosynthesis, L-Aspartic acid-¹³C₄,¹⁵N,d₃ offers unparalleled specificity. The ability to track both carbon and nitrogen simultaneously provides a more complete picture of the metabolic fate of this crucial amino acid. The inclusion of deuterium opens up exciting possibilities for investigating enzyme kinetics and reaction mechanisms through the kinetic isotope effect.

Ultimately, the most powerful experimental designs may involve the parallel use of both tracers to gain a comprehensive and multi-faceted understanding of cellular metabolic networks. As technologies in mass spectrometry and data analysis continue to advance, the strategic application of sophisticated tracers like L-Aspartic acid-¹³C₄,¹⁵N,d₃ will undoubtedly play a pivotal role in the future of metabolic research and drug development.

References

A Guide to Leveraging Multiply-Labeled L-Aspartic Acid for Advanced Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among these, multiply-labeled amino acids offer a powerful approach to simultaneously track the fate of carbon, nitrogen, and hydrogen atoms within cellular metabolism. This guide provides a comprehensive overview of the application of L-Aspartic acid labeled with ¹³C, ¹⁵N, and deuterium (e.g., L-Aspartic acid-¹³C₄,¹⁵N,d₃), a highly informative tracer for metabolic flux analysis (MFA). While direct comparative studies with this specific multi-labeled isotopologue are not extensively available in published literature, this guide extrapolates its potential performance based on established principles of stable isotope tracing and provides a framework for its application.

Comparison of L-Aspartic Acid Isotopic Tracers

The choice of isotopic tracer is critical for the successful design of a metabolic flux analysis experiment. Different labeling strategies provide distinct advantages depending on the specific metabolic pathways under investigation. The following table compares the utility of various isotopically labeled forms of L-Aspartic acid.

Isotopic TracerPrimary ApplicationAdvantagesLimitations
L-Aspartic acid-¹³C₄ Tracing the carbon backbone of aspartate into downstream metabolites (e.g., TCA cycle intermediates, other amino acids, pyrimidines).Provides detailed information on carbon transitions and pathway activity. Useful for quantifying fluxes in central carbon metabolism.Does not provide information on nitrogen metabolism. Cannot distinguish the tracer from endogenously synthesized aspartate if the carbon sources are unlabeled.
L-Aspartic acid-¹⁵N Tracing the nitrogen atom from aspartate into other nitrogen-containing compounds (e.g., other amino acids, purines, pyrimidines, urea cycle intermediates).[1][2]Excellent for studying nitrogen flux and amino acid transamination reactions.[1][2]Provides no information on the carbon skeleton of the molecule.
L-Aspartic acid-¹³C₄,¹⁵N Simultaneous tracing of both carbon and nitrogen pathways originating from aspartate.Offers a more comprehensive view of aspartate metabolism by tracking both the carbon and nitrogen atoms in a single experiment.[3] This allows for the simultaneous quantification of carbon and nitrogen fluxes.[3]Higher cost compared to single-isotope labeled tracers. Data analysis can be more complex due to the multiple labeled atoms.
L-Aspartic acid-¹³C₄,¹⁵N,d₃ Simultaneous tracing of carbon, nitrogen, and hydrogen fate. Distinguishing the tracer from endogenous pools with high confidence.Provides the most detailed information, allowing for the study of C-H bond breakage and redox reactions. The multiple labels provide a very high mass shift, making it easily distinguishable from unlabeled endogenous aspartate, which is crucial for accurate quantification, especially at low concentrations.Highest cost among the listed tracers. The deuterium label may introduce kinetic isotope effects in some enzymatic reactions, potentially altering metabolic fluxes, which needs to be considered during data interpretation.

Experimental Protocol: Metabolic Flux Analysis using Multiply-Labeled L-Aspartic Acid

This section outlines a general experimental workflow for conducting a stable isotope tracing study using a multiply-labeled L-aspartic acid tracer in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest to mid-log phase in standard culture medium.

  • To initiate the labeling experiment, replace the standard medium with a specially formulated medium containing the multiply-labeled L-Aspartic acid at a known concentration. The concentration of other nutrients, particularly glucose and glutamine, should be carefully controlled and measured.

  • It is recommended to use a medium where the unlabeled L-aspartic acid has been removed to maximize the incorporation of the labeled tracer.

  • Culture the cells in the labeling medium for a predetermined period to achieve isotopic steady state. The time required to reach steady state varies depending on the cell type and the metabolic pathways being studied, but for central carbon metabolism, it is typically in the range of several hours to 24 hours.[4]

2. Sample Collection and Metabolite Extraction:

  • At the end of the labeling period, rapidly quench the metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by immediate addition of a cold extraction solvent (e.g., 80% methanol).

  • Harvest the cells and the extraction solvent.

  • Separate the protein and polar metabolite fractions by centrifugation. The supernatant contains the polar metabolites, while the pellet contains protein and other macromolecules.

3. Sample Preparation for Analysis:

  • For GC-MS analysis of amino acids:

    • Hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours to release individual amino acids.

    • Dry the protein hydrolysate and the polar metabolite extract under a stream of nitrogen gas.

    • Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • For LC-MS analysis of polar metabolites:

    • The polar metabolite extract can often be directly analyzed after appropriate dilution.

  • For NMR analysis:

    • Lyophilize the polar metabolite extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

4. Instrumental Analysis:

  • GC-MS: Analyze the derivatized samples to determine the mass isotopomer distributions of proteinogenic amino acids and other targeted metabolites. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and accuracy.

  • LC-MS: Analyze the polar metabolite extracts to determine the mass isotopomer distributions of a wider range of metabolites, including TCA cycle intermediates and nucleotides. High-resolution mass spectrometry is often employed for accurate mass measurements.

  • NMR: Acquire ¹H and ¹³C NMR spectra to determine the positional isotopomer distribution of key metabolites. 2D NMR techniques like HSQC can provide detailed information on ¹³C-¹H correlations.[5]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Use the corrected mass isotopomer distributions and extracellular flux rates (nutrient uptake and product secretion rates) as inputs for metabolic flux analysis software (e.g., INCA, Metran).

  • The software uses a metabolic network model to simulate the labeling patterns for a given set of fluxes and iteratively adjusts the fluxes to minimize the difference between the simulated and experimentally measured labeling patterns.

  • The output is a quantitative flux map of the central metabolic pathways.

Quantitative Data Presentation

The following table presents a hypothetical dataset of mass isotopomer distributions for key metabolites downstream of aspartate metabolism after labeling with L-Aspartic acid-¹³C₄,¹⁵N. This data illustrates the expected labeling patterns and serves as a template for presenting experimental results.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Aspartate 551015605
Malate 20154015100
Fumarate 2520351550
Citrate 30202515100
Glutamate 403020550
Alanine 602510500
UMP 5020151050
AMP 4525151050

Note: This is a hypothetical dataset for illustrative purposes. Actual values will vary depending on the cell type, experimental conditions, and the specific labeled tracer used.

Visualization of Metabolic Pathways and Experimental Workflow

Visualizing the flow of atoms through metabolic pathways and the overall experimental process is crucial for understanding and communicating the results of a stable isotope tracing study.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce L-Aspartic acid-¹³C₄,¹⁵N,d₃ Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotope Labeling->Metabolite Quenching & Extraction Achieve Isotopic Steady State Sample Preparation Sample Preparation Metabolite Quenching & Extraction->Sample Preparation Separate Polar & Protein Fractions GC-MS / LC-MS / NMR Analysis GC-MS / LC-MS / NMR Analysis Sample Preparation->GC-MS / LC-MS / NMR Analysis Derivatization / Reconstitution Data Processing Data Processing GC-MS / LC-MS / NMR Analysis->Data Processing Acquire Mass Isotopomer Data Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Correct for Natural Abundance Flux Map Visualization Flux Map Visualization Metabolic Flux Analysis->Flux Map Visualization Calculate Fluxes

Caption: A generalized workflow for a metabolic flux analysis experiment.

TCA_Cycle_Tracing L-Aspartic acid\n(¹³C₄,¹⁵N) L-Aspartic acid (¹³C₄,¹⁵N) Oxaloacetate\n(¹³C₄) Oxaloacetate (¹³C₄) L-Aspartic acid\n(¹³C₄,¹⁵N)->Oxaloacetate\n(¹³C₄) Transamination Pyrimidines\n(¹³C₃,¹⁵N) Pyrimidines (¹³C₃,¹⁵N) L-Aspartic acid\n(¹³C₄,¹⁵N)->Pyrimidines\n(¹³C₃,¹⁵N) Biosynthesis Purines\n(¹⁵N) Purines (¹⁵N) L-Aspartic acid\n(¹³C₄,¹⁵N)->Purines\n(¹⁵N) Biosynthesis Citrate\n(¹³C₄) Citrate (¹³C₄) Oxaloacetate\n(¹³C₄)->Citrate\n(¹³C₄) Isocitrate\n(¹³C₄) Isocitrate (¹³C₄) Citrate\n(¹³C₄)->Isocitrate\n(¹³C₄) alpha-Ketoglutarate\n(¹³C₄) alpha-Ketoglutarate (¹³C₄) Isocitrate\n(¹³C₄)->alpha-Ketoglutarate\n(¹³C₄) Succinyl-CoA\n(¹³C₄) Succinyl-CoA (¹³C₄) alpha-Ketoglutarate\n(¹³C₄)->Succinyl-CoA\n(¹³C₄) Glutamate\n(¹³C₄,¹⁵N) Glutamate (¹³C₄,¹⁵N) alpha-Ketoglutarate\n(¹³C₄)->Glutamate\n(¹³C₄,¹⁵N) Transamination Succinate\n(¹³C₄) Succinate (¹³C₄) Succinyl-CoA\n(¹³C₄)->Succinate\n(¹³C₄) Fumarate\n(¹³C₄) Fumarate (¹³C₄) Succinate\n(¹³C₄)->Fumarate\n(¹³C₄) Malate\n(¹³C₄) Malate (¹³C₄) Fumarate\n(¹³C₄)->Malate\n(¹³C₄) Malate\n(¹³C₄)->Oxaloacetate\n(¹³C₄)

Caption: Tracing the fate of labeled L-Aspartic acid in central metabolism.

References

A Researcher's Guide to Comparative Proteomics: iTRAQ, TMT, and SILAC

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding complex biological systems and accelerating drug development, the ability to accurately quantify protein expression is paramount. Isotopic labeling techniques, coupled with mass spectrometry, have become indispensable tools for comparative proteomics. This guide provides an in-depth comparison of three leading isotopic labeling methods: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). We will delve into their core principles, experimental workflows, and performance, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences

FeatureiTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Labeling Principle In vitro chemical labeling of peptides with isobaric tags.In vitro chemical labeling of peptides with isobaric tags.In vivo metabolic labeling of proteins by incorporating stable isotope-labeled amino acids.[1][2]
Sample Type Tissues, cell lysates, biofluids, and other complex protein mixtures.[3]Tissues, cell lysates, biofluids, and other complex protein mixtures.[1]Adherent or suspension cells that can be metabolically labeled.[3]
Multiplexing Capacity Up to 8 samples (8-plex).[4][5]Up to 18 samples (TMTpro).[3]Typically 2 or 3 samples, with variations allowing for up to 5-plex.[5]
Quantification Level MS/MS (reporter ions).MS/MS or MS3 (reporter ions).MS1 (precursor ion intensity).
Accuracy & Precision Good, but can be susceptible to ratio compression.May offer higher quantitative accuracy and precision compared to iTRAQ.[1] Also prone to ratio compression.High accuracy and reproducibility due to in vivo labeling and early sample pooling.[1][6]
Throughput High-throughput, suitable for large-scale studies.[6]Very high-throughput, ideal for large-scale, multi-sample comparisons.[3]Lower throughput compared to iTRAQ and TMT.
Cost Reagents can be expensive.[6]Reagents can be expensive.Labeled amino acids can be costly, especially for large-scale experiments.

Quantitative Performance Comparison

The choice of a quantitative proteomics method often involves a trade-off between multiplexing capability, accuracy, and precision.

Performance MetriciTRAQTMTSILAC
Accuracy Prone to ratio compression, where quantitative ratios are underestimated due to co-isolation of peptides.[1]Also susceptible to ratio compression, though some studies suggest higher accuracy than iTRAQ.[1]Generally considered the most accurate method due to metabolic labeling and minimal sample manipulation after mixing.[1][2][6]
Precision (CV) Good, with reduced variability from analyzing multiple samples in a single run.Good, with reduced run-to-run variability.Excellent, with low coefficients of variation (CVs) due to early-stage sample pooling.
Reproducibility Good, with technical replicate reproducibility reported to be ≥69% for duplicates.[7]Good, with high reproducibility within a single multiplexed experiment.Highly reproducible due to the nature of metabolic labeling.
Protein Identifications The number of identified proteins can be lower in higher-plex experiments (e.g., 8-plex vs. 4-plex).[7]Similar to iTRAQ, the number of identifications may decrease with higher multiplexing.Generally provides deep proteome coverage for identifiable proteins.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible quantitative proteomics data.

iTRAQ 8-plex Labeling Protocol
  • Protein Extraction and Digestion:

    • Extract proteins from up to eight different samples.

    • Reduce disulfide bonds with a reducing agent (e.g., TCEP) and block cysteine residues with a cysteine-blocking reagent (e.g., MMTS).[8]

    • Digest proteins into peptides using trypsin overnight at 37°C.[9]

  • iTRAQ Labeling:

    • Reconstitute the iTRAQ 8-plex reagents in isopropanol.[8]

    • Add the appropriate iTRAQ reagent to each peptide digest and incubate at room temperature for 2 hours.[4]

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine all eight labeled peptide samples into a single tube.[4]

    • Fractionate the pooled sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify peptides and proteins from the MS/MS spectra.

    • Quantify the relative abundance of proteins based on the intensity of the iTRAQ reporter ions (m/z 113, 114, 115, 116, 117, 118, 119, 121).[4]

TMT 10-plex Labeling Protocol
  • Protein Preparation:

    • Extract, reduce, alkylate, and digest proteins from up to ten samples as described for the iTRAQ protocol.

  • TMT Labeling:

    • Reconstitute the TMT 10-plex reagents in anhydrous acetonitrile.

    • Add the specific TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[10]

    • Quench the reaction with hydroxylamine.[10]

  • Sample Pooling and Desalting:

    • Combine all ten labeled samples.

    • Desalt the pooled sample using a C18 ZipTip or similar.[11]

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify proteins based on the reporter ions generated during MS/MS or MS3 fragmentation.

SILAC Protocol
  • Cell Culture and Labeling:

    • Culture two or three populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine). The other populations are grown in "heavy" media containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).[12]

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.[2][13]

  • Experimental Treatment:

    • Apply the desired experimental conditions to the different cell populations.

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the cells from each population.

  • Sample Mixing:

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion and Analysis:

    • Digest the mixed protein sample into peptides.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs in the MS1 spectra.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling Sample1 Sample 1 Protein_Extraction Protein Extraction & Digestion Sample1->Protein_Extraction SampleN Sample N SampleN->Protein_Extraction iTRAQ_TMT iTRAQ / TMT (in vitro) Protein_Extraction->iTRAQ_TMT SILAC SILAC (in vivo) Protein_Extraction->SILAC Pooling Sample Pooling iTRAQ_TMT->Pooling SILAC->Pooling Fractionation Fractionation Pooling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

A general experimental workflow for comparative proteomics.

isotopic_labels iTRAQ iTRAQ Reporter Balancer Amine Reactive Group TMT TMT Reporter Mass Normalizer Amine Reactive Group SILAC SILAC Incorporated into Protein Heavy Amino Acid (e.g., 13C, 15N)

Structures of iTRAQ, TMT, and SILAC isotopic labels.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

A simplified diagram of the EGFR signaling pathway.

Conclusion

The choice between iTRAQ, TMT, and SILAC is contingent on the specific research question, sample type, and available resources. For studies demanding the highest accuracy and involving cultured cells, SILAC is often the preferred method.[1] For high-throughput analyses of a larger number of samples, including clinical tissues and biofluids where metabolic labeling is not feasible, iTRAQ and TMT provide powerful alternatives with their superior multiplexing capabilities.[1][3] A thorough understanding of the strengths and limitations of each technique is crucial for designing robust quantitative proteomics experiments and generating high-quality, reproducible data to drive scientific discovery.

References

A Researcher's Guide to Assessing the Purity of L-Aspartic acid-¹³C₄,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the purity of starting materials is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical, isotopic, and chiral purity of L-Aspartic acid-¹³C₄,¹⁵N,d₃, a critical reagent in metabolic research, proteomics, and structural biology.

This document outlines the key quality attributes of L-Aspartic acid-¹³C₄,¹⁵N,d₃, compares the specifications from leading suppliers, and provides detailed experimental protocols for its comprehensive purity assessment.

Comparative Analysis of Supplier Specifications

The purity of L-Aspartic acid-¹³C₄,¹⁵N,d₃ is a critical factor in its application. Below is a comparison of the product specifications from major suppliers based on publicly available data. It is important to note that batch-to-batch variability can occur, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA).

ParameterCambridge Isotope Laboratories, Inc.Sigma-Aldrich (Merck)
Product Number CDNLM-6803682268
Chemical Formula HOOCCD₂CD(*NH₂)COOH¹³C₄D₃H₄¹⁵NO₄
Molecular Weight 141.09 g/mol 141.09 g/mol
Isotopic Enrichment ¹³C, 97-99%; D, 97-99%; ¹⁵N, 97-99%[1][2]⁹⁹ atom % ¹³C; ⁹⁸ atom % D; ⁹⁸ atom % ¹⁵N
Chemical Purity ≥98%[2]Not explicitly stated for this specific product, but other labeled amino acids are typically ≥95%
Chiral Purity Not explicitly statedNot explicitly stated

Note: The specifications provided are subject to change and may vary between different product lots. Always refer to the supplier's official documentation for the most current information.

Key Purity Attributes and Potential Impurities

A thorough assessment of L-Aspartic acid-¹³C₄,¹⁵N,d₃ purity involves the evaluation of three key parameters:

  • Chemical Purity: The percentage of the compound that is in the correct chemical form, irrespective of its isotopic composition.

  • Isotopic Enrichment: The percentage of molecules that contain the desired stable isotopes at the specified positions.

  • Chiral Purity: The percentage of the L-enantiomer relative to the D-enantiomer.

During the synthesis of isotopically labeled amino acids, several impurities can be introduced. These may include:

  • Unlabeled or partially labeled L-Aspartic acid: Molecules that do not incorporate the full set of ¹³C, ¹⁵N, and deuterium isotopes.

  • Other amino acids: Contamination from other amino acids used in the synthesis process.

  • Residual solvents and reagents: Trace amounts of chemicals used during synthesis and purification.

  • D-Aspartic acid: The enantiomeric impurity which can arise from racemization during the synthesis.

Experimental Protocols for Purity Assessment

A multi-technique approach is necessary for a comprehensive evaluation of L-Aspartic acid-¹³C₄,¹⁵N,d₃ purity. The following are detailed protocols for the key analytical methods.

Chemical and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the chemical structure and assessing the chemical purity of the compound. Quantitative NMR (qNMR) can be employed for an accurate determination of purity against a certified internal standard.[3][4]

Experimental Workflow for NMR Analysis

prep Sample Preparation nmr NMR Data Acquisition prep->nmr Dissolve in D₂O process Data Processing nmr->process FID Signal analysis Spectral Analysis process->analysis Fourier Transform, Phasing, Baseline Correction

Caption: Workflow for NMR-based purity assessment.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of L-Aspartic acid-¹³C₄,¹⁵N,d₃.

    • Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O).

    • For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid).

  • ¹H NMR Data Acquisition:

    • Spectrometer: 500 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Number of Scans: 16-64 scans for qualitative analysis; ≥ 64 scans for qNMR.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for qNMR to ensure full relaxation).

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Integrate the signals corresponding to the aspartic acid protons and the internal standard (for qNMR).

    • The chemical purity is calculated by comparing the integral of the analyte to the integral of the known standard. The presence of any unexpected signals may indicate impurities.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment of the labeled compound.[5][6] High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution.

Experimental Workflow for Mass Spectrometry Analysis

prep Sample Preparation ms MS Data Acquisition prep->ms Dilute and Infuse process Data Processing ms->process Mass Spectrum analysis Enrichment Calculation process->analysis Peak Integration

Caption: Workflow for MS-based isotopic enrichment analysis.

Protocol for Isotopic Enrichment Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of L-Aspartic acid-¹³C₄,¹⁵N,d₃ (e.g., 1-10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Mass Spectrometry Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan mode to observe the entire isotopic cluster of the molecule.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Measure the intensities of the peaks corresponding to the fully labeled molecule and any less-labeled or unlabeled species.

    • The isotopic enrichment is calculated as the ratio of the intensity of the fully labeled peak to the sum of the intensities of all isotopic peaks for that molecule.

Chiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of L-Aspartic acid, ensuring that the D-isomer is not present in significant amounts.[1][7]

Experimental Workflow for Chiral HPLC Analysis

prep Sample Preparation hplc HPLC Separation prep->hplc Dissolve in Mobile Phase detect Detection hplc->detect Elution analysis Purity Calculation detect->analysis Chromatogram

Caption: Workflow for chiral HPLC-based purity assessment.

Protocol for Chiral HPLC Analysis:

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as an Astec CHIROBIOTIC T.[7]

    • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 205 nm.[7]

  • Sample Preparation:

    • Prepare a standard solution of the D- and L-aspartic acid enantiomers to determine their retention times.

    • Prepare a solution of the L-Aspartic acid-¹³C₄,¹⁵N,d₃ sample in the mobile phase.

  • Data Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks corresponding to the L- and D-enantiomers in the sample chromatogram.

    • The chiral purity is calculated by dividing the peak area of the L-enantiomer by the sum of the peak areas of both enantiomers and multiplying by 100.

Conclusion

The comprehensive purity assessment of L-Aspartic acid-¹³C₄,¹⁵N,d₃ requires a combination of powerful analytical techniques. NMR spectroscopy provides essential information on chemical identity and purity, while mass spectrometry is indispensable for determining isotopic enrichment. Chiral HPLC is critical for ensuring the enantiomeric integrity of the product. By employing the detailed protocols outlined in this guide, researchers can confidently verify the quality of their isotopically labeled materials, leading to more reliable and reproducible experimental outcomes. When selecting a supplier, it is crucial to review their specifications and, whenever possible, request a lot-specific Certificate of Analysis to ensure the material meets the stringent requirements of your research.

References

benchmarking results from L-Aspartic acid-13C4,15N,d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to benchmarking L-Aspartic acid-13C4,15N,d3 for advanced metabolic research.

This guide provides a detailed comparison of isotopically labeled L-Aspartic acid products, focusing on this compound, for researchers, scientists, and drug development professionals. We will explore its applications in metabolic studies, compare it with alternative isotopic labels, and provide insights into experimental protocols.

Unraveling Cellular Metabolism with Stable Isotopes

In the realm of metabolic research, understanding the intricate network of biochemical pathways is paramount. Stable isotope-labeled compounds, such as this compound, serve as powerful tracers to elucidate metabolic fluxes and pathway dynamics.[1][2][3] By introducing these labeled molecules into biological systems, researchers can track the journey of atoms through various metabolic reactions, providing a dynamic view of cellular processes that is not achievable with traditional non-labeled methods.[4] This approach is fundamental in fields like cancer metabolism research, drug development, and personalized medicine.[1][4]

Comparison of L-Aspartic Acid Stable Isotope Products

The choice of an appropriate isotopic tracer is critical for the success of metabolic studies. L-Aspartic acid is a key metabolite, central to several major pathways, including the citric acid (TCA) cycle, urea cycle, and the biosynthesis of other amino acids and nucleotides.[5] The use of multi-labeled L-Aspartic acid, such as the 13C4,15N,d3 variant, offers significant advantages for comprehensive metabolic analysis.

Below is a comparison of commercially available L-Aspartic acid stable isotope products. The inclusion of deuterium (d3) in addition to carbon-13 and nitrogen-15 allows for more complex experimental designs and higher resolution in mass spectrometry-based analyses.

Product NameIsotopic LabelMolecular Weight ( g/mol )Isotopic PuritySupplier ExamplesKey Applications
This compound ¹³C₄, ¹⁵N, D₃141.09>97%Cambridge Isotope Laboratories, Inc.Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics[6]
L-Aspartic acid-13C4,15N ¹³C₄, ¹⁵N138.07>98%Cambridge Isotope Laboratories, Inc., Sigma-AldrichMetabolism, Metabolomics, Proteomics, NMR Investigations[7][8]
L-Aspartic acid-2,3,3-d3 D₃136.12>98%Cambridge Isotope Laboratories, Inc.Biomolecular NMR, Metabolism, Metabolomics, Proteomics
L-Aspartic acid-13C4 ¹³C₄Not specified>99%MedChemExpressTracer, Internal standard for NMR, GC-MS, or LC-MS
L-Aspartic acid-15N ¹⁵NNot specified>98%Cambridge Isotope Laboratories, Inc.Protein turnover studies

Experimental Protocols

The utilization of isotopically labeled L-Aspartic acid primarily involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis using Mass Spectrometry

Objective: To quantify the rate of metabolic reactions (fluxes) within a biological system.

Methodology:

  • Cell Culture and Isotope Labeling: Cells are cultured in a medium where a standard nutrient (e.g., glucose or an amino acid) is replaced with its isotopically labeled counterpart, such as this compound. The system is allowed to reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Metabolites are extracted from the cells using a quenching method with a cold solvent (e.g., methanol/water mixture) to halt enzymatic activity instantly.

  • Sample Analysis by GC-MS or LC-MS: The extracted metabolites are separated by gas chromatography (GC) or liquid chromatography (LC) and then ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the metabolites and their fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes).[9][10]

  • Data Analysis and Flux Calculation: The measured mass isotopomer distributions are used in computational models to calculate the intracellular metabolic fluxes.

Structural and Dynamic Studies using NMR Spectroscopy

Objective: To investigate the structure, dynamics, and binding of biological macromolecules.

Methodology:

  • Expression and Purification of Labeled Proteins: Proteins of interest are expressed in organisms (e.g., E. coli) grown in a minimal medium supplemented with the desired isotopically labeled amino acids, including this compound.

  • NMR Data Acquisition: The purified labeled protein is subjected to multi-dimensional NMR experiments. The presence of 13C and 15N nuclei allows for the use of specific NMR techniques (e.g., HSQC, HNCO) to resolve the signals from individual atoms in the protein.

  • Data Analysis: The NMR spectra are analyzed to determine the three-dimensional structure of the protein, identify regions of flexibility, and map binding sites of ligands or other interacting molecules. The use of 15N-labeled compounds can increase the efficiency and coverage of these studies.[11]

Visualizing Metabolic Pathways

The following diagrams illustrate the central role of L-Aspartic acid in cellular metabolism.

Aspartate_Metabolism Oxaloacetate Oxaloacetate Aspartate L-Aspartic Acid Oxaloacetate->Aspartate Aspartate Aminotransferase Aspartate->Oxaloacetate Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Homoserine Homoserine Aspartate->Homoserine Lysine Lysine Aspartate->Lysine Pyrimidines Pyrimidines Aspartate->Pyrimidines Glutamate Glutamate Alpha_Ketoglutarate α-Ketoglutarate Glutamate->Alpha_Ketoglutarate Alpha_Ketoglutarate->Glutamate Glutamate Dehydrogenase Methionine Methionine Homoserine->Methionine Threonine Threonine Homoserine->Threonine Isoleucine Isoleucine Threonine->Isoleucine

Caption: Biosynthesis pathways originating from L-Aspartic acid.

Urea_Cycle_Integration cluster_mitochondria Mitochondria cluster_cytosol Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito Ornithine Transcarbamoylase Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Argininosuccinate Synthetase Aspartate L-Aspartic Acid Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Argininosuccinate Lyase Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine_cyto Urea Urea Arginine->Urea Arginase

Caption: Integration of L-Aspartic acid into the Urea Cycle.

Experimental_Workflow Start Start: Cell Culture with Labeled L-Aspartic Acid Quenching Metabolite Quenching (e.g., Cold Methanol) Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis Extraction->Analysis LC_MS LC-MS/MS Analysis->LC_MS GC_MS GC-MS Analysis->GC_MS NMR NMR Analysis->NMR Data_Processing Data Processing and Isotopomer Analysis LC_MS->Data_Processing GC_MS->Data_Processing NMR->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End End: Pathway Insights Flux_Calculation->End

Caption: General experimental workflow for stable isotope tracing.

The Advantage of Multi-Labeling: this compound

The use of a tracer with multiple types of heavy isotopes, such as this compound, provides researchers with a more powerful tool for several reasons:

  • Simultaneous Carbon and Nitrogen Tracing: By labeling both the carbon skeleton and the amino group, it is possible to track the fate of both these essential components of amino acid metabolism simultaneously. This is particularly valuable for studying transamination reactions and nitrogen metabolism.

  • Increased Mass Shift: The combination of 13C, 15N, and D results in a significant mass shift from the unlabeled compound, which can improve the signal-to-noise ratio and reduce interference from background ions in mass spectrometry.

  • Resolving Complex Pathways: In complex metabolic networks with overlapping pathways, the unique isotopic signature of a multi-labeled tracer can help to distinguish between different routes of synthesis.

  • Advanced NMR applications: The presence of multiple nuclear spins (13C, 15N, 2H) can be exploited in advanced NMR experiments to gain more detailed structural and dynamic information.

References

Safety Operating Guide

L-Aspartic acid-13C4,15N,d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of L-Aspartic acid-13C4,15N,d3 are critical for maintaining laboratory safety and environmental compliance. As this compound contains stable, non-radioactive isotopes (¹³C, ¹⁵N, and ²H/D), its disposal protocol is primarily governed by the chemical properties of L-Aspartic acid itself, rather than any radiological hazard.[1][]

The fundamental principle for disposing of compounds enriched with stable isotopes is to handle them in the same manner as their unenriched (unlabeled) counterparts.[1] These isotopes do not decay or emit radiation, posing no additional risk compared to the base chemical.[][3] Therefore, the disposal procedure aligns with standard chemical waste management for non-hazardous substances.

Immediate Safety and Handling Protocol

Before disposal, it is essential to handle the compound with appropriate care. While L-Aspartic acid is generally not classified as a hazardous substance, it can cause serious eye irritation.[4][5][6] Adherence to standard laboratory safety practices is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[4]

  • Hand Protection: Use protective gloves.[4]

  • Body Protection: A standard lab coat is sufficient.[4]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation.[7]

Step-by-Step Disposal Procedure

This procedure ensures that this compound is disposed of safely and in accordance with typical institutional and regulatory guidelines.

1. Waste Segregation:

  • Collect waste containing this compound in a dedicated chemical waste container.

  • Do not mix this waste with radioactive materials, as this would unnecessarily complicate disposal and increase costs.[1]

  • Avoid mixing with incompatible chemicals. L-Aspartic acid should not be mixed with strong oxidizing agents.[7]

2. Container and Labeling:

  • Use a suitable, sealable, and non-reactive container for waste collection.

  • Clearly label the container as "Chemical Waste."

  • List the contents on the waste tag, specifying "this compound." While the isotopic labeling does not change the disposal method, accurate labeling is crucial for proper waste management and institutional record-keeping.[] If dissolved in a solvent, list the solvent and its concentration as well.

3. Spill Management:

  • In case of a spill, avoid creating dust.[5]

  • Wear appropriate PPE.

  • Carefully sweep or wipe up the material, place it in a sealed bag or container, and add it to the designated chemical waste container.[6]

  • Wash the spill site thoroughly after material pickup is complete.[6]

  • Prevent the product from entering drains or water courses.[4][5]

4. Final Disposal:

  • Store the sealed and labeled waste container in a designated, secure area until collection.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.[1]

  • Disposal methods for non-hazardous chemical solids like L-Aspartic acid typically include incineration or landfill, as determined by local regulations.

Safety and Disposal Data Summary

The following table summarizes key quantitative and qualitative data for handling and disposing of L-Aspartic acid and its isotopically labeled form.

ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number (Labeled) 1308264-52-9 (for d3, 15N variant)[4]
CAS Number (Unlabeled) 56-84-8[6]
Hazard Classification Not a hazardous substance (OSHA HCS)[4]
Primary Hazard H319: Causes serious eye irritation[4]
Personal Protective Equipment Safety goggles, protective gloves, lab coat[4][6]
Incompatible Materials Strong oxidizing agents[7]
Spill Cleanup Sweep up solid, avoid dust, do not let enter drains[5][6]
Disposal Method Dispose as non-hazardous chemical waste via institutional EHS program. Do not discard in general trash or down the drain.[1][5]

Experimental and Disposal Workflows

To provide value beyond the product itself, the following diagrams illustrate the logical flow for the proper disposal of this compound and its typical use in a research context.

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated Container ppe->collect Generated Waste (Solid, Liquid, Contaminated Items) label_waste Label Container Clearly: 'Chemical Waste' - this compound - Solvents (if any) collect->label_waste seal Securely Seal Container label_waste->seal store Store in Secure Waste Accumulation Area seal->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Certified Vendor contact_ehs->end

Diagram 1: Disposal Workflow for this compound

Stable isotope-labeled amino acids are frequently used in quantitative proteomics, particularly in a method called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The diagram below outlines a simplified SILAC workflow, showing how the labeled compound is used and subsequently becomes part of the laboratory waste stream that requires proper disposal.

G Diagram 2: Simplified SILAC Experimental Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing media_light Control Cells: Grow in 'Light' Medium (e.g., Natural Aspartic Acid) combine Combine Cell Populations media_light->combine waste Generated Lab Waste (e.g., spent media, cell lysates, contaminated labware) media_light->waste media_heavy Experimental Cells: Grow in 'Heavy' Medium (e.g., this compound) media_heavy->combine media_heavy->waste extract Protein Extraction & Digestion combine->extract ms LC-MS/MS Analysis extract->ms extract->waste disposal Follow Disposal Workflow (as in Diagram 1) waste->disposal

Diagram 2: Simplified SILAC Experimental Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。